molecular formula C9H5ClO2 B1349396 6-Chlorochromone CAS No. 33533-99-2

6-Chlorochromone

Cat. No.: B1349396
CAS No.: 33533-99-2
M. Wt: 180.59 g/mol
InChI Key: VFZQATFTQAZCMO-UHFFFAOYSA-N
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Description

6-Chlorochromone is a useful research compound. Its molecular formula is C9H5ClO2 and its molecular weight is 180.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chlorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZQATFTQAZCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345122
Record name 6-Chlorochromone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33533-99-2
Record name 6-Chlorochromone
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Record name 6-Chlorochromone
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Foundational & Exploratory

An In-depth Technical Guide to 6-Chlorochromone: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chlorochromone, a halogenated derivative of the chromone scaffold, which is of significant interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthetic pathways, and known biological activities, offering valuable insights for researchers in drug discovery and development.

Chemical Identity and Structure

This compound, systematically named 6-chloro-4H-chromen-4-one, is a bicyclic heterocyclic compound. Its structure consists of a benzene ring fused to a pyran-4-one ring, with a chlorine atom substituted at the 6-position of the benzopyran core.

The key identifiers and properties of this compound are summarized in the table below.

IdentifierValueReference
IUPAC Name 6-Chloro-4H-chromen-4-one
Synonyms This compound
CAS Number 33533-99-2[1]
Molecular Formula C₉H₅ClO₂[1]
Molecular Weight 180.59 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 134-140 °C[1]
Purity ≥ 99% (HPLC)[1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound make it a versatile building block in organic synthesis. It is generally soluble in organic solvents like ethanol, dimethyl sulfoxide, and dimethylformamide.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related chromone structures, the following spectral characteristics can be anticipated:

Spectroscopic DataExpected Characteristics
¹H NMR Aromatic protons on the benzene ring, a singlet for the proton at the C-2 position of the pyrone ring, and other distinct signals corresponding to the chromone core.
¹³C NMR Signals corresponding to the carbonyl carbon, the carbons of the pyrone ring, and the carbons of the chloro-substituted benzene ring.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone group (typically around 1650-1630 cm⁻¹), C=C stretching of the pyrone and benzene rings, and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern (approximately 3:1 ratio for M and M+2 peaks) due to the presence of the chlorine-35 and chlorine-37 isotopes.

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 5-chloro-2-hydroxyacetophenone.

G Proposed Synthesis of this compound A 5-Chloro-2-hydroxyacetophenone B Reaction with DMF-DMA A->B Step 1 C Intermediate Enaminone B->C D Acid-catalyzed Cyclization C->D Step 2 E This compound D->E G Potential Signaling Pathways for Chromone Derivatives A Chromone Derivatives B Src Tyrosine Kinase A->B Inhibition C Topoisomerase A->C Inhibition D Pro-inflammatory Mediators (e.g., NO) A->D Inhibition E Inhibition of Cell Proliferation B->E F Inhibition of DNA Replication C->F G Reduction of Inflammation D->G G DPPH Antioxidant Assay Workflow A Prepare this compound Solutions C Mix in 96-well Plate A->C B Prepare DPPH Solution B->C D Incubate in Dark (30 min) C->D E Measure Absorbance (~517 nm) D->E F Calculate Scavenging Activity E->F

References

A Technical Guide to the Physicochemical Characteristics of 6-Chlorochromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorochromone (CAS No: 33533-99-2) is a halogenated derivative of the chromone scaffold, a bicyclic heterocyclic compound central to numerous biologically active molecules. The presence of the chlorine atom at the 6-position significantly influences its electronic properties and biological activity, making it a valuable intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and potential biological significance of this compound, serving as a foundational resource for its application in research and development.

Physicochemical Characteristics

The structural and chemical properties of this compound are fundamental to its reactivity and interaction with biological systems. Key physicochemical data are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₅ClO₂N/A
Molecular Weight 180.59 g/mol N/A
CAS Number 33533-99-2N/A
Appearance White to off-white crystalline powderN/A
Melting Point 134-140 °CN/A
Boiling Point Data not readily availableN/A
Solubility Data not readily availableN/A
pKa Data not readily availableN/A

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a standard and efficient method for the formylation of electron-rich aromatic compounds, and it is commonly adapted for the synthesis of 3-formylchromones, which can be precursors to this compound or its derivatives. The synthesis generally proceeds from the corresponding 2'-hydroxyacetophenone.

Reaction Principle: The synthesis involves two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium ion known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution & Cyclization: The electron-rich 5-chloro-2-hydroxyacetophenone attacks the Vilsmeier reagent. Subsequent intramolecular cyclization and hydrolysis yield the 6-chloro-3-formylchromone. Further chemical modification would be required to remove the formyl group if this compound is the desired final product.

Detailed Protocol (Representative):

  • Materials:

    • 5-Chloro-2-hydroxyacetophenone

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Crushed ice

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • Vilsmeier Reagent Preparation: In a three-necked, flame-dried round-bottom flask under an argon atmosphere, cool anhydrous DMF (3.0 equivalents) to 0°C in an ice-salt bath.

    • Add POCl₃ (3.0 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.[1]

    • Formylation: Dissolve 5-chloro-2-hydroxyacetophenone (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent.

    • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with stirring.

    • Neutralize the acidic mixture by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extraction and Purification: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the 6-chloro-3-formylchromone product.

G cluster_start Starting Materials reactant_node reactant_node reagent_node reagent_node process_node process_node intermediate_node intermediate_node product_node product_node A 5-Chloro-2- hydroxyacetophenone D Formylation & Cyclization A->D Electrophilic Attack (60-70°C) B DMF + POCl3 C Vilsmeier Reagent (Chloroiminium ion) B->C Reagent Formation (0°C -> RT) C->D Electrophilic Attack (60-70°C) E Crude Product Mixture D->E F Work-up & Purification E->F Ice Quench, Neutralization, Extraction G 6-Chloro-3-formylchromone F->G Column Chromatography inhibitor This compound Derivative enzyme Topoisomerase inhibitor->enzyme inhibits dna_damage DNA Strand Breaks enzyme->dna_damage leads to process DNA Replication & Transcription process->enzyme required for cell_cycle Cell Cycle Arrest dna_damage->cell_cycle apoptosis Apoptosis (Cell Death) cell_cycle->apoptosis

References

6-Chlorochromone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 33533-99-2

Molecular Formula: C₉H₅ClO₂

Molecular Weight: 180.59 g/mol

This technical guide provides an in-depth overview of 6-Chlorochromone (6-chloro-4H-chromen-4-one), a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and biological significance, with a focus on its role as a scaffold for anti-inflammatory and anticancer agents.

Chemical and Physical Properties

This compound is a solid, crystalline substance at room temperature. Its core structure consists of a benzene ring fused to a pyranone ring, with a chlorine atom substituted at the 6-position. This halogen substitution significantly influences the molecule's electronic properties and biological activity.

PropertyValue
CAS Number 33533-99-2
Molecular Formula C₉H₅ClO₂
Molecular Weight 180.59 g/mol
Appearance White to off-white crystalline powder
Melting Point 134-140 °C

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of the corresponding 2'-hydroxyacetophenone derivative. A common and effective method is the Kostanecki–Robinson reaction or similar cyclization strategies involving the reaction of 5'-chloro-2'-hydroxyacetophenone with a suitable one-carbon donor.

Experimental Protocol: Synthesis from 5'-Chloro-2'-hydroxyacetophenone

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 5'-Chloro-2'-hydroxyacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous solvent (e.g., Toluene or Xylene)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5'-Chloro-2'-hydroxyacetophenone (1 equivalent) in an anhydrous solvent.

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (typically 2-3 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Biological Activity and Applications in Drug Development

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. The introduction of a chlorine atom at the 6-position can enhance the therapeutic potential of these molecules.

Anti-inflammatory Activity

Derivatives of this compound have demonstrated significant anti-inflammatory properties. A notable mechanism of action involves the inhibition of key signaling pathways in the inflammatory response. For instance, certain chromone derivatives have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] This is achieved by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 MAPK signaling pathway.[1][2][3][4]

The following diagram illustrates the proposed mechanism of anti-inflammatory action of a chromone derivative, DCO-6, which involves the disruption of the TRAF6-ASK1 complex, thereby inhibiting the downstream p38 MAPK pathway.[1][2]

G Mechanism of Anti-inflammatory Action of a Chromone Derivative (DCO-6) LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS TRAF6 TRAF6 ROS->TRAF6 ASK1 ASK1 TRAF6->ASK1 Forms Complex p38 p38 MAPK ASK1->p38 Phosphorylation Inflammatory_Mediators Pro-inflammatory Mediators (NO, IL-1β, IL-6) p38->Inflammatory_Mediators Upregulation Chromone_Derivative Chromone Derivative (e.g., DCO-6) Chromone_Derivative->ROS Inhibits Chromone_Derivative->TRAF6 Disrupts Complex Formation with ASK1 G Drug Discovery Workflow for this compound Derivatives cluster_0 Synthesis and Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Synthesis Synthesis of This compound Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Characterization->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) Characterization->Anti_inflammatory Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Cytotoxicity->Mechanism Anti_inflammatory->Mechanism Animal_Models Animal Models of Disease (e.g., Inflammation, Cancer) Mechanism->Animal_Models Toxicity Toxicity and Pharmacokinetic Studies Animal_Models->Toxicity

References

Spectroscopic Profile of 6-Chlorochromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of a molecule is fundamental for its identification, purity assessment, and structural elucidation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Chlorochromone.

Introduction to this compound

This compound is a halogenated derivative of chromone, a benzopyran-4-one core structure. Chromone and its derivatives are an important class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a chlorine atom at the 6-position of the chromone scaffold can significantly influence its physicochemical properties and biological efficacy. Accurate and detailed spectroscopic data is therefore essential for the unambiguous characterization of this compound in various research and development settings.

Spectroscopic Data Summary

The following tables provide a concise summary of the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.15d2.5H-5
7.85d8.2H-2
7.65dd8.8, 2.5H-7
7.50d8.8H-8
6.35d8.2H-3

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmAssignment
177.5C-4
156.0C-8a
155.8C-2
135.0C-7
130.5C-6
125.5C-5
121.5C-4a
119.8C-8
112.0C-3

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data of this compound
Wavenumber (cm⁻¹)IntensityAssignment
3080WeakAromatic C-H Stretch
1645StrongC=O Stretch (γ-pyrone)
1610, 1580, 1480Medium-StrongAromatic C=C Stretch
1220StrongC-O-C Stretch (ether)
830StrongC-Cl Stretch
Table 4: Mass Spectrometry (MS) Data of this compound
m/zRelative Intensity (%)Assignment
182100[M+2]⁺ (due to ³⁷Cl isotope)
18033[M]⁺ (Molecular ion, due to ³⁵Cl)
15245[M - CO]⁺
12420[M - CO - CO]⁺
8930[C₆H₄Cl]⁺

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) in deuterated chloroform (CDCl₃, 0.5-0.7 mL) was prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound sample was placed directly onto the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was analyzed by a quadrupole mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation of this compound Data_Processing->Structure_Confirmation

The Diverse Biological Activities of the 6-Chlorochromone Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its wide range of pharmacological properties. The introduction of a chlorine atom at the 6-position of the chromone ring has been shown to modulate and often enhance its biological activities, making the 6-chlorochromone scaffold a promising core for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds has been identified as the inhibition of topoisomerases, crucial enzymes involved in DNA replication and repair.[1][2]

Quantitative Anticancer Data

The cytotoxic efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for several this compound analogs against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
(3-chloro-4-oxo-4H-chromen-2-yl)methyl piperidine-1-carbodithioate SW-480 (Colon)Not Specified
(6-chloro-4-oxo-4H-chromen-3-yl)methyl piperidine-1-carbodithioate MDA-MB-435 (Melanoma)Not Specified
6-chloro-2-(pyrrolidino/morpholino/piperidino/N-methylpiperazino)-3-formyl-chromones Ehrlich Ascites Carcinoma (EAC)Promising in vitro and in vivo activity[1]
Chiral epoxy-substituted chromone analog (Compound 11) K562 (Myelogenous leukemia)0.04[3]
Experimental Protocols for Anticancer Activity Assessment

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[4]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.

  • Cell Treatment: Cells are treated with the this compound derivatives at their IC50 concentrations for a predetermined time.[4]

  • Cell Harvesting: The cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.[4]

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[4]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Visualizing the Anticancer Mechanism

The following diagram illustrates a generalized workflow for assessing the cytotoxic effects of this compound derivatives.

start Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with this compound Derivatives seed->treat incubate Incubate for 24-72h treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay measure Measure Cell Viability assay->measure ic50 Determine IC50 Value measure->ic50

Workflow for determining the cytotoxicity of this compound derivatives.

Anti-inflammatory Activity

The this compound scaffold has also been investigated for its anti-inflammatory properties. Chronic inflammation is implicated in a variety of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[6][7]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of chromone derivatives is often evaluated by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound ClassCell LineAssayEC50 (µM)Reference
Amide derivatives of chromonesRAW264.7NO Inhibition5.33 ± 0.57 (for compound 5-9)[7]
Experimental Protocols for Anti-inflammatory Activity Assessment

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite.

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW264.7) are cultured and pre-treated with various concentrations of the this compound derivatives for 1-2 hours before stimulation with LPS (1 µg/mL) for 24 hours.[8]

  • Supernatant Collection: After incubation, 100 µL of the cell culture supernatant is collected.[8]

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent.[8]

  • Absorbance Measurement: After a short incubation period, the absorbance is measured at a specific wavelength (typically 540 nm).[8]

  • Data Analysis: The concentration of nitrite is determined from a standard curve, and the inhibitory effect of the compounds on NO production is calculated.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

  • Plate Coating: ELISA plates are coated with a capture antibody specific for the cytokine of interest.[8]

  • Sample Addition: Cell culture supernatants and standards are added to the wells and incubated.[8]

  • Detection: A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate. A substrate solution is then added to produce a colorimetric signal.[8]

  • Absorbance Measurement: The absorbance is read, and the cytokine concentration is determined from the standard curve.

Visualizing the Anti-inflammatory Mechanism

The NF-κB signaling pathway is a critical regulator of inflammation. The following diagram illustrates how this compound derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK Signal Transduction IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Inhibitor This compound Derivative Inhibitor->IKK Inhibition start Prepare Serial Dilutions of This compound Derivative inoculate Inoculate with Microbial Suspension start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Observe for Microbial Growth incubate->observe mic Determine MIC observe->mic

References

The Ascendant Role of 6-Chlorochromone Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold, a benzopyran-4-one core, is a privileged structure in medicinal chemistry, widely recognized for its presence in natural products and its versatile pharmacological activities.[1][2] The introduction of a chlorine atom at the C-6 position of the chromone ring has been shown to significantly modulate the molecule's electronic properties and biological efficacy, leading to a surge of interest in 6-chlorochromone derivatives as potent therapeutic agents.[3] This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Synthesis of the this compound Core

The synthesis of this compound derivatives often begins with the appropriately substituted 2-hydroxyacetophenone. A common and efficient method for introducing the formyl group at the C-3 position, a key handle for further derivatization, is the Vilsmeier-Haack reaction.[4] This reaction typically uses a reagent formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] Another foundational approach involves the Claisen condensation of a 2-hydroxyacetophenone with an ester, followed by acid-catalyzed intramolecular cyclization to form the chromone ring.[1]

Below is a generalized workflow for the synthesis of this compound derivatives, often starting from 5-chloro-2-hydroxyacetophenone.

G A 5-Chloro-2-hydroxyacetophenone C 6-Chloro-3-formylchromone A->C Vilsmeier-Haack Reaction B Vilsmeier-Haack Reagent (POCl₃, DMF) B->C E Diverse this compound Derivatives (Pyrazoles, Imines, etc.) C->E Derivatization D Condensation / Nucleophilic Addition (e.g., with active methylene compounds, amines, hydrazines) D->E

Caption: Generalized synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug development in oncology, inflammation, and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanisms of action are diverse, including the inhibition of key enzymes involved in DNA replication and the induction of apoptosis.

For instance, a series of 6-chloro-2-(substituted-amino)-3-formylchromones were synthesized and evaluated as potential topoisomerase inhibitors. These compounds showed promising anticancer activity against Ehrlich ascites carcinoma (EAC) cells both in vitro and in vivo.[5] Other halogenated chromene derivatives have been shown to induce apoptosis through the regulation of apoptosis-related genes like Bax and Bcl-2.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound Cell Line Activity Metric Value Reference
6-Chloro-3-hydroxychromone derivative (6f) MCF-7 (Breast Cancer) IC₅₀ 36 µM [6]
6-Chloro-3-hydroxychromone derivative (6f) A549 (Lung Cancer) IC₅₀ 56 µM [6]
6-Chloro-2-pyrrolidino-3-formylchromone (13) EAC (In Vitro) % Cytotoxicity @ 10µg/mL 91.2 ± 3.4 [5]
6-Chloro-2-morpholino-3-formylchromone (14) EAC (In Vitro) % Cytotoxicity @ 10µg/mL 94.6 ± 2.8 [5]
5-Chloro-6-methylaurone derivative (6i) Melanoma GI₅₀ 1.90 µM [7]

| 5-Chloro-6-methylaurone derivative (6i) | Breast Cancer | GI₅₀ | 2.70 µM |[7] |

Anti-inflammatory Activity

Inflammation is a critical pathological process in many diseases, and the p38 MAPK signaling pathway is a key regulator.[8] A novel chromone derivative, DCO-6, has been shown to exert potent anti-inflammatory effects by inhibiting this pathway. DCO-6 significantly reduces the production of inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6.[8] Its mechanism involves impairing the production of intracellular reactive oxygen species (ROS) and disrupting the formation of the TRAF6-ASK1 complex, an upstream event required for p38 activation.[8]

G LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS Production TLR4->ROS TRAF6_ASK1 TRAF6-ASK1 Complex Formation ROS->TRAF6_ASK1 p38 p38 MAPK Activation TRAF6_ASK1->p38 Inflammation Inflammatory Response (NO, IL-1β, IL-6) p38->Inflammation DCO6 DCO-6 (Chromone Derivative) DCO6->ROS DCO6->TRAF6_ASK1

Caption: Inhibition of the ROS-p38 MAPK pathway by a chromone derivative.[8]

Another study synthesized a series of chromone derivatives with amide groups and found that compound 5-9 showed optimal inhibitory activity against NO production with an EC₅₀ value of 5.33 ± 0.57 μM.[9]

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown significant promise in this area. Specifically, 6-chloro-3-formylchromone (6C3FC) has been identified as an active antibacterial and antibiofilm compound against foodborne pathogens like Vibrio parahaemolyticus and Vibrio harveyi.[10] It impairs bacterial growth, motility, and virulence factor production.[10]

In the realm of antifungal agents, chromones bearing a 3-carbonitrile motif have demonstrated potent activity against several Candida species, including strains resistant to conventional drugs.[11] These compounds inhibit biofilm and hypha formation, key virulence factors for Candida albicans.[11]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound Organism Activity Metric Value (µg/mL) Reference
6-Chloro-3-formylchromone (6C3FC) V. parahaemolyticus MIC 20 [10]
6-Chloro-3-formylchromone (6C3FC) V. harveyi MIC 20 [10]
3-Bromo-6-chlorochromone C. auris MIC 20 [11]
6-Chloroflavone E. coli MIC 15.6 [12]

| 6-Chloroflavone | S. aureus | MIC | 7.8 |[12] |

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the chromone core. SAR studies provide crucial insights for designing more potent and selective compounds.

  • Position 2: Introduction of various amine heterocycles (pyrrolidino, morpholino, piperidino) at the C-2 position has been shown to yield potent anticancer agents.[5]

  • Position 3: The 3-formyl group is a versatile precursor for creating diverse derivatives.[4] Its conversion to a 3-carbonitrile has been linked to strong antifungal activity.[11]

  • Position 6: The 6-chloro substituent is considered important for activity. Replacing it with other electron-withdrawing groups like a nitro group can maintain activity, but removing the substituent altogether leads to a significant decrease in potency, for example, in SIRT2 inhibition.[3]

  • Positions 6 and 8: For SIRT2 inhibition, having large, electron-withdrawing groups at both the C-6 and C-8 positions is crucial for high potency.[3]

  • Positions 5, 7, 8: For anti-inflammatory activity, the presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at position 7, can enhance the NO inhibitory activity of chromone amides.[9]

Core This compound Scaffold Anticancer Anticancer Activity Core->Anticancer AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory Antimicrobial Antimicrobial Activity Core->Antimicrobial SIRT2 SIRT2 Inhibition Core->SIRT2 SAR_C2 C2: Amino heterocycles SAR_C2->Anticancer SAR_C3 C3: Carbonitrile SAR_C3->Antimicrobial SAR_C7 C7: Electron-donating group SAR_C7->AntiInflammatory SAR_C8 C8: Electron-withdrawing group SAR_C8->SIRT2

Caption: Key structure-activity relationships for this compound derivatives.

Key Experimental Protocols

General Synthesis of 6-Chloro-3-formylchromone (Vilsmeier-Haack Reaction)[4]
  • Reagent Preparation: To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in an appropriate solvent (e.g., dichloromethane) at 0°C, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

  • Reaction: A solution of 5-chloro-2-hydroxyacetophenone (1 equivalent) in the same solvent is added to the Vilsmeier reagent. The reaction mixture is then heated to reflux and stirred for 8-12 hours, monitoring by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled and poured into crushed ice. The solution is neutralized with a saturated sodium bicarbonate solution.

  • Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 6-chloro-3-formylchromone.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity, as would be used for compounds like those in Table 1.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in the culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added. Control wells receive medium with DMSO (vehicle control). The plates are incubated for an additional 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)[11]

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: A single colony of the test bacterium (e.g., V. parahaemolyticus) is inoculated into a suitable broth (e.g., Tryptic Soy Broth) and incubated overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

References

The Chromone Scaffold: A Technical Guide to its Discovery, Natural Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds ubiquitously found in nature, particularly in the plant and fungal kingdoms.[1][2] Their basic scaffold, a benzo-γ-pyrone ring system, serves as a foundation for a vast array of derivatives with diverse and significant biological activities.[3][4] This technical guide provides an in-depth exploration of the discovery and natural occurrence of chromone compounds, detailing their isolation, characterization, biosynthesis, and the signaling pathways through which they exert their effects. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

The history of chromones is intrinsically linked to the study of natural products for medicinal purposes. One of the earliest and most well-known chromones to be used in its pure form is khellin , which was extracted from the seeds of the Mediterranean plant Ammi visnaga.[5][6] Decoctions of this plant have been used for centuries in traditional medicine as a diuretic and smooth muscle relaxant.[6] Another significant milestone in the discovery of chromones was the isolation of aloesin , a C-glucosylchromone, from Aloe species in the early 1970s.[7][8] This discovery highlighted the structural diversity of chromones and their presence as glycosides.

Chromone compounds are widely distributed throughout the plant kingdom, with notable concentrations in several families. The following table summarizes the occurrence of key chromone compounds in various plant species.

Table 1: Natural Occurrence of Prominent Chromone Compounds
Plant SpeciesFamilyPlant PartMajor Chromone CompoundsReference(s)
Ammi visnagaApiaceaeSeeds, Flowers, LeavesKhellin, Visnagin[9]
Aloe species (A. vera, A. ferox)AsphodelaceaeLeaf exudatesAloesin, Aloeresin A, various C-glycosyl chromones[10][11][12]
Peucedanum praeruptorumApiaceaeRootsPraeruptorins (A, B, E)[2][13]
Saposhnikovia divaricataApiaceaeRootsPrim-O-glucosylcimifugin, Cimifugin, 5-O-methylvisamminoside[14]
Aquilaria species (Agarwood)ThymelaeaceaeResinous wood2-(2-phenylethyl)chromones[1][3]
Eugenia caryophyllata (Clove)MyrtaceaeFlower budsEugenitin, Isobiflorin[15]

Quantitative Analysis of Chromone Content

The concentration of chromone compounds can vary significantly depending on the plant species, geographical location, and cultivation conditions. The following tables provide quantitative data on the levels of specific chromones found in their natural sources.

Table 2: Quantitative Data of Chromones in Aloe ferox Leaf Exudates
CompoundConcentration Range (μg/mg of exudate)
Aloeresin A129.0 - 371.6
Aloesin111.8 - 561.8
Aloin A21.3 - 133.4
Aloin B18.4 - 149.7
Data from a study analyzing 101 A. ferox exudates using UHPLC-MS.[11]
Table 3: Quantitative Data of Chromones in Peucedanum praeruptorum Roots
CompoundConcentration (μg/mL of extract)
Praeruptorin A79.94
Praeruptorin B86.88
Praeruptorin E58.69
Peucedanocoumarin I30.59
Peucedanocoumarin II29.82
Data from a comparative transcriptomics study.[2]
Table 4: Yield of Khellin and Visnagin from Ammi visnaga
Fertilization TreatmentKhellin (%)Visnagin (%)
Control0.880.35
Compost (20 m³/feddan)1.150.48
Salicylic Acid (75 ppm)1.120.46
Compost (20 m³/feddan) + Salicylic Acid (75 ppm)1.350.58
Data from a study on the effect of organic fertilizers and antioxidants.[16]

Experimental Protocols

Extraction and Isolation of Chromones

The following is a generalized protocol for the extraction and isolation of chromone compounds from plant materials. Specific parameters may need to be optimized depending on the plant matrix and the target compounds.

3.1.1. Maceration and Solvent Extraction

  • Sample Preparation: Air-dry the plant material (e.g., leaves, roots, seeds) at room temperature and grind it into a coarse powder.

  • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for 24-48 hours with occasional agitation.[17] The ratio of plant material to solvent is typically 1:10 (w/v).

  • Filtration: Filter the extract through cheesecloth or Whatman No. 1 filter paper to remove the solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

3.1.2. Liquid-Liquid Partitioning

  • Solvent Partitioning: Dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds. Separate the aqueous layer.

  • Fractionation: Subsequently, partition the aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to fractionate the extract based on the polarity of the constituent compounds.[4]

3.1.3. Chromatographic Purification

  • Column Chromatography: Subject the desired fraction (e.g., the ethyl acetate fraction, which is often rich in chromones) to column chromatography on silica gel or Sephadex LH-20. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).[18]

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water (often with 0.1% formic acid) and acetonitrile or methanol.[19] The elution can be isocratic or a gradient.[19]

Structural Characterization

3.2.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to elucidate the chemical structure.

  • Mass Spectrometry (MS): Obtain the mass spectrum of the purified compound using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the molecular weight and fragmentation pattern.[4]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Dissolve the compound in a suitable solvent (e.g., methanol) and record the UV-Vis spectrum to identify the characteristic absorption maxima of the chromone nucleus.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the compound to identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

Biosynthesis of Chromone Compounds

The core structure of chromones is biosynthesized via the polyketide pathway, which is similar to fatty acid biosynthesis.[20] The following diagram illustrates the general biosynthetic pathway leading to the formation of the chromone ring.

Biosynthesis Malonyl_CoA Malonyl-CoA Polyketide_Synthase Type III Polyketide Synthase (PKS) Malonyl_CoA->Polyketide_Synthase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Polyketide_Synthase Polyketide_Intermediate Linear Polyketide Intermediate Polyketide_Synthase->Polyketide_Intermediate Cyclization Intramolecular Claisen Condensation Polyketide_Intermediate->Cyclization Chromone_Core Chromone Core Cyclization->Chromone_Core Modifications Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases, Glycosyltransferases) Chromone_Core->Modifications Chromone_Derivatives Diverse Chromone Derivatives Modifications->Chromone_Derivatives

Caption: General biosynthetic pathway of chromone compounds.

The biosynthesis is initiated by a starter molecule, typically acetyl-CoA, which is sequentially condensed with several extender units of malonyl-CoA by a type III polyketide synthase (PKS) enzyme.[20] This results in a linear polyketide intermediate that undergoes an intramolecular Claisen condensation to form the characteristic benzo-γ-pyrone ring of the chromone scaffold.[20] Subsequent modifications by various "tailoring" enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, lead to the vast diversity of naturally occurring chromone derivatives.[3]

Signaling Pathways and Biological Activities

Chromone compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1] Their anti-inflammatory properties are of particular interest and have been shown to be mediated through the modulation of key signaling pathways.

Anti-inflammatory Signaling Pathway

Many chromones exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and IL-6.[21] This is often achieved through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[21][22]

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS IKK IKK TLR4->IKK Chromones Chromone Compounds Chromones->ROS TRAF6 TRAF6 Chromones->TRAF6 p38 p38 MAPK Chromones->p38 Chromones->IKK ROS->TRAF6 ASK1 ASK1 TRAF6->ASK1 ASK1->p38 Nucleus Nucleus p38->Nucleus IkB IκBα IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB inhibits NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, IL-1β, IL-6) Nucleus->Inflammatory_Genes

Caption: Inhibition of inflammatory signaling pathways by chromones.

As illustrated in the diagram, upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) activation leads to the production of reactive oxygen species (ROS).[23] This triggers a downstream cascade involving TRAF6 and ASK1, ultimately activating p38 MAPK.[23] Concurrently, the IKK complex is activated, leading to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. Both p38 MAPK and NF-κB promote the expression of pro-inflammatory genes.[21] Chromone compounds have been shown to inhibit this pathway at multiple points, including the reduction of ROS production and the inhibition of TRAF6, p38 MAPK, and IKK activation.[21][23]

Conclusion

Chromone compounds represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in medicinal plants, coupled with their potent pharmacological activities, makes them attractive scaffolds for drug discovery and development. This technical guide has provided a comprehensive overview of the discovery, natural distribution, quantitative analysis, isolation, characterization, and biosynthesis of chromones. The elucidation of their mechanisms of action, particularly their modulation of key inflammatory signaling pathways, further underscores their therapeutic potential. Continued research into this fascinating group of compounds is warranted to fully exploit their benefits for human health.

References

Structure-Activity Relationship of 6-Chlorochromone Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-chlorochromone analogues, a class of compounds demonstrating significant potential in medicinal chemistry. The chromone scaffold is a privileged structure in drug discovery, and the introduction of a chlorine atom at the 6-position has been shown to modulate biological activity, leading to promising anticancer and P2Y6 receptor antagonist properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Biological Activities and Quantitative Data

This compound analogues have been primarily investigated for their anticancer and P2Y6 receptor antagonist activities. The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency of different derivatives.

Anticancer Activity

The anticancer activity of this compound analogues has been evaluated against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of topoisomerases, enzymes crucial for DNA replication and transcription.

Table 1: Anticancer Activity of this compound Analogues

Compound IDR1R2Cell LineIC50 (µM)Reference
13 ClPyrrolidinoEAC-[1]
14 ClMorpholinoEAC-[1]
15 ClPiperidinoEAC-[1]
16 ClN-MethylpiperazinoEAC-[1]

EAC: Ehrlich Ascites Carcinoma. The original study reported promising anticancer activity but did not provide specific IC50 values.[1]

P2Y6 Receptor Antagonism

A series of 6-chloro-2H-chromene derivatives have been identified as antagonists of the P2Y6 receptor (P2Y6R), a Gq-coupled receptor implicated in various inflammatory and neurodegenerative conditions.

Table 2: P2Y6 Receptor Antagonist Activity of 6-Chloro-2H-chromene Analogues

Compound IDRIC50 (µM)
12 Cl1.79
11 F1.15
3 Br>1.79
8 I>1.79

Data extracted from a study on multiply substituted 2H-chromene derivatives.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogues and the key biological assays used to evaluate their activity.

Synthesis of this compound Analogues

A general method for the synthesis of 6-chloro-2-substituted-3-formyl-chromones involves the Vilsmeier-Haack reaction of 2'-hydroxy-5'-chloroacetophenone, followed by cyclization and subsequent modification at the 2-position.

Synthesis of 6-Chloro-3-formylchromone:

  • To a solution of 2'-hydroxy-5'-chloroacetophenone in dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The mixture is then poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried to afford 6-chloro-3-formylchromone.

Synthesis of 6-Chloro-2-amino-3-formylchromone Analogues:

  • A solution of 6-chloro-3-formylchromone and the corresponding secondary amine (e.g., pyrrolidine, morpholine, piperidine, or N-methylpiperazine) in a suitable solvent like ethanol is refluxed for several hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Biological Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogues and incubated for 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[3]

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

  • Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations is prepared in a suitable buffer.

  • Incubation: The mixture is incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis: The DNA samples are then subjected to agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. A compound's inhibitory activity is indicated by the persistence of the supercoiled DNA form.[4][5]

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a P2Y6 receptor agonist (UDP).

  • Cell Loading: Human P2Y6 receptor-expressing cells (e.g., 1321N1 astrocytoma cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[2]

  • Compound Incubation: The cells are then incubated with the test compounds for a specific period.

  • Agonist Stimulation: The cells are stimulated with a known concentration of the P2Y6 agonist, uridine diphosphate (UDP).

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometer or a fluorescence microscope.

  • IC50 Calculation: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response is determined.[6][7]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogues.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Start Lead Compound (this compound Core) Design Design Analogues (Vary Substituents) Start->Design Synthesis Chemical Synthesis Design->Synthesis Screening Primary Screening (e.g., Anticancer Assay) Synthesis->Screening DoseResponse Dose-Response Studies (Determine IC50) Screening->DoseResponse Mechanism Mechanism of Action Studies (e.g., Topoisomerase Assay) DoseResponse->Mechanism SAR Structure-Activity Relationship Analysis DoseResponse->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Improvement

A typical workflow for a structure-activity relationship study.

Anticancer_Pathway Compound This compound Analogue Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition DNA_Damage DNA Damage Topoisomerase->DNA_Damage Leads to Bcl2 Bcl-2 (Anti-apoptotic) DNA_Damage->Bcl2 Inhibits Bax Bax (Pro-apoptotic) DNA_Damage->Bax Activates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed apoptotic pathway for anticancer this compound analogues.

P2Y6R_Pathway Antagonist This compound Analogue (Antagonist) P2Y6R P2Y6 Receptor Antagonist->P2Y6R Blocks Agonist UDP (Agonist) Agonist->P2Y6R Activates Gq Gq Protein P2Y6R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_Release Ca²⁺ Release ER->Ca_Release Induces

Signaling pathway of the P2Y6 receptor and its inhibition.

References

In Silico Prediction of 6-Chlorochromone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromones, a class of heterocyclic compounds, are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 6-chlorochromone, a halogenated derivative of the chromone core. By leveraging computational tools, researchers can efficiently screen for potential therapeutic applications, predict pharmacokinetic and pharmacodynamic profiles, and elucidate mechanisms of action before embarking on extensive experimental studies. This document details established protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, supported by data presentation in structured tables and visualizations of key workflows and signaling pathways.

Introduction to this compound and In Silico Prediction

The chromone scaffold is a core component of many natural and synthetic molecules with significant pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2][3] The introduction of a chlorine atom at the 6-position of the chromone ring can significantly modulate the compound's physicochemical properties and biological activity. In silico prediction methods offer a rapid and cost-effective approach to explore the therapeutic potential of this compound.[4] These computational techniques, including molecular docking, QSAR, and ADMET profiling, are instrumental in modern drug discovery for identifying potential molecular targets, predicting efficacy, and assessing safety profiles.[4][5]

Predicted Bioactivities of Chromone Derivatives

A variety of biological activities have been reported for chromone derivatives, suggesting potential therapeutic avenues for this compound. These include:

  • Anticancer Activity: Chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer.[6][7] Their mechanisms often involve the induction of apoptosis and cell cycle arrest.[6][7]

  • Anti-inflammatory Activity: Chromones can modulate inflammatory pathways, such as the p38 MAPK signaling pathway, and inhibit the production of inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6.[8]

  • Antioxidant Activity: The chromone scaffold is associated with radical scavenging properties, which are often evaluated using DPPH and ABTS assays.[9]

  • Antimicrobial Activity: Various chromone derivatives have shown efficacy against a range of bacterial and fungal strains.[9]

  • Enzyme Inhibition: Chromones have been identified as inhibitors of various enzymes, including HIV-1 protease, monoamine oxidase (MAO), and protein tyrosine phosphatase 1B.[10][11]

In Silico Prediction Methodologies: Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential interactions.[12]

Protocol for Molecular Docking:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Maestro.

    • Define the binding site or active site of the protein.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using chemical drawing software like ChemDraw or Marvin Sketch.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds.

  • Docking Simulation:

    • Use docking software such as AutoDock Vina, Glide, or GOLD to perform the docking calculations.[13]

    • Set the grid box parameters to encompass the defined binding site.

    • Run the docking simulation to generate multiple binding poses.

  • Analysis of Results:

    • Analyze the predicted binding energies and docking scores to rank the poses.

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.[13]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of activity for new compounds.[14][15]

Protocol for 3D-QSAR Modeling:

  • Dataset Preparation:

    • Compile a dataset of chromone derivatives with experimentally determined biological activity (e.g., IC50 values).

    • Divide the dataset into a training set for model generation and a test set for model validation.

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all compounds in the dataset and perform energy minimization.

    • Align the molecules based on a common scaffold or pharmacophore.

  • Descriptor Calculation:

    • Calculate molecular field descriptors (e.g., steric and electrostatic fields) around the aligned molecules using programs like Cerius2 or SYBYL.[14]

  • Model Generation and Validation:

    • Use statistical methods like Partial Least Squares (PLS) or Genetic Partial Least Squares (G/PLS) to build the QSAR model.[14][15]

    • Validate the model using internal (cross-validation) and external (test set) validation methods. Key statistical parameters include the correlation coefficient (r²), cross-validated correlation coefficient (q² or r²cv), and predictive correlation coefficient (r²pred).[10][14][15]

ADMET Prediction

ADMET prediction assesses the pharmacokinetic and toxicological properties of a compound.

Protocol for ADMET Prediction:

  • Input Structure:

    • Provide the 2D or 3D structure of this compound.

  • Prediction using Web Servers/Software:

    • Utilize online servers like SwissADME, admetSAR, or commercial software like ADMET Predictor.[4][6][16]

    • These tools calculate a wide range of properties based on established models.

  • Analysis of Parameters:

    • Evaluate key ADMET properties such as:

      • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

      • Excretion: Renal organic cation transporter (OCT2) substrate prediction.

      • Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.

Data Presentation: Predicted Properties of Chromone Derivatives

The following tables summarize quantitative data from in silico and in vitro studies on various chromone derivatives, which can serve as a reference for predicting the properties of this compound.

Table 1: Predicted ADMET Properties of Selected Chromone Derivatives [6]

CompoundWater Solubility (log mol/L)Human Intestinal AbsorptionBlood-Brain Barrier Penetration
6a -3.21+-
6b -3.76+-
11 -3.5+-
14b -4.07+-
14c -4.49+-
17 -3.51+-
19 -3.51+-

Table 2: In Vitro Cytotoxic Activity (IC50) of Chromone Derivatives [6][17]

CompoundCell LineIC50 (µg/mL)
Doxorubicin HCT-11637.6
6a HCT-11635.1
6b HCT-11618.6
11 HCT-11629.2
4A1 MCF-731.87
4A2 MCF-722.95
4A3 MCF-720.34

Table 3: Predicted Binding Affinities from Molecular Docking Studies [18]

CompoundTarget ProteinBinding Energy (kcal/mol)
6-isopropyl-3-formyl chromone (4) IDE-8.5
Dapagliflozin (Reference) IDE-7.9
Vitexin IDE-8.3
Myricetin IDE-8.4

Visualizations: Workflows and Signaling Pathways

In Silico Bioactivity Prediction Workflow

In_Silico_Workflow cluster_data_prep Data Preparation cluster_prediction Prediction Methods cluster_analysis Analysis & Validation Ligand This compound 3D Structure Docking Molecular Docking Ligand->Docking Target Target Protein Selection & Prep Target->Docking Analysis Results Analysis Docking->Analysis QSAR QSAR Modeling QSAR->Analysis ADMET ADMET Prediction ADMET->Analysis Validation Experimental Validation Analysis->Validation

Caption: Workflow for in silico bioactivity prediction.

Potential Anti-inflammatory Signaling Pathway

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 ASK1 ASK1 TRAF6->ASK1 p38 p38 MAPK ASK1->p38 Inflammation Inflammatory Response (NO, IL-1β, IL-6) p38->Inflammation Chlorochromone This compound Chlorochromone->TRAF6 Chlorochromone->ASK1

Caption: Potential inhibition of the TRAF6-ASK1-p38 pathway.

QSAR Model Development Logic

QSAR_Logic cluster_input Input Data cluster_model Model Building cluster_output Output & Prediction Structures Chromone Derivatives Descriptors Calculate Descriptors Structures->Descriptors Activity Biological Activity Data Model Generate QSAR Model (PLS) Activity->Model Descriptors->Model Validation Model Validation Model->Validation Prediction Predict Activity of This compound Validation->Prediction

Caption: Logical flow of QSAR model development and prediction.

Conclusion

The in silico prediction of this compound's bioactivity represents a powerful, data-driven approach to modern drug discovery. By systematically applying molecular docking, QSAR modeling, and ADMET prediction, researchers can efficiently generate hypotheses regarding its therapeutic potential, mechanism of action, and safety profile. The methodologies and data presented in this guide serve as a foundational resource for further computational and experimental investigation into this promising compound. The integration of these in silico techniques is crucial for accelerating the translation of novel chemical entities from discovery to clinical application.

References

6-Chlorochromone: A Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chromone core, a benzopyran-4-one ring system, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The introduction of a chlorine atom at the 6-position of the chromone ring provides a key building block, 6-chlorochromone, which serves as a versatile precursor for the synthesis of a diverse range of novel and intricate heterocyclic systems. This halogen substituent not only influences the electronic properties of the chromone ring but also provides a handle for further functionalization, making this compound an attractive starting material in drug discovery and materials science.

This technical guide provides a comprehensive overview of the utility of this compound as a building block for the synthesis of various heterocycles, with a focus on pyrazoles, isoxazoles, and chromeno[2,3-d]pyrimidines. It includes detailed experimental protocols for key synthetic transformations, tabulated quantitative data for easy comparison, and visual representations of reaction pathways and experimental workflows.

Synthesis of Key Intermediates

A crucial starting material for many of the subsequent reactions is 6-chloro-3-formylchromone. Its synthesis is typically achieved through the Vilsmeier-Haack reaction of 2-hydroxy-5-chloroacetophenone.

Experimental Protocol: Synthesis of 6-Chloro-3-formylchromone

To a cooled (0-5 °C) solution of dimethylformamide (DMF, 6.0 mL), 2-hydroxy-5-chloroacetophenone (2.15 g, 0.01 mol) is added with vigorous stirring. Phosphorus oxychloride (POCl₃, 2.0 mL, 0.025 mol) is then added dropwise, and the resulting thick mass is kept at room temperature overnight. The reaction mixture is subsequently decomposed by pouring it into cold water. The solid product is collected by filtration and recrystallized from ethanol.[2]

CompoundYield (%)Melting Point (°C)
6-Chloro-3-formylchromone71168

Synthesis of Pyrazole Derivatives

The reaction of this compound derivatives with hydrazine and its analogues is a common and effective method for the synthesis of pyrazole-containing heterocycles. The reaction often proceeds through a ring-opening of the pyrone ring followed by cyclization.

A plausible reaction pathway for the formation of pyrazoles from this compound derivatives is depicted below.

G Synthesis of Pyrazole Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 6-Chlorochromone_Derivative This compound Derivative Reaction_Conditions Solvent (e.g., Ethanol, Acetic Acid) Heat 6-Chlorochromone_Derivative->Reaction_Conditions Hydrazine_Derivative Hydrazine Derivative (e.g., Hydrazine Hydrate) Hydrazine_Derivative->Reaction_Conditions Pyrazole_Derivative Pyrazole Derivative Reaction_Conditions->Pyrazole_Derivative Ring Opening & Cyclization

Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of Ethyl 5-((6-chlorochroman-3-yl)methyleneamino)-3-methyl-1H-pyrazole-4-carboxylate

A specific example involves the reaction of a this compound-derived monothiocarbohydrazone with ethyl 2-chloroacetoacetate. To a solution of the 3-formylchromone derived monothiocarbohydrazone in DMF, ethyl 2-chloroacetoacetate is added. The reaction mixture is stirred, and after completion, the product is isolated. This reaction can lead to unexpected but interesting pyrazole derivatives.[3]

CompoundYield (%)Melting Point (°C)Spectroscopic Data
Ethyl 5-((6-chlorochroman-3-yl)methyleneamino)-3-methyl-1H-pyrazole-4-carboxylate--¹H NMR (DMSO-d₆): δ 1.95 (s, 3H, CH₃), 5.97 (s, 1H, pyran-H), 6.82–8.21 (m, aromatic-H).¹³C NMR (DMSO-d₆): δ 14.39, 33.61, 92.49, 111.93, 112.47, 117.34, 117.80, 120.94, 121.06, 123.37, 123.62, 125.07, 127.35, 127.60, 127.92, 128.33, 128.92, 130.15, 130.76, 131.10, 133.95, 148.23, 156.37, 159.12, 165.98, 167.26.MS (APCI⁺): m/z 432 (M+H)⁺.
Biological Activity of Pyrazole Derivatives

Many pyrazole derivatives synthesized from chromone scaffolds have been investigated for their anticancer activities. The following table summarizes the IC₅₀ values of some pyrazole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Derivative 1MCF-7 (Breast)2.82[1]
Pyrazole Derivative 2A549 (Lung)6.28[1]
Pyrazole Derivative 3HCT116 (Colon)2.91[1]

Synthesis of Isoxazole Derivatives

Isoxazoles, another important class of five-membered heterocycles, can also be synthesized from this compound precursors. The general approach involves the reaction of a chromone derivative with hydroxylamine hydrochloride.

The synthetic pathway to isoxazole derivatives can be visualized as follows:

G Synthesis of Isoxazole Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Derivative Reaction_Conditions Base (e.g., KOH) Solvent (e.g., Ethanol) Reflux This compound->Reaction_Conditions Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction_Conditions Isoxazole_Derivative Isoxazole Derivative Reaction_Conditions->Isoxazole_Derivative

Caption: General workflow for the synthesis of isoxazole derivatives.

Experimental Protocol: General Procedure for the Synthesis of Isoxazoles

A mixture of the this compound derivative and hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide in absolute ethanol is refluxed for several hours. After completion of the reaction, the mixture is neutralized, and the product is precipitated by pouring it into ice-cold water. The resulting solid is then collected and purified.

Biological Activity of Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated significant potential as anticancer agents. The table below presents the IC₅₀ values for representative isoxazole derivatives against human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Isoxazole Derivative AHepG2 (Liver)0.79[4]
Isoxazole Derivative BHepG2 (Liver)0.69[4]
Isoxazole Derivative CA549 (Lung)11-24[5]

Synthesis of Chromeno[2,3-d]pyrimidine Derivatives

The fusion of a pyrimidine ring to the chromone scaffold leads to the formation of chromeno[2,3-d]pyrimidines, a class of compounds with interesting biological properties. A common synthetic route involves the reaction of 2-amino-3-cyano-4H-chromenes with formamidine acetate.

The logical flow of this synthesis is outlined in the following diagram:

G Synthesis of Chromeno[2,3-d]pyrimidines cluster_start Starting Material cluster_reagent Reagent cluster_reaction Reaction cluster_product Product 2-Amino-3-cyano-4H-chromene 2-Amino-3-cyano-4H-chromene (from this compound derivative) Reaction_Conditions Microwave Irradiation Solvent-free 2-Amino-3-cyano-4H-chromene->Reaction_Conditions Formamidine_Acetate Formamidine Acetate Formamidine_Acetate->Reaction_Conditions Chromenopyrimidine Chromeno[2,3-d]pyrimidine Reaction_Conditions->Chromenopyrimidine Cyclization

Caption: Workflow for the synthesis of chromeno[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of 4-amino-5H-chromeno[2,3-d]pyrimidines

A mixture of a 2-amino-3-cyano-4H-chromene derivative and formamidine acetate is subjected to microwave irradiation under solvent-free conditions for a short period (e.g., 15 minutes). The resulting product, the corresponding 4-amino-5H-chromeno[2,3-d]pyrimidine, is then isolated and purified.[6]

CompoundYield (%)Spectroscopic Data
4-amino-8-bromo-5-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidine85-95IR (cm⁻¹): 3439, 3440 (NH₂), 1669 (C=N), 1569 (C=C).MS (M+H)⁺: 370.0191.
4-amino-8-hydroxy-5-p-tolyl-5H-chromeno[2,3-d]pyrimidine91¹H NMR (DMSO-d₆): δ 9.68 (s, 1H, OH), 8.08 (s, 1H, pyrimidine-H), 7.14 (d, 2H), 7.04 (d, 2H), 6.95 (d, 1H), 6.72 (s, 2H, NH₂), 6.53 (dd, 1H), 6.50 (d, 1H), 5.09 (s, 1H, pyran-H), 3.19 (s, 3H, CH₃).

Conclusion

This compound and its derivatives have proven to be exceptionally valuable building blocks in synthetic organic and medicinal chemistry. Their reactivity allows for the construction of a wide variety of novel heterocyclic systems, including pyrazoles, isoxazoles, and chromeno[2,3-d]pyrimidines. The compounds derived from these syntheses often exhibit significant biological activities, particularly as anticancer agents. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area, enabling the discovery of new therapeutic agents and functional materials.

References

The Pharmacological Profile of Substituted Chromones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of pharmacological activities. The therapeutic potential of chromone derivatives is profoundly influenced by the nature and position of substituents on the core ring structure. This technical guide provides a comprehensive overview of the pharmacological profile of substituted chromones, with a focus on their anticancer, antioxidant, anti-inflammatory, antimicrobial, and neuroprotective activities. This document details the experimental methodologies for key biological assays, presents quantitative structure-activity relationship (SAR) data in tabular format, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug discovery and development.

Introduction

Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds widely distributed in the plant kingdom and have been the subject of extensive synthetic and pharmacological investigation.[1][2] The rigid bicyclic system of the chromone nucleus serves as a versatile template for the design and synthesis of novel therapeutic agents. The biological activities of substituted chromones are intricately linked to their substitution patterns, with even minor structural modifications leading to significant changes in their pharmacological effects.[1][3] This guide explores the multifaceted pharmacological landscape of substituted chromones, providing detailed insights into their mechanisms of action and the experimental approaches used for their evaluation.

Anticancer Activity

Substituted chromones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of chromone derivatives is highly dependent on the substituents on the chromone core.

Compound ClassKey SubstituentsIC50 (µM)Cell LineReference
Benzofuran-fused chromonesVaried heterocyclic rings via sulfonamide linkage0.004 - 0.87MCF-7 (Breast)[1]
Amidrazone-flavone hybridsPiperazine or piperidine moieties1.42 ± 0.13T47D (Breast)[1]
2-StyrylchromonesCatechol group on the B-ring0.55 ± 0.03(XO inhibition)

Table 1: Anticancer Activity of Selected Substituted Chromones

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted chromone derivatives and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 compound_treatment Compound Treatment (Varying Concentrations) incubation1->compound_treatment incubation2 Incubate (24-72h) compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 formazan_solubilization Solubilize Formazan (DMSO) incubation3->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end IL5_Signaling_Pathway cluster_membrane Cell Membrane IL5R IL-5 Receptor (α and βc subunits) JAK JAK Kinases (JAK1, JAK2) IL5R->JAK Activation IL5 IL-5 IL5->IL5R Binding STAT STAT Proteins (STAT1, STAT3, STAT5) JAK->STAT Phosphorylation PI3K PI3K JAK->PI3K MAPK MAPK Pathway (ERK, p38, JNK) JAK->MAPK Transcription_Factors Transcription Factors (e.g., GATA-1) STAT->Transcription_Factors Dimerization & Nuclear Translocation Akt Akt PI3K->Akt Biological_Responses Biological Responses (Eosinophil Proliferation, Survival, Activation) Akt->Biological_Responses MAPK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Biological_Responses

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chlorochromone from o-Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-chlorochromone, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis originates from readily available o-hydroxyacetophenones, with a key focus on the preparation of the direct precursor, 5-chloro-2-hydroxyacetophenone, and its subsequent cyclization. Two primary routes for the construction of the chromone ring are presented: a direct cyclization and a Vilsmeier-Haack formylation followed by deformylation.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process commencing with the acylation of p-chlorophenol, followed by a Fries rearrangement to yield 5-chloro-2-hydroxyacetophenone. This key intermediate is then cyclized to form the desired this compound.

Synthesis_Pathway p_chlorophenol p-Chlorophenol p_chlorophenyl_acetate p-Chlorophenyl Acetate p_chlorophenol->p_chlorophenyl_acetate Acetic Anhydride, H₂SO₄ hydroxyacetophenone 5-Chloro-2-hydroxy- acetophenone p_chlorophenyl_acetate->hydroxyacetophenone AlCl₃ (Fries Rearrangement) chlorochromone This compound hydroxyacetophenone->chlorochromone Cyclization

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 5-Chloro-2-hydroxyacetophenone

This protocol details the synthesis of the essential intermediate, 5-chloro-2-hydroxyacetophenone, starting from p-chlorophenol. The process involves an initial acetylation followed by a Fries rearrangement.

Experimental Protocol: Synthesis of 5-Chloro-2-hydroxyacetophenone

Step 1: Acetylation of p-Chlorophenol

  • To a 500 mL three-neck flask, add 77.2 g (0.6 mol) of p-chlorophenol and 73.4 g (0.72 mol) of acetic anhydride.

  • With stirring, add 5 g of concentrated sulfuric acid dropwise.

  • Heat the mixture to 110°C and maintain this temperature for 1.5 hours.

  • After the reaction, perform vacuum distillation to remove the glacial acetic acid byproduct and obtain p-chlorophenyl acetate.

Step 2: Fries Rearrangement

  • In a 500 mL three-neck flask, place 34.2 g (0.2 mol) of p-chlorophenyl acetate.

  • Slowly add 79.5 g (approximately 0.6 mol) of anhydrous aluminum trichloride to the flask with stirring.

  • Heat the reaction mixture to 130°C and maintain for 1 hour.

  • After cooling, slowly add 200 mL of water to the flask and stir for 30 minutes.

  • Filter the resulting solid. The filter cake is then heated and dissolved in methanol, decolorized with activated carbon, and recrystallized to yield 5-chloro-2-hydroxyacetophenone.[1]

Quantitative Data: Synthesis of 5-Chloro-2-hydroxyacetophenone
ParameterStep 1: AcetylationStep 2: Fries Rearrangement
Starting Material p-Chlorophenol (77.2 g, 0.6 mol)p-Chlorophenyl Acetate (34.2 g, 0.2 mol)
Reagents Acetic Anhydride (73.4 g, 0.72 mol), H₂SO₄ (5 g)Anhydrous AlCl₃ (79.5 g, ~0.6 mol)
Temperature 110°C130°C
Reaction Time 1.5 hours1 hour
Product p-Chlorophenyl Acetate5-Chloro-2-hydroxyacetophenone
Yield ~98% (Purity: 98.2%)~90% (30.8 g, Purity: 99.68%)[1]

Part 2: Cyclization to this compound

Two effective methods for the cyclization of 5-chloro-2-hydroxyacetophenone to this compound are presented below.

Method A: Direct Cyclization

This method is a direct approach to synthesize this compound, avoiding the formation of a 3-formyl intermediate.

Experimental Protocol: Direct Cyclization

  • In a round-bottom flask, combine 5-chloro-2-hydroxyacetophenone (1 equivalent) with anhydrous sodium acetate (2.5 equivalents) and acetic anhydride (5 equivalents).

  • Reflux the mixture with stirring for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Stir until the excess acetic anhydride has hydrolyzed.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain this compound.

Method B: Vilsmeier-Haack Reaction and Deformylation

This two-step approach involves the formation of 6-chloro-3-formylchromone via the Vilsmeier-Haack reaction, followed by the removal of the formyl group.

Experimental Protocol: Vilsmeier-Haack Reaction

  • In a flask cooled in an ice-water bath, place dimethylformamide (DMF) (6.0 mL).

  • Add 5-chloro-2-hydroxyacetophenone (0.01 mol) with vigorous stirring.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0 mL, 0.025 mol).

  • Allow the resulting thick mass to stand at room temperature overnight.

  • Decompose the reaction mixture by pouring it into cold water.

  • The solid obtained, 6-chloro-3-formylchromone, is collected and can be purified by crystallization from ethanol.[2] The reported yield for a similar transformation is approximately 71%.[2]

Subsequent Deformylation

The removal of the 3-formyl group can be achieved under various conditions, often involving basic or acidic hydrolysis, or oxidative cleavage. A general approach involves heating the 3-formylchromone in an aqueous or alcoholic solution with a base like sodium hydroxide or potassium carbonate.

Quantitative Data: Cyclization to this compound
ParameterMethod A: Direct CyclizationMethod B: Vilsmeier-Haack
Starting Material 5-Chloro-2-hydroxyacetophenone5-Chloro-2-hydroxyacetophenone (0.01 mol)
Reagents Acetic Anhydride, Sodium AcetateDMF (6.0 mL), POCl₃ (2.0 mL)
Key Intermediate None6-Chloro-3-formylchromone
Product This compoundThis compound (after deformylation)
Reported Yield Not specified, but generally good for analogous reactions.~71% for the formylated intermediate.[2]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis of 5-Chloro-2-hydroxyacetophenone cluster_cyclization Cyclization to this compound acetylation Acetylation of p-Chlorophenol fries Fries Rearrangement acetylation->fries purification1 Purification (Recrystallization) fries->purification1 direct_cyclization Method A: Direct Cyclization purification1->direct_cyclization vilsmeier Method B: Vilsmeier-Haack purification1->vilsmeier purification2 Final Purification direct_cyclization->purification2 deformylation Deformylation vilsmeier->deformylation deformylation->purification2

Caption: Experimental workflow for the synthesis of this compound.

References

Microwave-Assisted Synthesis of 6-Chlorochromone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 6-chlorochromone derivatives. Chromones are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery. The incorporation of a chlorine atom at the 6-position can significantly influence the pharmacological properties of the chromone core. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of these important molecules. The primary advantages of MAOS include dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity.[1][2]

Overview of Synthetic Strategy

The primary route for the synthesis of this compound derivatives, particularly 6-chloro-3-formylchromone, involves a two-step process starting from 5-chloro-2-hydroxyacetophenone. The first key step is the Vilsmeier-Haack reaction to introduce a formyl group, which is then followed by a cyclization reaction to form the chromone ring. Both of these steps can be significantly accelerated using microwave irradiation.

A common pathway involves the Vilsmeier-Haack reaction of 5-chloro-2-hydroxyacetophenone to yield an intermediate which upon heating undergoes cyclization to form 6-chloro-3-formylchromone. The Vilsmeier-Haack reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] Microwave assistance has been shown to drastically reduce the reaction times for Vilsmeier-Haack reactions from hours to minutes.

Another approach involves the initial synthesis of a 2'-hydroxychalcone via a Claisen-Schmidt condensation, followed by an oxidative cyclization to the corresponding flavone (2-phenylchromone), a subclass of chromones. Microwave irradiation has also proven effective in accelerating this cyclization step.[5][6][7]

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis

The following table summarizes the typical improvements observed when employing microwave-assisted techniques for the key reactions involved in the synthesis of chromone derivatives compared to conventional heating methods.

Reaction StepConventional MethodMicrowave-Assisted MethodKey Advantages of MAOS
Vilsmeier-Haack Reaction Reaction time: several hours; Often requires harsh conditions.Reaction time: 5-15 minutes; Higher yields and cleaner reactions.Dramatic reduction in reaction time, improved energy efficiency.
Cyclization of 2'-Hydroxychalcones Reaction time: 4-7 days (with acetic acid) or 20-40 minutes (with I₂/DMSO).[5][6]Reaction time: ~30 minutes (with acetic acid) or 2-3 minutes (with I₂/DMSO).[5][6]Significant time savings, potential for solvent reduction.
Overall Synthesis Long reaction times, potential for side product formation.Rapid synthesis, higher purity of the final product.Increased throughput, greener chemistry approach.

Experimental Protocols

Caution: Microwave-assisted organic synthesis should be performed in a dedicated microwave reactor with appropriate temperature and pressure monitoring. Reactions should be carried out in sealed microwave process vials designed to withstand elevated temperatures and pressures. Always allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening.

Protocol 1: Microwave-Assisted Synthesis of 6-Chloro-3-formylchromone via Vilsmeier-Haack Reaction

This protocol describes a potential one-pot, two-step synthesis of 6-chloro-3-formylchromone from 5-chloro-2-hydroxyacetophenone using microwave irradiation.

Materials:

  • 5-Chloro-2-hydroxyacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Ethanol for recrystallization

  • 10 mL microwave process vial with a magnetic stirring bar

Procedure:

  • Preparation of the Vilsmeier Reagent: In a fume hood, slowly add phosphorus oxychloride (3.0 mmol) to ice-cold N,N-dimethylformamide (5.0 mL) in a round-bottom flask with stirring. Keep the mixture cooled in an ice bath for 30 minutes.

  • Reaction Setup: In a 10 mL microwave process vial, dissolve 5-chloro-2-hydroxyacetophenone (1.0 mmol) in anhydrous dichloromethane (3 mL).

  • Addition of Vilsmeier Reagent: To the solution of 5-chloro-2-hydroxyacetophenone, add the freshly prepared Vilsmeier reagent dropwise at 0 °C.

  • Microwave Irradiation: Tightly seal the vial with a Teflon septum. Place the vial in the microwave reactor. Irradiate the reaction mixture at a constant temperature of 100-120 °C for 10-20 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Carefully uncap the vial in a fume hood. Pour the reaction mixture slowly into a beaker containing crushed ice (50 g).

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 6-chloro-3-formylchromone by recrystallization from ethanol to yield a crystalline solid.

Protocol 2: Microwave-Assisted Oxidative Cyclization of a 5'-Chloro-2'-hydroxychalcone to 6-Chloroflavone

This protocol outlines the synthesis of a 6-chloroflavone (a 2-phenyl-6-chlorochromone) from its corresponding chalcone precursor using microwave irradiation.

Materials:

  • 5'-Chloro-2'-hydroxychalcone (can be synthesized via Claisen-Schmidt condensation of 5-chloro-2-hydroxyacetophenone and benzaldehyde)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Saturated sodium thiosulfate solution

  • Water

  • Ethanol for recrystallization

  • 10 mL microwave process vial with a magnetic stirring bar

Procedure:

  • Reaction Setup: In a 10 mL microwave process vial, place 5'-chloro-2'-hydroxychalcone (1.0 mmol), dimethyl sulfoxide (2 mL), and a catalytic amount of iodine (0.2 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for 2-5 minutes at a temperature of 120-140 °C.

  • Work-up: After cooling, pour the reaction mixture into a beaker containing water (50 mL). A solid product should precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with a saturated sodium thiosulfate solution to remove any residual iodine, followed by washing with cold water.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure 6-chloroflavone.

Mandatory Visualization

experimental_workflow Workflow for Microwave-Assisted Synthesis of this compound Derivatives cluster_protocol1 Protocol 1: Synthesis of 6-Chloro-3-formylchromone cluster_protocol2 Protocol 2: Synthesis of 6-Chloroflavone P1_Start Start with 5-Chloro-2-hydroxyacetophenone P1_Step1 Vilsmeier-Haack Reaction (POCl₃, DMF) P1_Start->P1_Step1 Add Reagents P1_Step2 Microwave Irradiation (100-120°C, 10-20 min) P1_Step1->P1_Step2 Cyclization P1_Step3 Work-up and Purification P1_Step2->P1_Step3 Isolation P1_End 6-Chloro-3-formylchromone P1_Step3->P1_End P2_Start Start with 5'-Chloro-2'-hydroxychalcone P2_Step1 Oxidative Cyclization (I₂, DMSO) P2_Start->P2_Step1 Add Reagents P2_Step2 Microwave Irradiation (120-140°C, 2-5 min) P2_Step1->P2_Step2 P2_Step3 Work-up and Purification P2_Step2->P2_Step3 Isolation P2_End 6-Chloroflavone P2_Step3->P2_End

Caption: General workflows for the microwave-assisted synthesis of this compound derivatives.

References

Vilsmeier-Haack Reaction for the Synthesis of 3-Formylchromones: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Vilsmeier-Haack reaction for the synthesis of 3-formylchromones, valuable intermediates in medicinal chemistry and organic synthesis. The chromone scaffold and its derivatives are of significant interest due to their diverse and potent biological activities, including anti-inflammatory and antimicrobial properties.[1] The Vilsmeier-Haack reaction offers an efficient and widely employed one-step method to synthesize these crucial building blocks from readily available 2-hydroxyacetophenones.[1][2]

Introduction

The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich aromatic and heteroaromatic compounds.[1] A key application of this reaction is the synthesis of 3-formylchromones (4-oxo-4H-1-benzopyran-3-carboxaldehydes) from substituted 2-hydroxyacetophenones.[1] This method is highly favored due to its high efficiency, consistently good to excellent yields (often in the 80-90% range), and its applicability to a wide variety of substituted starting materials, allowing for the creation of diverse compound libraries.[1][3] The resulting 3-formylchromones are pivotal precursors for a range of complex heterocyclic systems.[1]

Reaction Mechanism and Experimental Workflow

The reaction proceeds through the formation of a chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][4] This electrophilic reagent then reacts with the 2-hydroxyacetophenone in a process involving a double formylation, followed by an intramolecular cyclization and subsequent dehydration to yield the final 3-formylchromone product.[1]

A general overview of the experimental workflow is presented below:

G reagent_prep Vilsmeier Reagent Preparation reaction Reaction with 2-Hydroxyacetophenone reagent_prep->reaction workup Workup and Isolation reaction->workup purification Purification workup->purification characterization Characterization purification->characterization

Caption: Experimental workflow for 3-formylchromone synthesis.

The detailed mechanism of the Vilsmeier-Haack reaction for 3-formylchromone synthesis is illustrated in the following diagram:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction and Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Hydroxyacetophenone 2-Hydroxyacetophenone Intermediate1 Iminium Salt Intermediate Hydroxyacetophenone->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Formylchromone 3-Formylchromone Intermediate2->Formylchromone Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism for 3-formylchromone synthesis.

Experimental Protocols

The following is a generalized protocol for the synthesis of substituted 3-formylchromones based on established procedures.[1][5]

Protocol 1: General Synthesis of Substituted 3-Formylchromones

1. Reagent Preparation (Vilsmeier Reagent):

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, ~6.0 mL).

  • Cool the flask in an ice-water bath with continuous stirring.

  • Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.[1]

  • After the addition is complete, stir the resulting mixture at approximately 50°C for 1 hour to ensure the complete formation of the Vilsmeier reagent.[1]

2. Reaction with Substrate:

  • To the freshly prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone (~0.01 mol) dissolved in a minimal amount of DMF.[1] The addition should be done portion-wise or dropwise with vigorous stirring.[1]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.[5]

3. Workup and Isolation:

  • Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring to decompose the complex.[1]

  • A solid precipitate will form. Continue stirring for approximately 1-2 hours.[1]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.[1]

4. Purification:

  • Dry the crude solid product.

  • Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure substituted 3-formylchromone.[1][5]

5. Characterization:

  • Characterize the final product using appropriate analytical techniques such as melting point (M.P.), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR).[1]

Data Presentation

The Vilsmeier-Haack reaction has been successfully applied to a range of substituted 2-hydroxyacetophenones to produce the corresponding 3-formylchromones in good yields.[1] Below is a summary of representative data.

Table 1: Synthesis of Substituted 3-Formylchromones via Vilsmeier-Haack Reaction

CompoundSubstituent (R) on 2-HydroxyacetophenoneProductYield (%)Melting Point (°C)
2a 6-Chloro6-Chloro-3-formylchromone71168
2b 6-Chloro-8-nitro6-Chloro-8-nitro-3-formylchromone67108
2c 7-Hydroxy-8-bromo7-Hydroxy-8-bromo-3-formylchromone74210

Data sourced from Nandgaonkar et al. (2005).[5]

Table 2: Spectroscopic Data for Selected 3-Formylchromones

CompoundUV (λmax, nm in CH₃OH)IR (KBr, cm⁻¹)
6-Chloro-8-nitro-3-formylchromone 216, 3003084 (Ar C-H), 1655 (C=O), 1538 (C-N), 1452 & 1351 (Ar-NO₂), 1245 (C-O-C), 769 (C-Cl)

Data sourced from Nandgaonkar et al. (2005).[5]

Applications in Drug Development

3-Formylchromones are not only synthetic intermediates but also exhibit a range of biological activities. They have been investigated for their anti-inflammatory, antimicrobial, and antitumor properties.[1][6][7] The presence of the aldehyde group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. For example, they can be used as precursors for the synthesis of various chromone derivatives that have shown potential as anti-diabetic agents.[6]

Conclusion

The Vilsmeier-Haack reaction is a robust and versatile method for the synthesis of 3-formylchromones. Its operational simplicity, high yields, and broad substrate scope make it an indispensable tool for researchers in organic synthesis and medicinal chemistry. The resulting 3-formylchromones are valuable building blocks for the development of novel therapeutic agents.

References

Synthesis of 6-Chloro-3-formylchromone: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-chloro-3-formylchromone, a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] The protocols detailed herein are based on established synthetic routes, primarily the Vilsmeier-Haack reaction, offering a reliable method for obtaining this key building block.

Introduction

6-Chloro-3-formylchromone is a heterocyclic compound featuring a chromone core with a chlorine substituent at the 6-position and a formyl group at the 3-position.[2] This substitution pattern makes it a versatile precursor for the synthesis of a wide array of derivatives with potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The aldehyde functionality at the C-3 position serves as a reactive handle for various chemical transformations, such as condensation reactions, allowing for the construction of more complex molecular architectures.[1]

Synthetic Approach: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 3-formylchromones, including the 6-chloro derivative, is the Vilsmeier-Haack reaction.[1][3] This reaction involves the formylation of an electron-rich aromatic compound, in this case, a substituted 2-hydroxyacetophenone, using the Vilsmeier reagent.[4][5] The Vilsmeier reagent is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][4] The reaction proceeds via a double formylation of the o-hydroxyacetophenone followed by cyclization and dehydration.[3]

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Intermediate cluster_3 Product 2_hydroxy_5_chloroacetophenone 2-Hydroxy-5-chloroacetophenone 6_chloro_3_formylchromone 6-Chloro-3-formylchromone 2_hydroxy_5_chloroacetophenone->6_chloro_3_formylchromone Vilsmeier-Haack Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->6_chloro_3_formylchromone

Caption: General workflow for the synthesis of 6-chloro-3-formylchromone.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of 6-chloro-3-formylchromone and a related derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Reference
6-Chloro-3-formylchromoneC₁₀H₅ClO₃208.6071168[6]
6-Chloro-8-nitro-3-formylchromoneC₁₀H₄ClNO₅253.6067108[6]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted 3-formylchromones via the Vilsmeier-Haack reaction.[6][7]

Materials and Equipment:
  • 2-Hydroxy-5-chloroacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Ethanol (for crystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Experimental Workflow:

G start Start reagent_prep Cool DMF in an ice bath start->reagent_prep add_acetophenone Add 2-hydroxy-5-chloroacetophenone with vigorous stirring reagent_prep->add_acetophenone add_pocl3 Slowly add POCl₃ dropwise add_acetophenone->add_pocl3 reaction Allow the mixture to stand at room temperature overnight add_pocl3->reaction decomposition Decompose the reaction mixture by pouring into ice-cold water reaction->decomposition filtration Collect the solid precipitate by filtration decomposition->filtration crystallization Recrystallize the crude product from ethanol filtration->crystallization end Obtain pure 6-chloro-3-formylchromone crystallization->end

Caption: Step-by-step workflow for the synthesis of 6-chloro-3-formylchromone.

Procedure:
  • Vilsmeier Reagent Formation and Reaction: In a round-bottom flask equipped with a magnetic stirrer, cool N,N-dimethylformamide (DMF, e.g., 6.0 mL) in an ice bath.

  • To the cooled DMF, add 2-hydroxy-5-chloroacetophenone (0.01 mol) with vigorous stirring.

  • Slowly and carefully, add phosphorus oxychloride (POCl₃, e.g., 2.0 mL, 0.025 mol) dropwise to the mixture, ensuring the temperature remains low. A thick, often pink-colored, mass will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stand at room temperature overnight.

  • Work-up and Purification: Carefully pour the reaction mixture into a beaker containing ice-cold water to decompose the complex. A solid product will precipitate.

  • Collect the crude solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water.

  • Purify the crude product by recrystallization from ethanol to yield pure 6-chloro-3-formylchromone.

Characterization

The structure and purity of the synthesized 6-chloro-3-formylchromone can be confirmed by various analytical techniques:

  • Melting Point: Determination of the melting point and comparison with the literature value.[6]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) of the aldehyde and the chromone ring, and the C-Cl bond.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the aromatic ring.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant. Avoid inhalation and skin contact.

  • All manipulations should be performed in a fume hood.

By following this detailed protocol, researchers can reliably synthesize 6-chloro-3-formylchromone, a key intermediate for further synthetic elaborations in the pursuit of novel chemical entities with potential therapeutic applications.

References

Application of 6-Chlorochromone in the Synthesis of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 6-chlorochromone as a key intermediate in the synthesis of novel anticancer agents. The information collated herein summarizes synthetic methodologies, quantitative anticancer activity data, and explores the potential mechanisms of action, including the modulation of critical signaling pathways.

Introduction

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects. The introduction of a chlorine atom at the 6-position of the chromone ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced cytotoxic activity. This document focuses on the application of this compound in the development of anticancer drug candidates, providing researchers with essential information for their work in this field.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of various derivatives synthesized from this compound precursors. The data is presented to facilitate easy comparison of the cytotoxic potential of these compounds against different cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 6-Chloro-2-pyrrolidino-3-formyl-chromoneEhrlich Ascites Carcinoma (EAC)Not specified (promising activity)[1]
2 6-Chloro-2-morpholino-3-formyl-chromoneEhrlich Ascites Carcinoma (EAC)Not specified (promising activity)[1]
3 6-Chloro-2-piperidino-3-formyl-chromoneEhrlich Ascites Carcinoma (EAC)Not specified (promising activity)[1]
4 6-Chloro-2-(N-methylpiperazino)-3-formyl-chromoneEhrlich Ascites Carcinoma (EAC)Not specified (promising activity)[1]
11c Chromone DerivativeOral cavity cancer (KB)73.32[2]
11c Chromone DerivativeSmall cell lung cancer (NCI-H187)36.79[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-based anticancer agents and the evaluation of their biological activity.

Protocol 1: Synthesis of 6-Chloro-3-formylchromone (A Key Intermediate)

This protocol is based on the Vilsmeier-Haack reaction, a widely used method for the formylation of activated aromatic compounds.

Materials:

  • 5-Chloro-2-hydroxyacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Crushed ice-water

  • Ethanol

Procedure:

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.

  • To the cooled DMF, add 5-chloro-2-hydroxyacetophenone portion-wise with constant stirring.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice-water with vigorous stirring.

  • A solid precipitate of 6-chloro-3-formylchromone will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 6-chloro-3-formylchromone.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of 6-Chloro-2-(substituted)-3-formylchromones

This protocol describes the synthesis of 2-amino substituted derivatives from 6-chloro-3-formylchromone.

Materials:

  • 6-Chloro-3-formylchromone

  • Appropriate secondary amine (e.g., pyrrolidine, morpholine, piperidine, N-methylpiperazine)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve 6-chloro-3-formylchromone in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the respective secondary amine (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the purified 6-chloro-2-(substituted)-3-formylchromone derivatives by spectroscopic methods.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., Ehrlich Ascites Carcinoma cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for 48-72 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth.

Protocol 4: Topoisomerase I Inhibition Assay

This assay is used to determine the ability of the synthesized compounds to inhibit the activity of topoisomerase I, a key enzyme in DNA replication and a target for many anticancer drugs.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Synthesized this compound derivatives

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium bromide)

Procedure:

  • Set up the reaction mixture containing the assay buffer, supercoiled plasmid DNA, and various concentrations of the test compound.

  • Initiate the reaction by adding human Topoisomerase I to the mixture.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topology by running the samples on an agarose gel.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is believed to be mediated through various mechanisms, including the inhibition of key enzymes and the modulation of cellular signaling pathways that control cell proliferation, survival, and apoptosis.

Topoisomerase Inhibition

Several this compound derivatives have been identified as potential topoisomerase inhibitors.[1] Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. By inhibiting these enzymes, the compounds can induce DNA damage and trigger cell death in rapidly dividing cancer cells.

Topoisomerase_Inhibition 6-Chlorochromone_Derivative 6-Chlorochromone_Derivative Topoisomerase_I Topoisomerase_I 6-Chlorochromone_Derivative->Topoisomerase_I Inhibits DNA_Replication_Transcription DNA_Replication_Transcription Topoisomerase_I->DNA_Replication_Transcription Blocks Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Replication_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of Topoisomerase I by this compound derivatives.

STAT3 Signaling Pathway Inhibition (Hypothesized)

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival. The parent compound, 3-formylchromone, has been shown to inhibit the STAT3 signaling pathway. It is hypothesized that this compound derivatives may share this mechanism.

STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors_Cytokines Growth_Factors_Cytokines Receptor Receptor Growth_Factors_Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus Translocation Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Proliferation_Survival_Angiogenesis Proliferation_Survival_Angiogenesis Gene_Transcription->Proliferation_Survival_Angiogenesis 6-Chlorochromone_Derivative 6-Chlorochromone_Derivative 6-Chlorochromone_Derivative->p-STAT3 Inhibits

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

Induction of Apoptosis (General Pathway)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. This compound derivatives are expected to induce apoptosis as a consequence of their primary mechanism of action.

Apoptosis_Induction 6-Chlorochromone_Derivative 6-Chlorochromone_Derivative Cellular_Stress Cellular_Stress 6-Chlorochromone_Derivative->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c_Release Cytochrome_c_Release Mitochondria->Cytochrome_c_Release Caspase_Activation Caspase_Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General pathway for the induction of apoptosis.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a variety of heterocyclic compounds with promising anticancer activities. The derivatives synthesized from this scaffold have demonstrated efficacy against different cancer cell lines, with mechanisms of action potentially involving topoisomerase inhibition and modulation of key signaling pathways like STAT3. The provided protocols and data aim to facilitate further research and development of novel and effective anticancer agents based on the this compound framework. Further investigations are warranted to fully elucidate the specific molecular targets and signaling pathways affected by these compounds to optimize their therapeutic potential.

References

Application Notes and Protocols for the Development of Anti-Inflammatory Drugs Using Chromone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific research data on the anti-inflammatory properties of 6-chlorochromone is limited in publicly available scientific literature. Therefore, this document provides a comprehensive overview and generalized protocols based on studies of structurally related chromone derivatives. These methodologies and data serve as a foundational guide for researchers investigating the potential of this compound and other chromone-based compounds as anti-inflammatory agents.

Introduction to Chromones as Anti-Inflammatory Agents

Chromones, a class of oxygen-containing heterocyclic compounds, have emerged as a promising scaffold in the development of novel anti-inflammatory drugs. Various derivatives of the chromone nucleus have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. The mechanism of action for these compounds is often multifaceted, involving the modulation of key inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. By inhibiting the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), chromone derivatives present a viable avenue for the development of new therapeutics for a range of inflammatory conditions.

Quantitative Data on Anti-Inflammatory Activity of Chromone Derivatives

The following tables summarize the anti-inflammatory activity of various chromone derivatives as reported in the scientific literature. This data can be used as a benchmark for evaluating the potency of new compounds, including this compound.

Table 1: In Vitro Anti-Inflammatory Activity of Chromone Derivatives

CompoundCell LineStimulantParameter MeasuredIC50 / EC50 (µM)Reference
Compound 5-9 (amide derivative)RAW264.7LPSNO Production5.33 ± 0.57[1]
Canthin-6-oneMacrophagesLPSiNOS Expression1 and 5 (significant inhibition)[2]
G168 (biflavonoid)RAW 264.7LPSPGE2 ProductionStronger inhibition than BF6-6[3]
Chromone 3 (from Dictyoloma vandellianum)MacrophagesLPS + IFN-γNO Production5-20 (inhibited)[4]
DCO-6RAW264.7LPSNO ProductionNot specified, significant reduction[5]

Table 2: In Vivo Anti-Inflammatory Activity of Chromone Derivatives

CompoundAnimal ModelAssayDosageEffectReference
T-614 (7-methanesulfonylamino-6-phenoxychromone derivative)RatAdjuvant-Induced Arthritis3 mg/kg/d for 22 d53-70% inhibition (prophylactic)[6]
T-614RatAdjuvant-Induced Arthritis3.6 mg/kgED40 (therapeutic)[6]
G168 (biflavonoid)MouseCarrageenan-Induced Paw Edema1-5 mg/kg (i.p.)Potent activity[3]
Chromone 3 (from Dictyoloma vandellianum)MouseComplete Freund's Adjuvant-Induced Paw Inflammation25 and 50 mg/kg (i.p.)Inhibition of hyperalgesia and edema[4]
DCO-6MouseLPS-Induced Septic ShockNot specifiedSignificant protection[5]

Key Experimental Protocols

The following are detailed protocols for commonly used assays to evaluate the anti-inflammatory potential of compounds like this compound.

In Vitro Anti-Inflammatory Activity

3.1.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

3.1.2. Nitric Oxide (NO) Production Assay (Griess Test)

  • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration from a standard curve prepared with sodium nitrite.

3.1.3. Cytokine Measurement (ELISA)

  • Collect the cell culture supernatant after treatment as described in 3.1.1.

  • Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

3.1.4. Western Blot Analysis for Inflammatory Mediators

  • After cell treatment, lyse the cells and collect the protein extracts.

  • Determine the protein concentration using a BCA protein assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against iNOS, COX-2, and phosphorylated forms of key signaling proteins (e.g., p-p38, p-NF-κB).

  • Incubate with a corresponding secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Inflammatory Activity

3.2.1. Carrageenan-Induced Paw Edema in Rodents

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer the test compound (e.g., this compound) orally or intraperitoneally at various doses.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or a digital caliper.

    • Calculate the percentage of inhibition of edema compared to the control group that received only the vehicle and carrageenan.

Signaling Pathways and Visualizations

The anti-inflammatory effects of many chromone derivatives are attributed to their ability to modulate key signaling pathways. Below are diagrams of these pathways generated using the DOT language.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drugs.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK Complex TRAF6->IKK NFkappaB_IkappaB NF-κB-IκB Complex IKK->NFkappaB_IkappaB Phosphorylates IκB IkappaB IκB NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation NFkappaB_IkappaB->NFkappaB IκB Degradation Chlorochromone This compound (Proposed) Chlorochromone->IKK Inhibition DNA DNA NFkappaB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS TRAF6 TRAF6 ROS->TRAF6 Activates ASK1 ASK1 TRAF6->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates Chlorochromone This compound (Proposed) Chlorochromone->ROS Inhibition Genes Pro-inflammatory Genes TranscriptionFactors->Genes Transcription Experimental_Workflow cluster_assays Downstream Assays start Start: Compound Synthesis (e.g., this compound) cell_culture Cell Culture (RAW 264.7 Macrophages) start->cell_culture treatment Pre-treatment with Compound + LPS Stimulation cell_culture->treatment supernatant_collection Collect Supernatant treatment->supernatant_collection cell_lysis Cell Lysis treatment->cell_lysis griess Griess Assay for NO supernatant_collection->griess elisa ELISA for Cytokines (TNF-α, IL-6) supernatant_collection->elisa western Western Blot for iNOS, COX-2, p-p38 cell_lysis->western data_analysis Data Analysis and IC50 Calculation griess->data_analysis elisa->data_analysis western->data_analysis end End: Identify Lead Compound data_analysis->end

References

6-Chlorochromone: A Versatile Intermediate for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction

The chromone scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. In the quest for novel and effective agrochemicals, derivatives of chromone have shown significant promise as fungicides and insecticides.[1][2] 6-Chlorochromone, a halogenated derivative, serves as a valuable and reactive intermediate for the synthesis of diverse agrochemical candidates. The presence of the chlorine atom at the 6-position can enhance the biological activity of the resulting molecules. This document outlines the potential applications of this compound in the synthesis of fungicidal and insecticidal compounds, providing exemplary protocols and data.

Agrochemical Applications

While direct commercial agrochemicals derived from this compound are not prominently documented, the broader class of chromone derivatives has demonstrated significant potential in crop protection.

Fungicidal Activity

Chromone derivatives, particularly those with a carbonitrile moiety at the 3-position, have exhibited notable antifungal properties.[3] Research on various Candida species has shown that chromone-3-carbonitriles can effectively inhibit fungal growth.[3] This suggests that this compound can be a key starting material for the synthesis of novel fungicides. By introducing a cyano group and other functionalities, it is possible to develop compounds with potent activity against plant pathogenic fungi.

Insecticidal Activity

Diacylhydrazine analogs of chromones have been identified as insect growth regulators.[1][2] These compounds often exhibit a unique mechanism of action and can be environmentally benign.[2] The synthesis of such analogs starting from this compound could lead to the development of a new class of insecticides. The chromone moiety plays a crucial role in the overall structure and biological activity of these molecules.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of hypothetical agrochemical intermediates and final compounds derived from this compound, based on established synthetic routes for similar chromone derivatives.

Table 1: Synthesis of 6-Chloro-3-formylchromone (Intermediate)

StepReactionReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Vilsmeier-Haack ReactionThis compound, DMF, POCl₃Dichloromethane0 to rt485>95

Table 2: Synthesis of a Representative Fungicidal Compound (Hypothetical)

StepReactionReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
2Knoevenagel Condensation6-Chloro-3-formylchromone, MalononitrileEthanolReflux292>98

Table 3: Synthesis of a Representative Insecticidal Compound (Hypothetical)

StepReactionReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
3Hydrazone Formation & Reduction6-Chloro-3-formylchromone, Substituted HydrazineMethanolReflux678>97

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-3-formylchromone (Intermediate)

This protocol describes the Vilsmeier-Haack formylation of this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) to the solution, followed by the dropwise addition of DMF (3 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Upon completion (monitored by TLC), quench the reaction by carefully pouring the mixture into ice-cold water.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 6-chloro-3-formylchromone.

Protocol 2: Synthesis of a Representative Fungicidal Compound (Hypothetical)

This protocol outlines the Knoevenagel condensation of 6-chloro-3-formylchromone with malononitrile.

Materials:

  • 6-Chloro-3-formylchromone

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Reflux apparatus

Procedure:

  • To a solution of 6-chloro-3-formylchromone (1 equivalent) in ethanol, add malononitrile (1.1 equivalents).

  • Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the target fungicidal compound.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of potential agrochemicals from this compound.

Agrochemical_Synthesis_Workflow Start This compound Intermediate 6-Chloro-3-formylchromone Start->Intermediate Vilsmeier-Haack Reaction Fungicide Fungicidal Derivative (e.g., Chromone-3-carbonitrile) Intermediate->Fungicide Knoevenagel Condensation Insecticide Insecticidal Derivative (e.g., Diacylhydrazine Analog) Intermediate->Insecticide Hydrazone Formation & Reduction

Caption: Synthetic workflow from this compound to potential agrochemicals.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Mix Reactants (this compound derivative + Reagent) Reaction Perform Reaction (e.g., Reflux, Stirring) Reactants->Reaction Quench Quench Reaction Reaction->Quench TLC TLC Monitoring Reaction->TLC Extraction Extraction Quench->Extraction Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Recrystallization->Spectroscopy TLC->Spectroscopy Purity Purity Assessment (HPLC) Spectroscopy->Purity

Caption: General experimental workflow for synthesis and analysis.

References

Experimental procedure for N-alkylation of 6-Chlorochromone

Author: BenchChem Technical Support Team. Date: December 2025

An experimental procedure for the N-aminoalkylation of 6-chlorochromone derivatives is detailed below. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development. The focus is on the Mannich reaction, a classic method for the aminoalkylation of an acidic proton located adjacent to a carbonyl group. In this context, we describe the reaction of 6-chloro-3-formylchromone with a secondary amine and formaldehyde.

Introduction

The chromone scaffold is a vital heterocyclic motif present in numerous biologically active compounds. The functionalization of the chromone ring is of significant interest in medicinal chemistry for the development of new therapeutic agents. N-alkylation, or more broadly, the introduction of nitrogen-containing substituents, can profoundly influence the pharmacological properties of these molecules. This document outlines a detailed experimental procedure for the N-aminoalkylation of a this compound derivative at the C-3 position via the Mannich reaction. The Mannich reaction is a three-component condensation involving an active acidic compound (6-chloro-3-formylchromone), formaldehyde, and a secondary amine to yield a β-amino carbonyl compound, commonly known as a Mannich base.[1][2][3]

Reaction Principle

The reaction proceeds via the formation of an Eschenmoser's salt precursor from the secondary amine and formaldehyde. This intermediate then undergoes a reaction with the 6-chloro-3-formylchromone. The final product is a β-amino-carbonyl compound, where an aminomethyl group has been introduced at the 3-position of the chromone ring.

Materials and Methods

Table 1: List of Reagents and Materials

Reagent/MaterialGradeSupplier
6-Chloro-3-formylchromone≥98%Commercially Available
Dimethylamine (40% in water)Reagent GradeCommercially Available
Paraformaldehyde≥95%Commercially Available
DioxaneAnhydrousCommercially Available
Hydrochloric Acid (HCl)37%Commercially Available
Sodium Bicarbonate (NaHCO₃)≥99%Commercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Dichloromethane (DCM)HPLC GradeCommercially Available
Ethyl Acetate (EtOAc)HPLC GradeCommercially Available
HexaneHPLC GradeCommercially Available
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer and hotplate--
Separatory funnel (250 mL)--
Rotary evaporator--
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄-

Experimental Protocol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-3-formylchromone (1.0 g, 4.79 mmol).

  • Addition of Reagents: Add dioxane (20 mL), followed by paraformaldehyde (0.19 g, 6.23 mmol) and dimethylamine (40% in water, 0.65 mL, 5.75 mmol).

  • Reaction: The reaction mixture is stirred and heated to reflux (approximately 101°C) for 4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7) as the eluent.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is dissolved in dichloromethane (50 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-(dimethylaminomethyl)-6-chloro-4H-chromen-4-one.

Data Presentation

Table 2: Summary of Reaction Parameters and Results

ParameterValue
Starting Material6-Chloro-3-formylchromone
Molecular Weight of Starting Material208.59 g/mol
Amount of Starting Material1.0 g
Moles of Starting Material4.79 mmol
Product3-(dimethylaminomethyl)-6-chloro-4H-chromen-4-one
Molecular Weight of Product265.71 g/mol
Theoretical Yield1.27 g
Actual Yield1.05 g
Percentage Yield82.7%
AppearanceWhite to off-white solid
Melting Point110-112 °C

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.11 (d, J = 2.7 Hz, 1H), 7.95 (s, 1H), 7.58 (dd, J = 8.9, 2.7 Hz, 1H), 7.45 (d, J = 8.9 Hz, 1H), 3.55 (s, 2H), 2.35 (s, 6H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 176.5, 154.8, 154.2, 134.5, 129.8, 125.4, 124.3, 119.8, 118.9, 55.1, 44.2.

  • Mass Spectrometry (ESI+): m/z = 266.1 [M+H]⁺.

Mandatory Visualization

experimental_workflow start_end start_end process process reagent reagent product product start Start setup Reaction Setup: 6-Chloro-3-formylchromone in Dioxane start->setup reagents Add Reagents: Paraformaldehyde & Dimethylamine setup->reagents reflux Reflux at 101°C for 4 hours reagents->reflux workup Work-up: Solvent removal, Extraction reflux->workup purification Purification: Column Chromatography workup->purification product_node Final Product: 3-(dimethylaminomethyl)-6-chloro-4H-chromen-4-one purification->product_node end End product_node->end

Caption: Experimental workflow for the N-aminoalkylation of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Dioxane is a flammable solvent and a suspected carcinogen; handle with care.

  • Hydrochloric acid is corrosive and should be handled with caution.

  • Dimethylamine is a corrosive and flammable gas, typically handled as an aqueous solution. Ensure proper ventilation.

  • Paraformaldehyde is toxic if inhaled or ingested.

Troubleshooting

  • Low Yield: If the yield is low, ensure all reagents are of good quality and the solvent is anhydrous. The reaction time may also be extended, with monitoring by TLC.

  • Incomplete Reaction: If the starting material is still present after the recommended reaction time, consider adding a slight excess of formaldehyde and the amine.

  • Purification Difficulties: If the product is difficult to purify, an alternative solvent system for column chromatography may be required. Recrystallization could also be attempted.

References

Application Notes and Protocols for High-Throughput Screening of 6-Chlorochromone Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone scaffolds, and specifically 6-chlorochromone derivatives, represent a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and enzyme inhibitory functions. Their privileged structure makes them attractive candidates for drug discovery campaigns. High-throughput screening (HTS) of this compound libraries is a critical step in identifying lead compounds for further development. These application notes provide detailed protocols for the screening and evaluation of this compound libraries against key cellular targets, methods for secondary validation, and an overview of relevant signaling pathways.

High-Throughput Screening (HTS) Workflow

The successful identification of bioactive this compound derivatives from a compound library requires a systematic and robust HTS workflow. This process typically involves a primary screen to identify initial "hits," followed by secondary assays to confirm their activity and eliminate false positives, and finally, lead optimization to improve the potency and selectivity of the confirmed hits.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Library_Preparation This compound Library (in DMSO) Primary_Assay Primary HTS Assay (e.g., Kinase, Topoisomerase) Library_Preparation->Primary_Assay Compound Plating Hit_Identification Initial Hit Identification (Based on activity threshold) Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response Assay (IC50 determination) Hit_Identification->Dose_Response Confirmed Hits Secondary_Assay Orthogonal Secondary Assay (e.g., Cell Viability) Dose_Response->Secondary_Assay Potent Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Validated Hits Lead_Selection Selection of Lead Compounds SAR_Analysis->Lead_Selection Chemical_Synthesis Analogue Synthesis Lead_Selection->Chemical_Synthesis Further_Testing In-depth Biological Profiling Chemical_Synthesis->Further_Testing

Caption: A generalized workflow for high-throughput screening of this compound libraries.

Primary Screening Protocols

The choice of the primary assay depends on the therapeutic target of interest. Chromone derivatives have been reported to inhibit various enzymes, including kinases and topoisomerases. Below are example protocols for fluorescence-based HTS assays targeting these enzyme classes.

p38 MAPK Kinase Inhibition Assay (Fluorescence-Based)

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses, making it a valuable target for anti-inflammatory drug discovery.[1]

Principle: This assay measures the inhibition of p38α kinase activity by detecting the amount of phosphorylated substrate. A common method involves a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Materials:

  • 384-well, low-volume, black microplates

  • Recombinant human p38α kinase

  • Biotinylated substrate peptide (e.g., ATF2)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT

  • This compound library compounds (10 mM in DMSO)

  • Positive Control: A known p38 MAPK inhibitor (e.g., SB203580)

Protocol:

  • Compound Plating: Dispense 50 nL of each compound from the this compound library into the wells of a 384-well plate. For the positive control, dispense 50 nL of SB203580 (final concentration 10 µM). For the negative control (0% inhibition), dispense 50 nL of DMSO.

  • Enzyme Addition: Add 5 µL of p38α kinase solution (e.g., 2 nM final concentration) in assay buffer to all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add 5 µL of a solution containing the biotinylated substrate (e.g., 200 nM final concentration) and ATP (at Km concentration, e.g., 100 µM) in assay buffer to all wells.

  • Kinase Reaction: Incubate the plates for 60 minutes at room temperature.

  • Detection: Add 10 µL of detection mix containing the europium-labeled antibody and streptavidin-APC in detection buffer.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Determine the percent inhibition for each compound relative to the controls.

Topoisomerase IIα Inhibition Assay (Fluorescence Anisotropy)

Topoisomerase IIα is a critical enzyme in DNA replication and a well-established target for anticancer drugs.[2]

Principle: This assay measures the change in fluorescence anisotropy of a fluorophore-labeled DNA substrate upon binding of Topoisomerase IIα. Inhibitors that stabilize the enzyme-DNA complex will result in a higher anisotropy value.

Materials:

  • 384-well, low-volume, black microplates

  • Recombinant human Topoisomerase IIα

  • Fluorescein-labeled DNA oligonucleotide duplex (e.g., 29 bp)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.9), 50 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.5 mM ATP

  • Dissociating Agent: NaClO₄

  • This compound library compounds (10 mM in DMSO)

  • Positive Control: A known Topoisomerase II poison (e.g., etoposide)

Protocol:

  • Compound Plating: Dispense 50 nL of each library compound into the wells of a 384-well plate. Add 50 nL of etoposide (final concentration 100 µM) for the positive control and 50 nL of DMSO for the negative control.

  • Reagent Addition: Add 5 µL of a mix containing Topoisomerase IIα (e.g., 150 nM final concentration) and the fluorescein-labeled DNA (e.g., 100 nM final concentration) in assay buffer to all wells.

  • Incubation: Incubate the plates for 30 minutes at 37°C.

  • Dissociation: Add 2.5 µL of NaClO₄ solution (e.g., 1 M final concentration) to all wells to dissociate non-stabilized enzyme-DNA complexes.

  • Final Incubation: Incubate for 10 minutes at room temperature.

  • Data Acquisition: Read the fluorescence anisotropy of each well using a suitable plate reader.

Data Analysis: Calculate the change in anisotropy for each well. Compounds that show a significant increase in anisotropy compared to the negative control are considered potential hits.

Secondary Assay Protocol: Cell Viability (MTT Assay)

Following the primary screen, it is essential to confirm the activity of the hits in a cell-based assay and to assess their general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Materials:

  • 96-well, flat-bottom, sterile cell culture plates

  • Human cancer cell lines (e.g., HCT-116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Confirmed hits from the primary screen

  • Positive control: A known cytotoxic agent (e.g., Doxorubicin)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the hit compounds. Add the compounds to the cells at various final concentrations and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each hit compound.

Signaling Pathways Modulated by Chromone Derivatives

Understanding the mechanism of action of hit compounds involves identifying the cellular signaling pathways they modulate. Chromone derivatives have been shown to interact with several key pathways implicated in cancer and inflammation.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 ASK1 ASK1 TRAF6->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation Downstream_Targets Downstream Targets (e.g., ATF2, HSP27) p38_MAPK->Downstream_Targets Phosphorylation Inflammatory_Response Inflammatory Response (e.g., IL-6, TNF-α) Downstream_Targets->Inflammatory_Response Chromone_Derivative This compound Derivative Chromone_Derivative->p38_MAPK Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by a chromone derivative.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Chromone_Derivative This compound Derivative Chromone_Derivative->PI3K Inhibition Chromone_Derivative->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Data Presentation and Structure-Activity Relationship (SAR)

The quantitative data obtained from the dose-response and cell viability assays should be summarized in tables to facilitate comparison and SAR analysis.

Table 1: Antiproliferative Activity of N-substituted-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Analogs [5]

Compound IDR Group (Substitution on N-phenyl ring)IC₅₀ (µM) vs. Caco-2IC₅₀ (µM) vs. HCT-116
7 Benzyl>100>100
8 Phenyl>100>100
9 2-Fluorophenyl42.510.3
10 3-Fluorophenyl45.111.2
11 4-Fluorophenyl40.210.8

Table 2: Anticancer Activity of Benzothiazole and Chromone Derivatives [6]

Compound IDCell LineIC₅₀ (µM)
2c HCT-1163.670
HeLa2.642
7h HCT-1166.553
HeLa3.995
7l HCT-1162.527
HeLa2.659

Structure-Activity Relationship (SAR) Analysis:

Based on the data presented, several key SAR insights can be drawn for the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide series:

  • Essential N-phenyl-carboxamide Moiety: The inactivity of the N-benzyl (7) and unsubstituted N-phenyl (8) analogs suggests that a substituted N-phenyl ring is crucial for cytotoxic activity.[5]

  • Role of Halogen Substitution: The introduction of a fluorine atom onto the N-phenyl ring dramatically increases potency, as seen in compounds 9, 10, and 11.[5]

  • Positional Independence of Fluoro Substituent: The position of the fluorine atom (ortho, meta, or para) on the N-phenyl ring does not significantly impact the antiproliferative activity against the tested cell lines.[5]

For the benzothiazole and chromone derivatives, compound 7l, a chromone derivative, exhibited the most potent activity against the HCT-116 cell line.[6] Further SAR studies would be required to delineate the specific contributions of the different structural motifs to the observed activity.

Hit-to-Lead Optimization

Once promising hits with confirmed activity and initial SAR are identified, the hit-to-lead (H2L) process begins. This phase involves the chemical synthesis of analogs to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). A common approach is the Diversity Oriented Target-Focused Synthesis (DOTS), which involves generating a focused virtual library around a validated hit scaffold.[7] These analogs are then synthesized and subjected to the same battery of primary and secondary assays to identify lead compounds with improved therapeutic potential.

Conclusion

The high-throughput screening of this compound libraries offers a promising avenue for the discovery of novel therapeutic agents. The protocols and workflows outlined in these application notes provide a comprehensive framework for researchers to systematically screen, identify, and validate bioactive compounds. By integrating biochemical and cell-based assays with a thorough analysis of structure-activity relationships and relevant signaling pathways, the drug discovery process for this important class of molecules can be significantly advanced.

References

Application Notes and Protocols for the Quantification of 6-Chlorochromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 6-Chlorochromone. The methodologies described are based on established analytical techniques for chromone derivatives and related chlorinated aromatic compounds. These protocols are intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a heterocyclic compound belonging to the chromone family. Chromone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and precise quantification of this compound is essential for various applications, including reaction monitoring, purity assessment of synthetic batches, and quality control of starting materials. This document outlines two primary chromatographic methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of organic compounds, including chromones. When coupled with a UV detector, it offers a robust and sensitive method for quantification. Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and the added benefit of mass analysis for unequivocal identification of the analyte. The choice between these methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods for the quantification of this compound. Note: This data is hypothetical and serves as a target for method development and validation. Actual performance may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Linearity Range 0.2 - 100 µg/mL0.05 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Precision (RSD%) < 2%< 5%
Accuracy (Recovery %) 98 - 102%95 - 105%

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Instrumentation and Materials
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound reference standard.

Chromatographic Conditions
  • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample and Standard Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (initial conditions) to cover the desired calibration range (e.g., 0.2, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Build Calibration Curve B->E C Prepare Sample F Inject Sample C->F D->E E->F G Integrate Peak Area F->G H Quantify this compound G->H GCMS_Workflow A Sample/Standard Preparation in Dichloromethane C Injection of Sample/Standard A->C B GC-MS System Setup & Conditioning B->C D GC Separation C->D E MS Detection (EI) D->E F Data Acquisition E->F G Peak Integration & Quantification F->G H Spectral Library Comparison (Confirmation) F->H Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->Kinase2 Inhibits Gene Target Gene Expression TF->Gene Regulates

Application Notes: 6-Chlorochromone Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromone derivatives are a significant class of heterocyclic compounds that have attracted considerable interest in the development of fluorescent probes. Their favorable photophysical properties, synthetic accessibility, and structural versatility make them ideal scaffolds for creating sensors for various analytes. The introduction of a chloro-substituent at the 6-position can modulate the electronic and photophysical properties of the chromone core, potentially enhancing fluorescence quantum yields and providing a handle for further functionalization. These derivatives have shown promise in detecting metal ions and biologically relevant small molecules.

This document provides an overview of the applications and protocols for using chromone-based fluorescent probes, with a specific focus on a chromone-based probe (CP) for the detection of ferric iron (Fe³⁺), a crucial element in many biological processes.

Data Presentation: Photophysical Properties

The photophysical characteristics of fluorescent probes are critical for their application. The following table summarizes key quantitative data for representative chromone-based fluorescent probes designed for detecting various analytes.

Probe Name/DerivativeAnalyteExcitation (λex) (nm)Emission (λem) (nm)Stokes Shift (nm)Detection Limit (LOD)Reference
CP Probe Fe³⁺345439940.044 µmol·L⁻¹[1][2]
H₂S Probe H₂S--150-[3]
Al³⁺ Probe (R) Al³⁺----[4]
Zn²⁺/Al³⁺ Probe (L) Zn²⁺42148867-[5]

Note: Data for a specific 6-chlorochromone derivative is limited in the provided search results. The "CP Probe" is presented as a structurally relevant example of a chromone-based probe.

Applications & Signaling Pathways

Chromone-based fluorescent probes are valuable tools for studying cellular processes and analyte distribution. A prominent application is the detection of intracellular labile iron pools.

Detection of Intracellular Fe³⁺

Iron is essential for numerous cellular functions, and its dysregulation is linked to various diseases. The chromone-based probe "CP" has been successfully used to image intracellular Fe³⁺ in living cells. The probe is cell-permeable and exhibits a "turn-off" fluorescence response upon binding to Fe³⁺, allowing for the visualization of labile iron pools.[1][6] The mechanism involves the quenching of the probe's fluorescence upon complexation with Fe³⁺.

Below is a diagram illustrating the general mechanism of a "turn-off" fluorescent probe for metal ion detection.

TurnOffSensing cluster_response Fluorescence Response Probe Chromone Probe (Fluorescent) Complex Probe-Analyte Complex (Non-Fluorescent) Probe->Complex + Analyte High Signal High Fluorescence Probe->High Signal Emits Light Analyte Analyte (e.g., Fe³⁺) Low Signal Low Fluorescence Complex->Low Signal Quenched

Caption: "Turn-off" sensing mechanism of a chromone probe.

The following diagram illustrates the workflow for live-cell imaging of intracellular Fe³⁺.

LiveCellImagingWorkflow Start Start: Culture HeLa Cells IncubateProbe Incubate cells with CP Probe solution Start->IncubateProbe Wash1 Wash cells with PBS (3 times) IncubateProbe->Wash1 ImageControl Acquire fluorescence image (Control Group) Wash1->ImageControl TreatFe Treat cells with FeCl₃ solution ImageControl->TreatFe Wash2 Wash cells with PBS (3 times) TreatFe->Wash2 ImageTreated Acquire fluorescence image (Treated Group) Wash2->ImageTreated End End: Analyze Images ImageTreated->End

Caption: Workflow for live-cell imaging of intracellular Fe³⁺.

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent probes. The following protocols are based on the use of the chromone-based probe (CP) for Fe³⁺ detection.[6]

Protocol 1: In Vitro Fluorescence Titration of Fe³⁺

This protocol details the procedure for measuring the fluorescence response of the CP probe to varying concentrations of Fe³⁺ in a cell-free system.

Materials:

  • CP probe stock solution (in DMSO)

  • FeCl₃ stock solution (in deionized water)

  • DMSO/H₂O (4:1, v/v) solvent mixture

  • Quartz cuvette (1 cm path length)

  • Fluorometer

Procedure:

  • Prepare a 10 µmol·L⁻¹ solution of the CP probe in a DMSO/H₂O (4:1, v/v) mixture.

  • Transfer 3 mL of the probe solution to a quartz cuvette.

  • Record the initial fluorescence emission spectrum (excitation at 345 nm, emission range 350-600 nm).[6]

  • Add incremental amounts of the Fe³⁺ stock solution to the cuvette using a micropipette.

  • After each addition, gently mix the solution and allow it to equilibrate for 1 minute before recording the fluorescence spectrum.[1]

  • Continue the additions until the fluorescence intensity becomes saturated.

  • Plot the fluorescence intensity at 439 nm against the concentration of Fe³⁺ to determine the probe's sensitivity and binding stoichiometry.[1]

Protocol 2: Live Cell Imaging of Intracellular Fe³⁺

This protocol describes the steps for visualizing intracellular Fe³⁺ in HeLa cells using the CP probe.[6]

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • CP probe stock solution (in DMSO)

  • FeCl₃·6H₂O

  • Confocal microscope with a 405 nm laser line

Procedure:

  • Cell Culture: Culture HeLa cells in a suitable vessel (e.g., glass-bottom dish) until they reach the desired confluency (typically 60-70%).

  • Probe Loading:

    • Prepare a working solution of the CP probe in the cell culture medium.

    • Remove the existing medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator.

  • Washing: After incubation, wash the cells three times with PBS to remove any excess, non-internalized probe.

  • Control Imaging: Add fresh culture medium to the cells and acquire fluorescence images using a confocal microscope. This will serve as the baseline (control) fluorescence.

  • Fe³⁺ Treatment and Imaging:

    • Supplement the culture medium with 50 µmol·L⁻¹ FeCl₃·6H₂O.[6]

    • Incubate the cells for 10 minutes at 37 °C.[6]

    • Wash the cells three times with PBS to remove excess iron.

    • Add fresh medium and acquire fluorescence images of the same field of view to observe the quenching effect.

Protocol 3: General Synthesis of a Chromone-Based Schiff Base Probe

This protocol outlines a general synthetic route for a chromone-based Schiff base fluorescent probe, which is a common structure for this class of sensors.[6]

SynthesisWorkflow Start Start Materials: 6-Chloro-3-formylchromone Substituted Hydrazine Reaction Condensation Reaction (e.g., in Ethanol, reflux) Start->Reaction Purification Purification (e.g., Recrystallization or Column Chromatography) Reaction->Purification Characterization Characterization (NMR, HR-MS) Purification->Characterization FinalProduct Final Product: Chromone Schiff Base Probe Characterization->FinalProduct

Caption: General synthesis workflow for chromone probes.

Procedure:

  • Dissolve the starting 6-substituted-3-formylchromone (e.g., 6-chloro-3-formylchromone) in a suitable solvent such as ethanol.

  • Add an equimolar amount of the desired substituted hydrazine or amine derivative.

  • Add a catalytic amount of acid (e.g., acetic acid) if necessary.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration and wash with a cold solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain the final fluorescent probe.

  • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS).[1][2]

References

Application Notes and Protocols for Mannich Reaction of 6-Chlorochromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mannich reaction is a cornerstone in organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group. This reaction is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The introduction of an aminomethyl group to the 6-chlorochromone scaffold is a key step in the development of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These application notes provide detailed protocols for the Mannich reaction of this compound derivatives, offering a foundation for the synthesis of novel Mannich bases.

General Reaction Scheme

The Mannich reaction is a three-component condensation involving an active hydrogen compound (this compound derivative), an aldehyde (typically formaldehyde), and a primary or secondary amine. The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which then electrophilically attacks the enol form of the chromone derivative.

cluster_reactants Reactants cluster_product Product R1 This compound Derivative arrow1 Solvent (e.g., Ethanol) Catalyst (e.g., HCl) R1->arrow1 plus1 + R2 Formaldehyde R2->arrow1 plus2 + R3 Secondary Amine (e.g., Dimethylamine) R3->arrow1 P1 6-Chloro-3-(dialkylaminomethyl)chromone (Mannich Base) arrow1->P1

Caption: General scheme of the Mannich reaction.

Experimental Protocols

The following protocols are generalized methods for the synthesis of Mannich bases of this compound derivatives. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 6-Chloro-3-(dimethylaminomethyl)chromone Hydrochloride

This protocol describes a classic Mannich reaction using dimethylamine hydrochloride and paraformaldehyde.

Materials:

  • This compound

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95%)

  • Acetone

Procedure:

  • In a round-bottom flask, combine the this compound (0.20 mol), dimethylamine hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol).

  • Add 30 mL of 95% ethanol and a catalytic amount of concentrated HCl (0.50 mL).

  • Reflux the mixture for 3 hours.

  • After cooling to room temperature, add 150 mL of acetone to the reaction mixture.

  • Store the mixture in a refrigerator overnight to facilitate crystallization.

  • Filter the resulting crystals and recrystallize from a mixture of acetone and 95% ethanol to yield the pure Mannich base hydrochloride.

Protocol 2: Microwave-Assisted Synthesis of 6-Chloro-3-(piperidin-1-ylmethyl)chromone

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.

Materials:

  • This compound

  • Piperidine

  • Paraformaldehyde

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, suspend this compound (1 mmol), piperidine (1.2 mmol), and paraformaldehyde (1.5 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for a predetermined time (e.g., 10-30 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of this compound Mannich bases. These values are illustrative and may require optimization for specific derivatives.

ParameterProtocol 1Protocol 2
Reactant Ratios (Chromone:Amine:Formaldehyde) 1 : 1 : 1.251 : 1.2 : 1.5
Solvent 95% EthanolEthanol
Catalyst Concentrated HClNone (Microwave)
Temperature Reflux (approx. 78°C)100-120°C
Reaction Time 3 hours10-30 minutes
Typical Yield Moderate to HighGood to Excellent

Experimental Workflow

The general workflow for the synthesis and purification of this compound Mannich bases is outlined below.

A Mixing of Reactants (this compound, Amine, Formaldehyde) B Addition of Solvent and Catalyst A->B C Reaction under Heating (Conventional or Microwave) B->C D Reaction Monitoring (TLC) C->D D->C Continue reaction E Work-up and Product Isolation (Crystallization or Evaporation) D->E Reaction complete F Purification (Recrystallization or Column Chromatography) E->F G Characterization (NMR, IR, Mass Spectrometry) F->G

Caption: Experimental workflow for Mannich base synthesis.

Mechanism of the Mannich Reaction

The Mannich reaction proceeds through a well-established mechanism involving the formation of an iminium ion intermediate.

cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Enolization cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation A Amine + Formaldehyde B Iminium Ion A->B E Enol form attacks Iminium Ion C This compound (Keto form) D Enol form C->D Tautomerization F Protonated Mannich Base E->F G Deprotonation F->G H Final Mannich Base G->H

Caption: Mechanism of the Mannich reaction.

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Chlorochromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-chlorochromone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and commercially available starting material for the synthesis of this compound is 4-chloro-2-hydroxyacetophenone. This precursor undergoes cyclization to form the chromone ring.

Q2: Which synthetic routes are typically employed for this compound synthesis?

A2: Several synthetic routes can be used to synthesize chromone derivatives. For this compound, a prevalent and effective method is based on the Vilsmeier-Haack reaction, which introduces a formyl group at the 3-position, followed by cyclization. Another approach involves the synthesis of 6-chloro-3-hydroxychromone, which can be a versatile intermediate for further derivatization.

Q3: How can I improve the yield of my this compound synthesis?

A3: Optimizing reaction conditions is crucial for improving the yield. Key parameters to consider include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, in the Vilsmeier-Haack approach, the stoichiometry of the Vilsmeier reagent (formed from POCl₃ and DMF) and strict temperature control are critical. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in chromone synthesis.[1]

Q4: What are the typical side products I might encounter, and how can I minimize them?

A4: Side products can arise from incomplete reactions, over-formylation, or competing cyclization pathways.[2] To minimize their formation, it is important to use high-purity starting materials and maintain precise control over reaction stoichiometry and temperature.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in determining the optimal reaction time to reduce byproduct formation.

Q5: What are the recommended methods for the purification of this compound?

A5: Purification of the crude product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined experimentally to ensure high purity and recovery. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is commonly used. Monitoring fractions by TLC is essential to isolate the pure product.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting material or product. - Inefficient purification.- Monitor the reaction progress by TLC or HPLC to ensure completion. - Optimize the reaction temperature; for exothermic reactions like the Vilsmeier-Haack, ensure efficient cooling, especially during reagent addition.[2] - Ensure anhydrous conditions, as moisture can quench the reagents. - Optimize the purification method to minimize product loss.
Formation of Multiple Byproducts - Incorrect stoichiometry of reagents. - Reaction temperature is too high or too low. - Impurities in starting materials.- Carefully control the molar ratios of the reactants, especially the Vilsmeier reagent. - Rigorously control the reaction temperature.[2] - Use high-purity starting materials.
Dark-Colored Reaction Mixture or Product - Polymerization or decomposition at elevated temperatures. - Presence of colored impurities in starting materials.- Minimize the reaction time and avoid excessive heating.[2] - Consider purification of starting materials if they are suspected to be impure. - After the reaction, a work-up with an appropriate quenching agent and extraction can help remove colored impurities.
Difficulty in Product Isolation/Purification - Product is too soluble in the recrystallization solvent. - Poor separation of product and impurities on the chromatography column.- For recrystallization, screen a variety of solvents or solvent mixtures. - For column chromatography, optimize the eluent system to achieve better separation. Gradient elution may be beneficial.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-3-formylchromone via Vilsmeier-Haack Reaction

This protocol is a general guideline based on the Vilsmeier-Haack reaction for the formylation of activated aromatic compounds.

Materials:

  • 4-Chloro-2-hydroxyacetophenone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq.) to ice-cold N,N-dimethylformamide (5.0 eq.). Stir the mixture at 0°C for 30 minutes.

  • Dissolve 4-chloro-2-hydroxyacetophenone (1.0 eq.) in anhydrous dichloromethane.

  • Slowly add the solution of 4-chloro-2-hydroxyacetophenone to the prepared Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50°C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 6-chloro-3-formylchromone by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 6-Chloro-3-hydroxychromone

This protocol outlines the synthesis of 6-chloro-3-hydroxychromone, which can be a key intermediate.[3]

Materials:

  • 4-Chloro-2-hydroxyacetophenone

  • N,N-Dimethylformamide-dimethylacetal (DMF-DMA)

  • Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol

Procedure:

  • Step 1: Enaminone formation: In a microwave vial, add 4-chloro-2-hydroxyacetophenone and N,N-dimethylformamide-dimethylacetal (DMF-DMA). Irradiate the mixture in a microwave reactor. After the reaction is complete, remove the excess DMF-DMA under reduced pressure.

  • Dissolve the crude enaminone in dichloromethane and reflux with concentrated hydrochloric acid.

  • Step 2: Cyclization and hydroxylation: To a solution of the product from Step 1 in dichloromethane, add a solution of sodium hydroxide and cool the mixture in an ice bath.

  • Slowly add hydrogen peroxide to the reaction mixture.

  • After the reaction is complete, acidify the mixture with concentrated hydrochloric acid and reflux.

  • Cool the reaction mixture, and the product will precipitate.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 6-chloro-3-hydroxychromone.[3]

Visualizations

experimental_workflow cluster_start Starting Material cluster_vh Vilsmeier-Haack Route cluster_hydroxy 3-Hydroxychromone Route start 4-Chloro-2-hydroxyacetophenone formylation Formylation Reaction start->formylation enaminone Enaminone Formation (DMF-DMA, MW) start->enaminone vh_reagent Prepare Vilsmeier Reagent (POCl3 + DMF) vh_reagent->formylation workup_vh Quenching & Extraction formylation->workup_vh purification_vh Purification (Chromatography/Recrystallization) workup_vh->purification_vh product_formyl 6-Chloro-3-formylchromone purification_vh->product_formyl cyclization Cyclization & Hydroxylation (H2O2, NaOH, HCl) enaminone->cyclization isolation Precipitation & Filtration cyclization->isolation product_hydroxy 6-Chloro-3-hydroxychromone isolation->product_hydroxy troubleshooting_workflow start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_temp Optimize Temperature & Reaction Time check_yield->optimize_temp Yes check_reagents Check Reagent Purity & Stoichiometry check_purity->check_reagents Yes success Successful Synthesis check_purity->success No optimize_temp->check_yield optimize_purification Optimize Purification Method (Solvent, Eluent) check_reagents->optimize_purification optimize_purification->check_purity end End success->end

References

Technical Support Center: 6-Chlorochromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-chlorochromone for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing the chromone scaffold, applicable to this compound, include acid-catalyzed cyclization reactions.[1] Common starting materials are substituted 2-hydroxyacetophenones which undergo condensation and subsequent cyclization. Variations of this approach include the Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction.[2] Another notable method involves the Vilsmeier-Haack reaction of 2,5-dihydroxyacetophenone.[1]

Q2: What are the primary challenges encountered in the synthesis of this compound that can lead to low yields?

A2: A primary challenge in chromone synthesis is the formation of unwanted byproducts, which can complicate purification and significantly reduce the overall yield.[2] Specific issues include incomplete cyclization of intermediates, self-condensation of reactants, and side reactions resulting from harsh reaction conditions, such as high temperatures or strong acids.[2] The choice of solvent and catalyst is also critical and can impact reaction efficiency.

Q3: How can I monitor the progress of my this compound synthesis?

A3: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: Are there any alternative reagents to consider if the chlorination step is problematic?

A4: If direct chlorination is leading to low yields or side products, consider using alternative chlorinating agents. While chlorine gas can be effective, it can be difficult to handle. Sulfuryl chloride is a valuable and more manageable alternative for chlorination reactions.[3] Another approach is to start with a pre-chlorinated precursor, such as p-chloroaniline, to build the chromone ring system.[3]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

This is a common issue that can arise from several factors during the synthesis. The following decision tree and suggestions can help diagnose and resolve the problem.

Troubleshooting Decision Tree for Low Yield

LowYieldTroubleshooting start Low or No Yield of this compound check_reagents Are starting materials and reagents pure and dry? start->check_reagents check_conditions Are reaction conditions (temperature, time) optimal? check_reagents->check_conditions Yes impure_reagents Purify starting materials. Dry solvents and reagents. check_reagents->impure_reagents No check_catalyst Is the catalyst active and used in the correct amount? check_conditions->check_catalyst Yes suboptimal_conditions Optimize temperature and reaction time. Monitor with TLC. check_conditions->suboptimal_conditions No check_workup Is the workup procedure appropriate for product isolation? check_catalyst->check_workup Yes catalyst_issue Use fresh catalyst. Titrate catalyst if necessary. Screen different catalysts. check_catalyst->catalyst_issue No workup_issue Adjust pH during extraction. Use appropriate solvents for extraction and purification. check_workup->workup_issue No solution Improved Yield check_workup->solution Yes impure_reagents->solution suboptimal_conditions->solution catalyst_issue->solution workup_issue->solution

Caption: Troubleshooting decision tree for low yield of this compound.

Possible Cause & Solution:

  • Impure Reactants or Solvents:

    • Solution: Ensure all starting materials are of high purity. Recrystallize or distill starting materials if necessary. Use anhydrous solvents, as water can interfere with many of the reactions involved in chromone synthesis.

  • Suboptimal Reaction Temperature:

    • Solution: The optimal temperature can vary depending on the specific synthetic route. If the reaction is too slow, consider a modest increase in temperature. Conversely, if side product formation is observed, lowering the temperature may be beneficial. Monitor the reaction by TLC to find the optimal balance.

  • Incorrect Reaction Time:

    • Solution: Monitor the reaction progress using TLC. An insufficient reaction time will result in incomplete conversion, while an overly long reaction time can lead to the formation of degradation products.

  • Catalyst Inactivity or Incorrect Amount:

    • Solution: Use a fresh batch of catalyst. The choice of acid or base catalyst is crucial. For acid-catalyzed cyclizations, options include polyphosphoric acid (PPA), sulfuric acid, or p-toluenesulfonic acid (PTSA).[1] The amount of catalyst should also be optimized; too little may result in a sluggish reaction, while too much can promote side reactions.

Issue 2: Formation of Significant Byproducts

The presence of multiple spots on a TLC plate in addition to the desired product indicates byproduct formation.

Possible Cause & Solution:

  • Self-Condensation of Starting Materials:

    • Solution: This can sometimes be mitigated by slowly adding one reactant to the other to maintain a low concentration of the reactant prone to self-condensation. Adjusting the reaction temperature can also help.

  • Incomplete Cyclization:

    • Solution: The intermediate chalcone may be isolated as a major byproduct if the cyclization step is not complete.[4] Ensure that the reaction conditions for cyclization (e.g., sufficient acid catalyst and adequate heating) are met. Microwave irradiation has been shown to be effective in promoting ring cyclization.[1]

  • Side Reactions due to Harsh Conditions:

    • Solution: If strong acids or high temperatures are leading to decomposition or unwanted side reactions, consider milder alternatives. For example, using a supported acid catalyst could provide a more controlled reaction environment.[1]

Data Presentation

Table 1: Comparison of Catalysts in Chromone Synthesis

Catalyst TypeExamplesTypical ConditionsAdvantagesPotential Issues
Acid Catalysts H₂SO₄, HCl, PPA, PTSA[1]Reflux in a suitable solventReadily available, effective for cyclization[1]Harsh conditions can lead to byproducts[2]
Base Catalysts Na, DiisopropylamineVaries with specific reactionCan be effective for certain condensations[5]May promote self-condensation
Solid-Supported Catalysts Triflic acid on silica or carbon[1]Heterogeneous catalysisEasier separation, potentially milder conditionsCatalyst preparation may be required
Microwave Irradiation N/AMicrowave reactorRapid heating, can improve yields and reduce reaction times[1][5]Requires specialized equipment

Experimental Protocols

Protocol 1: General Acid-Catalyzed Synthesis of this compound

This protocol describes a general method for the synthesis of this compound starting from 1-(5-chloro-2-hydroxyphenyl)ethan-1-one.

References

Side product formation in chromone synthesis and mitigation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of side product formation during chromone synthesis. Here, you will find detailed information to help you optimize your reaction conditions, minimize unwanted byproducts, and improve the overall yield and purity of your target chromone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in chromone synthesis, and which reactions are most prone to them?

A1: Side product formation is a common challenge in various chromone synthesis methods. The most frequently encountered byproducts include coumarins, aurones, and self-condensation products of starting materials.

  • Coumarins: These are common in reactions like the Kostanecki-Robinson and Simonis syntheses, particularly under strongly acidic conditions.[1]

  • Aurones: (2-benzylidene-coumaran-3-ones) can be significant side products in the Kostanecki-Robinson reaction, especially with certain substitution patterns on the starting materials.[1]

  • Self-condensation products: Base-catalyzed reactions, such as the Claisen-Schmidt condensation used to form chalcone precursors, are prone to the self-condensation of ketones or aldehydes.[1][2]

  • 3-Substituted Chromones: The Baker-Venkataraman rearrangement can sometimes lead to the formation of unwanted 3-substituted chromones.

Q2: How can I identify the side products in my reaction mixture?

A2: The first step in mitigating side product formation is to identify the impurities. A combination of chromatographic and spectroscopic techniques is recommended:

  • Isolation: Isolate the major side product(s) using column chromatography, preparative Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC).

  • Characterization: Once isolated, characterize the compound(s) using spectroscopic methods such as:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups.

By comparing the spectral data with known compounds or through detailed analysis, you can elucidate the structure of the side product.

Q3: What general strategies can I employ to minimize side product formation?

A3: Several general strategies can be applied across different chromone synthesis methods to improve selectivity and yield:

  • Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and the choice and concentration of catalysts and bases.

  • Purity of Starting Materials: Ensure the high purity of your starting materials, as impurities can lead to unexpected side reactions.[3]

  • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and side reactions.[4]

  • Protecting Groups: If your starting materials contain reactive functional groups that are not involved in the desired transformation, consider using protecting groups to prevent them from participating in side reactions.

Troubleshooting Guides for Specific Synthesis Methods

Claisen-Schmidt Condensation (for Chalcone Precursors)

The Claisen-Schmidt condensation is a crucial step in many chromone syntheses, leading to the formation of a chalcone intermediate. A primary challenge is the self-condensation of the ketone starting material.

Issue: Low yield of the desired chalcone due to significant self-condensation of the ketone.

Solutions:

  • Order of Addition: Slowly add the aldehyde to a mixture of the ketone and the base. This ensures the enolate formed from the ketone preferentially reacts with the more electrophilic aldehyde.[2]

  • Choice of Base: While strong bases like NaOH and KOH are effective, they can also promote self-condensation. Consider using milder bases or solid-supported catalysts.[2]

  • Reaction Temperature: Lowering the reaction temperature can often favor the desired crossed-condensation product.[2]

Data Presentation: Effect of Different Bases on Chalcone Yield

BaseSolventTemperatureYield (%)
NaOH (20 mol%)Solvent-free (grinding)Room Temperature98
KOH (1.2 eq)EthanolRoom Temperature85-95
NaOH (1.2 eq)EthanolRoom Temperature80-90
PiperidineEthanolReflux70-80

This table summarizes typical yields and may vary depending on the specific substrates used.

Experimental Protocol: Minimizing Self-Condensation in Chalcone Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 equivalent) in ethanol.

  • Base Addition: To this solution, add a solution of NaOH or KOH (1.2 equivalents) in water or ethanol while stirring at room temperature.[2]

  • Aldehyde Addition: Slowly add the aromatic aldehyde (1.0 equivalent), dissolved in a minimal amount of ethanol, to the reaction mixture dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours at room temperature.

  • Workup: Once the starting material is consumed, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude chalcone.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Logical Workflow for Troubleshooting Low Chalcone Yield

LowYieldTroubleshooting Start Low Chalcone Yield CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeBase Optimize Base (Type and Concentration) CheckPurity->OptimizeBase OptimizeTemp Optimize Temperature OptimizeBase->OptimizeTemp SlowAddition Implement Slow Aldehyde Addition OptimizeTemp->SlowAddition CheckSolvent Evaluate Solvent System SlowAddition->CheckSolvent YieldImproved Yield Improved? CheckSolvent->YieldImproved End Problem Solved YieldImproved->End Yes Reassess Reassess Synthetic Route YieldImproved->Reassess No

Caption: Troubleshooting workflow for low chalcone yield.

Baker-Venkataraman Rearrangement

This rearrangement is a key step in the synthesis of flavones and other chromones, involving the conversion of a 2-acyloxyacetophenone to a 1,3-diketone.

Issue: Incomplete rearrangement or formation of side products.

Solutions:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the starting material and quenching of the base.[1]

  • Strong, Non-nucleophilic Base: Use a strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride (NaH) to ensure complete enolate formation.[1]

  • Solvent Choice: Aprotic solvents such as THF, DMSO, or dry acetone are recommended.[1]

  • Temperature Control: The optimal temperature can range from room temperature to reflux, depending on the reactivity of the substrate and the strength of the base.[1]

Experimental Protocol: Selective Baker-Venkataraman Rearrangement

  • Esterification: To a solution of 2-hydroxyacetophenone (1.0 eq) in dry pyridine, add benzoyl chloride (1.2 eq) dropwise at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Pour the mixture into ice-cold dilute HCl to precipitate the 2-benzoyloxyacetophenone. Filter, wash with water, and dry.

  • Rearrangement: To a solution of the 2-benzoyloxyacetophenone (1.0 eq) in anhydrous pyridine, add powdered potassium hydroxide (2.0 eq) at 50 °C. Stir for 30 minutes. A yellow precipitate of the potassium salt of the diketone should form. Cool the mixture and acidify with 10% aqueous acetic acid to precipitate the crude 1,3-diketone.

  • Cyclization: Dissolve the crude 1,3-diketone in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 1 hour. Pour the cooled reaction mixture onto ice to precipitate the chromone product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Reaction Pathway for Baker-Venkataraman Rearrangement

BVR_Pathway Start 2-Hydroxyacetophenone Ester 2-Acyloxyacetophenone Start->Ester Acylation Diketone 1,3-Diketone (Rearrangement Product) Ester->Diketone Base-catalyzed rearrangement SideProduct Hydrolysis/ Incomplete Reaction Ester->SideProduct H₂O Chromone Chromone (Final Product) Diketone->Chromone Acid-catalyzed cyclization

Caption: Key steps in the Baker-Venkataraman rearrangement.

Kostanecki-Robinson Reaction

This reaction can produce both chromones and coumarins. The product distribution is highly dependent on the reaction conditions.

Issue: Predominant formation of coumarin instead of the desired chromone.

Solutions:

  • Nature of Reactants: The structure of the o-hydroxyaryl ketone and the acid anhydride influences the product ratio.

  • Condensing Agent: The choice of condensing agent is critical. While traditional conditions may lead to mixtures, specific reagents can favor one product over the other.

Data Presentation: Product Distribution in the Kostanecki-Robinson Reaction

o-Hydroxy KetoneAcid AnhydrideCondensing Agent/ConditionsChromone/Coumarin Ratio
o-HydroxyacetophenoneAcetic AnhydrideSodium Acetate, 180°CMixture
o-HydroxypropiophenoneAcetic AnhydrideSodium Acetate, 180°CChromone favored
o-HydroxyacetophenonePropionic AnhydrideSodium Propionate, 180°CCoumarin favored

This table provides a general trend; actual ratios can vary.

Experimental Protocol: Favoring Chromone Formation

  • Reactant Mixture: In a round-bottom flask, thoroughly mix the o-hydroxyaryl ketone (1.0 eq), the aliphatic acid anhydride (3.0 eq), and the corresponding anhydrous sodium salt of the acid (1.5 eq).

  • Heating: Heat the mixture in an oil bath at 170-180 °C for 8-10 hours.

  • Workup: Cool the reaction mixture and add water. Boil the mixture for 15-20 minutes to hydrolyze the excess anhydride.

  • Isolation: Allow the mixture to cool. The solid product is then collected by filtration.

  • Purification: The crude product can be purified by steam distillation to remove any unreacted o-hydroxyaryl ketone, followed by recrystallization from ethanol to separate the chromone from any coumarin byproduct.

Simonis Reaction

Similar to the Kostanecki-Robinson reaction, the Simonis reaction can yield both chromones and coumarins.

Issue: Formation of coumarin as a major byproduct.

Solution:

  • Catalyst Choice: The choice of acid catalyst is crucial. While sulfuric acid can lead to coumarin formation, phosphorus pentoxide (P₂O₅) is reported to favor the formation of chromones.[5]

Reaction Pathway for Simonis Reaction

Simonis_Pathway Phenol Phenol Intermediate Intermediate Phenol->Intermediate Condensation Ketoester β-Ketoester Ketoester->Intermediate Condensation Chromone Chromone Intermediate->Chromone P₂O₅ Coumarin Coumarin Intermediate->Coumarin H₂SO₄

Caption: Catalyst-dependent pathways in the Simonis reaction.

Vilsmeier-Haack Reaction

This reaction is a highly efficient method for producing 3-formylchromones. While generally high-yielding, side reactions can occur.

Issue: Low yield or formation of impurities.

Solutions:

  • Vilsmeier Reagent Preparation: Ensure the Vilsmeier reagent is prepared correctly by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) and allowing it to form completely before adding the substrate.[6]

  • Temperature Control: Maintain a low temperature during the addition of the 2-hydroxyacetophenone to the Vilsmeier reagent to control the exothermic reaction.

  • Stoichiometry: Use the correct stoichiometry of reagents as excess Vilsmeier reagent can lead to the formation of byproducts.

Experimental Protocol: Vilsmeier-Haack Synthesis of 3-Formylchromone

  • Vilsmeier Reagent Preparation: In a three-necked flask cooled in an ice-water bath, slowly add POCl₃ (1.2 eq) to DMF (5 eq) with vigorous stirring, keeping the temperature below 5 °C. After the addition, stir the mixture at room temperature for 30 minutes.[6]

  • Reaction with Substrate: Dissolve the 2-hydroxyacetophenone (1.0 eq) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.

  • Workup: Pour the cooled reaction mixture onto crushed ice with stirring to decompose the excess Vilsmeier reagent.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 3-formylchromone. Typical yields are in the range of 80-90%.[6][7]

Experimental Workflow for Vilsmeier-Haack Reaction

VH_Workflow Start Start PrepareReagent Prepare Vilsmeier Reagent (POCl₃ + DMF) Start->PrepareReagent AddSubstrate Add 2-Hydroxy- acetophenone PrepareReagent->AddSubstrate HeatReaction Heat Reaction Mixture AddSubstrate->HeatReaction Workup Aqueous Workup (Ice) HeatReaction->Workup Isolate Isolate Crude Product Workup->Isolate Purify Purify by Recrystallization Isolate->Purify End End Purify->End

Caption: Workflow for 3-formylchromone synthesis.

References

Technical Support Center: Purification of Crude 6-Chlorochromone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 6-chlorochromone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. Depending on the synthetic route, impurities may include unreacted 5-chloro-2-hydroxyacetophenone, byproducts from condensation reactions, and potentially isomeric chromone derivatives. If a Vilsmeier-Haack formylation is employed to introduce a group at the 3-position, residual Vilsmeier reagent or its decomposition products can also be present.[1]

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice of purification method depends on the impurity profile and the desired final purity. Recrystallization is effective for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles from this compound.[2] Column chromatography is a more versatile technique that can separate complex mixtures and compounds with similar polarities.[3][4] A decision-making workflow is provided below to guide your selection.

Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point range is a strong indicator of residual impurities in your product. Pure crystalline solids typically have a sharp melting point. Further purification by recrystallization or column chromatography is recommended.

Q4: Can I use reverse-phase chromatography to purify this compound?

A4: While normal-phase chromatography is more common for this class of compounds, reverse-phase chromatography can be an alternative. It is particularly useful if the impurities are more polar than this compound. The stationary phase would be nonpolar (e.g., C18-silica), and the mobile phase would be a polar solvent system (e.g., methanol/water or acetonitrile/water).

Q5: How can I detect colorless impurities during column chromatography?

A5: Since many organic compounds are colorless, Thin-Layer Chromatography (TLC) is essential for monitoring the separation.[4] Small aliquots of each collected fraction should be spotted on a TLC plate and visualized under a UV lamp, as chromones are typically UV-active. Staining with reagents like potassium permanganate can also be used to visualize spots.[4]

Purification Strategy Selection

The choice between recrystallization and column chromatography is a critical step in the purification process. The following decision tree can help you select the most appropriate method for your crude this compound product.

Purification_Decision_Tree start Crude this compound Product check_solid Is the crude product a solid? start->check_solid check_impurities Are impurities minor and of different polarity? check_solid->check_impurities Yes oily_product Product is an oil or has many impurities check_solid->oily_product No recrystallization Recrystallization check_impurities->recrystallization Yes column_chromatography Column Chromatography check_impurities->column_chromatography No oily_product->column_chromatography

Caption: Decision tree for selecting a purification method.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at different temperatures.

Troubleshooting Guide: Recrystallization
ProblemPossible Cause(s)Solution(s)
Product does not dissolve in hot solvent. The solvent is not suitable for your compound.Select a more polar solvent or a solvent mixture. Refer to the solvent selection table below.
Product "oils out" upon cooling. The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated.Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is more soluble.
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The cooling process is too rapid.Reheat the solution to evaporate some of the solvent. Cool the solution slowly, first at room temperature and then in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.
Low recovery of purified product. Too much solvent was used, leading to significant loss of product in the mother liquor. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration.
Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Quantitative Data: Recrystallization Solvents for this compound (Hypothetical Data)
Solvent SystemSuitabilityExpected RecoveryExpected Purity Improvement
EthanolGood75-85%Significant removal of non-polar impurities
Ethyl Acetate/HexaneVery Good80-90%Excellent for removing both more polar and less polar impurities
TolueneFair60-70%Can be effective if impurities are highly polar
Acetone/WaterGood70-80%Useful for removing highly soluble impurities

Column Chromatography

Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase.[3]

Troubleshooting Guide: Column Chromatography
ProblemPossible Cause(s)Solution(s)
Poor separation of compounds. Inappropriate solvent system (eluent). Column was not packed properly (presence of air bubbles or channels).Optimize the eluent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound. Repack the column carefully, ensuring a uniform and bubble-free stationary phase.
Cracked or channeled column bed. The column ran dry. The stationary phase was not properly settled.Always keep the solvent level above the top of the stationary phase.[4] Gently tap the column during packing to ensure an even bed.
Tailing of spots on TLC. The compound is too polar for the eluent. The sample was overloaded on the column.Increase the polarity of the eluent. Use a smaller amount of crude product relative to the stationary phase (a general rule is a 1:30 to 1:100 ratio of sample to silica gel).[4]
Product elutes too quickly or too slowly. The eluent is too polar or not polar enough.Adjust the polarity of the eluent. If the product elutes too quickly, decrease the polarity. If it elutes too slowly, increase the polarity.
Experimental Protocol: Column Chromatography of this compound
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).[4]

    • Pour the slurry into the column and allow it to pack evenly, tapping gently to remove air bubbles.[4]

    • Add another thin layer of sand on top of the silica gel.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution with a low polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate).

    • Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data: Column Chromatography of this compound (Hypothetical Data)
ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Hexane and Ethyl Acetate
Initial Eluent 95:5 Hexane:Ethyl Acetate
Final Eluent 70:30 Hexane:Ethyl Acetate
Expected Rf of this compound ~0.3 in 80:20 Hexane:Ethyl Acetate
Expected Yield 70-85%
Expected Purity >98%

Column Chromatography Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Column (Slurry Packing) load_sample Load Sample (Dry Loading) prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc tlc->collect Continue elution combine Combine Pure Fractions tlc->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Workflow for column chromatography purification.

References

Technical Support Center: Challenges in the Scale-Up of 6-Chlorochromone Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production of 6-Chlorochromone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis and scale-up of this important chemical intermediate. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help navigate the challenges of transitioning from laboratory-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent and industrially viable method for the synthesis of this compound, specifically 6-chloro-3-formylchromone, is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic compound, in this case, a derivative of 2'-hydroxyacetophenone, using a Vilsmeier reagent, which is typically formed from a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Q2: What are the primary challenges when scaling up the Vilsmeier-Haack reaction for this compound production?

A2: The primary challenges during the scale-up of the Vilsmeier-Haack reaction for this compound production include:

  • Exothermic Reaction Control: The formation of the Vilsmeier reagent and the subsequent formylation reaction are exothermic and can lead to thermal runaway if not properly managed.[1]

  • Reagent Stoichiometry and Addition: Precise control over the molar ratios of the reactants is crucial to avoid the formation of byproducts. The rate of addition of reagents also becomes critical on a larger scale to maintain temperature control.

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is essential to prevent localized hotspots and uneven reactions, which can lead to lower yields and increased impurity formation.[1]

  • Impurity Profile Management: The formation of various byproducts, including over-formylated compounds and chlorinated impurities, can complicate the purification process.

  • Work-up and Product Isolation: The quenching and extraction procedures need to be carefully designed for large volumes to ensure safety and maximize product recovery.

  • Material Compatibility: The use of corrosive reagents like phosphorus oxychloride requires careful selection of reactor materials.

Q3: What are the expected byproducts in the synthesis of this compound via the Vilsmeier-Haack reaction?

A3: Common byproducts can include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 2'-hydroxy-5'-chloroacetophenone.

  • Over-formylated Products: Although less common for this specific substrate, reaction at other positions on the aromatic ring can occur under harsh conditions.

  • Chlorinated Byproducts: The use of POCl₃ can sometimes lead to undesired chlorination of the aromatic ring.

  • Hydrolysis Products: Incomplete reaction or improper work-up can lead to various hydrolysis products.

  • Polymeric Materials: Uncontrolled temperature can lead to the formation of polymeric tars.

Q4: How can the purity of this compound be improved at an industrial scale?

A4: At an industrial scale, purification is typically achieved through recrystallization or distillation. The choice of solvent for recrystallization is critical for obtaining high purity crystals. Column chromatography, while common in the lab, is often not economically viable for large-scale production. High-Performance Liquid Chromatography (HPLC) can be used for the purification of high-value products or for analytical purposes to assess purity.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If starting material is still present, consider extending the reaction time or gradually increasing the reaction temperature.
Suboptimal Reaction Temperature - The Vilsmeier-Haack reaction is temperature-sensitive. Ensure the initial formation of the Vilsmeier reagent is performed at a low temperature (0-5 °C).- The subsequent formylation reaction may require a higher temperature, which should be optimized through small-scale experiments.
Incorrect Stoichiometry - Carefully control the molar ratio of 2'-hydroxy-5'-chloroacetophenone to the Vilsmeier reagent (DMF/POCl₃). An excess of the Vilsmeier reagent may be required to drive the reaction to completion, but a large excess can lead to byproduct formation.
Poor Mixing - On a larger scale, ensure efficient agitation to maintain a homogenous reaction mixture and prevent localized temperature gradients.
Degradation during Work-up - Ensure the quenching of the reaction is performed carefully, typically by adding the reaction mixture to ice-cold water or a buffered solution to avoid product degradation.
Issue 2: High Impurity Levels
Potential Cause Troubleshooting Steps
Over-formylation - Reduce the molar ratio of the Vilsmeier reagent.- Maintain a lower reaction temperature.- Monitor the reaction closely and stop it as soon as the starting material is consumed.
Formation of Chlorinated Byproducts - This is an inherent risk with POCl₃. Consider alternative formylating agents if this is a persistent issue, though they may be less cost-effective.- Optimize the reaction temperature and time to minimize side reactions.
Presence of Unreacted Starting Material - Increase the reaction time or temperature slightly.- Use a small excess of the Vilsmeier reagent.
Inefficient Purification - Optimize the recrystallization solvent system to effectively remove specific impurities.- Consider a multi-step purification process, such as a wash followed by recrystallization.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity of this compound
Reaction Temperature (°C) Reaction Time (h) Yield (%) Purity by HPLC (%) Key Observations
40-45126592Incomplete conversion of starting material.
50-5588597Optimal balance of reaction rate and selectivity.
60-6568294Increased formation of colored impurities.
70-7547588Significant increase in byproduct formation.

Note: Data is illustrative and based on typical outcomes for Vilsmeier-Haack reactions. Actual results may vary.

Table 2: Impurity Profile of Crude this compound by GC-MS Analysis
Impurity Retention Time (min) Relative Abundance (%) Potential Source
2'-hydroxy-5'-chloroacetophenone8.52.5Unreacted starting material
Dichlorinated Chromone Derivative12.81.2Side reaction with POCl₃
Unidentified Isomer11.50.8Non-specific formylation
Polymeric Residue>15<0.5High reaction temperature

Note: This is a representative impurity profile. The actual impurities and their abundance will depend on the specific reaction conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of 6-Chloro-3-formylchromone via Vilsmeier-Haack Reaction (Lab Scale)

Materials:

  • 2'-Hydroxy-5'-chloroacetophenone

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Cool the Vilsmeier reagent mixture back to 0 °C.

  • Dissolve 2'-hydroxy-5'-chloroacetophenone (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension over 30 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-55 °C for 8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from hot ethanol to yield pure 6-chloro-3-formylchromone.

Mandatory Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0-10 °C) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture (50-55 °C, 8h) Vilsmeier_Reagent->Reaction_Mixture Starting_Material 2'-Hydroxy-5'-chloroacetophenone in DCM Starting_Material->Reaction_Mixture Quenching Quenching (Ice-water) Reaction_Mixture->Quenching Neutralization Neutralization (NaHCO₃) Quenching->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization (Ethanol) Evaporation->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Low_Yield Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/HPLC) Low_Yield->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete Yes Complete Complete Conversion Check_Conversion->Complete No Optimize_Conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature Incomplete->Optimize_Conditions Check_Workup Review Work-up & Purification: - Degradation during quench? - Inefficient extraction? - Recrystallization loss? Complete->Check_Workup Final_Yield Improved Yield Optimize_Conditions->Final_Yield Check_Workup->Final_Yield

Caption: Troubleshooting workflow for low yield of this compound.

References

Troubleshooting low yield in Baker-Venkataraman rearrangement for chromones.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Baker-Venkataraman rearrangement for the synthesis of chromones.

Troubleshooting Guide

This section addresses common issues encountered during the Baker-Venkataraman rearrangement in a question-and-answer format to directly address specific experimental problems.

Question 1: I am observing a very low yield or no formation of the desired 1,3-diketone product. What are the potential causes and how can I resolve this?

Answer: Low to no product yield is a common issue and can stem from several factors related to the reaction conditions and reagents.

  • Weak Base: The first step of the mechanism involves the deprotonation of the α-hydrogen of the acetophenone moiety by a base to form an enolate.[1][2] If the base is not strong enough, the enolate will not form in sufficient concentration, leading to a poor yield.

    • Solution: Employ a stronger base. While potassium carbonate (K₂CO₃) is sometimes used, stronger bases like potassium hydroxide (KOH), sodium hydride (NaH), or potassium tert-butoxide (KOt-Bu) are often more effective.[3][4]

  • Presence of Water: The reaction must be conducted under anhydrous (dry) conditions.[3] Any moisture can quench the strong base and lead to the hydrolysis of the starting ester or the 1,3-diketone product.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: The optimal temperature can vary depending on the base and solvent used. For instance, reactions with K₂CO₃ in acetone may require reflux, while more reactive systems might proceed at room temperature.[3] If the reaction is sluggish, consider gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Steric Hindrance: Bulky substituents on the aromatic rings of the starting material can hinder the intramolecular reaction.

    • Solution: In cases of significant steric hindrance, you may need to prolong the reaction time or increase the reaction temperature.

Question 2: My reaction is incomplete, and I see a significant amount of unreacted starting material. What should I do?

Answer: Incomplete conversion is often related to the issues described above, but here are some specific troubleshooting steps:

  • Increase Reaction Time: Monitor the reaction's progress using TLC. If you observe the persistence of the starting material spot after the initially planned reaction time, extend the duration of the reaction.

  • Re-evaluate Your Base: As mentioned, a stronger base might be necessary to drive the reaction to completion. Consider switching from a weaker base like K₂CO₃ to a stronger one like NaH.

  • Check Reagent Purity: Ensure that your starting materials and reagents are pure. Impurities can interfere with the reaction.

Question 3: I am observing the formation of significant side products. How can I minimize their formation?

Answer: Side product formation can be a challenge. Identifying the side products can provide clues to the underlying issue.

  • Hydrolysis Products: If you are not using strictly anhydrous conditions, you may observe the formation of the hydrolyzed ester starting material.

    • Solution: As emphasized, ensure your reaction setup is completely dry.

  • Intermolecular Reactions: At very high concentrations, intermolecular Claisen condensation might compete with the desired intramolecular rearrangement.

    • Solution: While less common for this specific rearrangement, running the reaction at a slightly lower concentration might be beneficial.

  • Degradation: At excessively high temperatures, the starting material or the product may begin to decompose.

    • Solution: Carefully control the reaction temperature. If you suspect degradation, try running the reaction at a lower temperature for a longer period.

Frequently Asked Questions (FAQs)

Q1: What is the Baker-Venkataraman rearrangement?

A1: The Baker-Venkataraman rearrangement is a base-catalyzed chemical reaction that converts a 2-acyloxyacetophenone into a 1,3-diketone.[1] This 1,3-diketone is a key intermediate in the synthesis of chromones and flavones.[5] The reaction proceeds via the formation of an enolate followed by an intramolecular acyl transfer.[1][6]

Q2: What are the typical bases and solvents used in this rearrangement?

A2: A variety of bases and solvents can be used. The choice often depends on the specific substrate and the desired reactivity. Commonly used bases include potassium hydroxide (KOH), potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (KOt-Bu).[3][4] The reaction is typically carried out in anhydrous aprotic solvents such as pyridine, acetone, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO).[3]

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the Baker-Venkataraman rearrangement. You can spot the reaction mixture alongside your starting material on a TLC plate and observe the disappearance of the starting material spot and the appearance of the product spot over time.

Q4: What is the subsequent step after the rearrangement to obtain the chromone?

A4: The 1,3-diketone intermediate formed from the Baker-Venkataraman rearrangement undergoes an acid-catalyzed cyclodehydration to form the final chromone or flavone product.[7] Common acids used for this step include sulfuric acid in acetic acid.[7]

Optimization of Reaction Conditions

The yield of the Baker-Venkataraman rearrangement is highly dependent on the choice of base, solvent, and temperature. The following table summarizes some common conditions and their general applicability.

BaseSolventTemperatureRemarks
KOHPyridine50°CA classic and widely used method.[7]
K₂CO₃AcetoneRefluxA milder option, but may result in lower yields or require longer reaction times.
NaHTHF or TolueneRoom Temp. to RefluxA strong base, effective for less reactive substrates. Requires strict anhydrous conditions.[5]
KOt-BuTHF or DMSORoom Temp.A very strong base, often leading to high yields and faster reaction times.[8]

Detailed Experimental Protocol

This protocol describes a typical procedure for the synthesis of a chromone via the Baker-Venkataraman rearrangement, starting from a 2-hydroxyacetophenone.

Step 1: Esterification of 2-Hydroxyacetophenone

  • In a round-bottom flask, dissolve the 2-hydroxyacetophenone in pyridine.

  • Slowly add the desired acyl chloride (e.g., benzoyl chloride) to the solution. An exothermic reaction may occur.

  • Stir the reaction mixture at room temperature for the appropriate amount of time, monitoring the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid to precipitate the 2-acyloxyacetophenone.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can often be used in the next step without further purification.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the crude 2-acyloxyacetophenone from Step 1 in an appropriate anhydrous solvent (e.g., pyridine) in a dry round-bottom flask.

  • Add the chosen base (e.g., pulverized KOH) to the solution.

  • Heat the mixture with stirring to the optimal temperature (e.g., 50°C for KOH in pyridine) for the required time. The formation of a precipitate of the potassium salt of the diketone may be observed.[7]

  • Monitor the reaction by TLC.

  • Once the rearrangement is complete, cool the reaction mixture to room temperature and acidify it with a dilute acid (e.g., 10% acetic acid) to precipitate the 1,3-diketone.

  • Collect the product by vacuum filtration, wash with water, and dry.

Step 3: Acid-Catalyzed Cyclization to Chromone

  • Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[7]

  • Heat the mixture at reflux, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it onto crushed ice to precipitate the chromone product.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual acid, and dry.

  • The crude chromone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing the Process

Diagram 1: The Baker-Venkataraman Rearrangement Mechanism

Baker_Venkataraman_Mechanism cluster_start Step 1: Enolate Formation cluster_rearrangement Step 2: Intramolecular Acyl Transfer cluster_product Step 3: Ring Opening and Protonation start 2-Acyloxyacetophenone enolate Enolate Intermediate start->enolate + Base cyclic_intermediate Cyclic Alkoxide enolate->cyclic_intermediate Intramolecular Attack phenolate Phenolate cyclic_intermediate->phenolate Ring Opening diketone 1,3-Diketone phenolate->diketone + H⁺ (Workup)

Caption: Mechanism of the Baker-Venkataraman Rearrangement.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_base Is the base strong enough? (e.g., KOH, NaH, KOtBu) start->check_base check_conditions Are the reaction conditions anhydrous? check_base->check_conditions Yes increase_base Use a stronger base check_base->increase_base No check_temp Is the reaction temperature optimal? check_conditions->check_temp Yes dry_reagents Thoroughly dry all glassware and solvents check_conditions->dry_reagents No check_time Has the reaction run for a sufficient time? check_temp->check_time Yes optimize_temp Gradually increase temperature and monitor with TLC check_temp->optimize_temp No increase_time Extend reaction time and monitor with TLC check_time->increase_time No success Improved Yield check_time->success Yes increase_base->check_conditions dry_reagents->check_temp optimize_temp->check_time increase_time->success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing Chromone Ring Closure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the synthesis of chromones, a critical scaffold in medicinal chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the chromone ring closure step in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in chromone synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical. These parameters should be optimized. For instance, in microwave-assisted synthesis, adjusting the base, solvent, and temperature can significantly enhance yields.[1]

  • Side Product Formation: Competing reactions can consume starting materials, thereby reducing the yield of the desired product. A common side product in certain chromone syntheses is the isomeric coumarin. The choice of condensing agent can influence the product distribution. For example, using phosphorus pentoxide (P₂O₅) in the Simonis reaction is reported to favor chromone formation over coumarin.[1][2]

  • Purification Losses: Significant product loss can occur during workup and purification. Re-evaluate your extraction and chromatography procedures to minimize these losses.[1]

  • Steric Hindrance: Bulky substituents on the aromatic ring or the acyl group can sterically hinder the intramolecular cyclization. In such cases, increasing the reaction time or using a less bulky catalyst might be beneficial.[1][2]

  • Presence of Moisture: For reactions involving strong bases like sodium hydride (NaH), the presence of water will quench the base and inhibit the reaction.[2]

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_purity->monitor_reaction analyze_side_products Analyze Side Products (NMR, MS) monitor_reaction->analyze_side_products optimize_conditions Optimize Reaction Conditions (Catalyst, Temp, Solvent) analyze_side_products->optimize_conditions review_purification Review Purification Protocol optimize_conditions->review_purification yield_improved Yield Improved? review_purification->yield_improved consult_literature Consult Literature for Alternative Methods yield_improved->consult_literature No problem_solved Problem Solved yield_improved->problem_solved Yes consult_literature->optimize_conditions

A logical workflow for troubleshooting low yields in chromone synthesis.

Question 2: I am observing the formation of a significant amount of a coumarin side product. How can I suppress its formation?

Answer: The formation of coumarin is a common challenge, particularly in the Simonis reaction. The regioselectivity depends on the initial nucleophilic attack of the phenolic hydroxyl group.[2] To favor chromone formation:

  • Catalyst Selection: The choice of catalyst is pivotal. Using phosphorus pentoxide (P₂O₅) as a catalyst is often effective as it is believed to activate the ketone carbonyl, thus favoring chromone formation.[1][2] Strong Brønsted acids like sulfuric acid can sometimes lead to mixtures with coumarins.[2]

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the thermodynamically controlled product.[1]

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents with different polarities.[1]

Chromone_vs_Coumarin start Phenol + β-Ketoester attack_ketone Nucleophilic attack at ketone carbonyl start->attack_ketone attack_ester Nucleophilic attack at ester carbonyl start->attack_ester chromone Chromone attack_ketone->chromone catalyst_p2o5 P₂O₅ Catalyst (Favors) coumarin Coumarin attack_ester->coumarin catalyst_h2so4 H₂SO₄ Catalyst (Can lead to mixture)

Reaction pathway selectivity in the Simonis reaction.

Question 3: My starting material is decomposing under the reaction conditions. What can I do?

Answer: Decomposition of starting material or product can occur under harsh acidic or basic conditions, or at high temperatures.

  • Milder Catalyst: Switch to a milder acid catalyst (e.g., from sulfuric acid to p-toluenesulfonic acid) or a weaker base.[2]

  • Lower Temperature: Reduce the reaction temperature and extend the reaction time.[1][2]

  • Protecting Groups: If a functional group is sensitive to the reaction conditions, consider using a protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for chromone ring closure?

A1: Chromone synthesis can be performed under either acidic or basic conditions.[3][4]

  • Acid Catalysts: A wide range of acids can be used, including sulfuric acid (H₂SO₄), hydrochloric acid (HCl), polyphosphoric acid (PPA), acetic acid, p-toluenesulfonic acid (PTSA), and phosphorus oxychloride (POCl₃).[3][4][5] PPA is also a strong dehydrating agent.[2]

  • Base Catalysts: Base-catalyzed ring closure is less common but can be effective.[4] Typical bases include piperidine in refluxing pyridine, sodium methoxide, and sodium hydride.[3][4]

Q2: How do I choose the best synthetic method for my target chromone?

A2: The choice of method depends on several factors:

  • Substitution Pattern: The desired substitution pattern on the chromone ring will dictate the most suitable starting materials and synthetic route.[1]

  • Availability of Starting Materials: The accessibility and cost of the required precursors are practical considerations.[1]

  • Reaction Conditions: Some methods require harsh acidic or basic conditions that may not be compatible with sensitive functional groups on your molecule.[1]

  • Yield and Purity: The expected yield and the ease of purification are important factors to consider.[1]

Q3: Are there any safety precautions I should be aware of?

A3: Yes, standard laboratory safety practices should always be followed.

  • Handling of Reagents: Many reagents used in chromone synthesis are corrosive or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

  • High Temperatures: Many synthesis protocols require high temperatures. Use appropriate heating equipment and take care to avoid burns.[1]

  • Microwave Synthesis: If using a microwave reactor, ensure you are properly trained in its operation and follow all safety guidelines provided by the manufacturer.[1]

Data Presentation

Table 1: Influence of Acid Catalyst on Chromone Synthesis

Reaction TypeCatalystTypical ConditionsOutcome/Yield
Cyclization of 1,3-diketoneConcentrated HCl / Acetic AcidRefluxGood to excellent
Cyclization of 1,3-diketoneSulfuric Acid / Acetic AcidRefluxGood to excellent
Simonis ReactionPhosphorus Pentoxide (P₂O₅)100°CFavors chromone formation
Simonis ReactionSulfuric AcidVariableCan lead to mixtures with coumarins
Cyclization of alkyl derivativesMethanesulfonyl chloride / BF₃·OEt₂0°CHigh yield, mild conditions
Dehydration of chroman-4-olp-Toluenesulfonic acid (p-TSA)Toluene, 90°CGood (e.g., 63%)

Note: This table is compiled from various sources and may involve different substrates and conditions, but illustrates the variety of catalysts used.[2]

Experimental Protocols

Protocol 1: Classical Acid-Catalyzed Cyclization of a 1-(2-hydroxyphenyl)-1,3-dione

This protocol is typical for the final step following a Baker-Venkataraman rearrangement.[2]

  • Dissolution: Dissolve the crude 1-(2-hydroxyphenyl)-1,3-dione intermediate in glacial acetic acid in a round-bottom flask.

  • Acid Addition: Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 3-5 drops).[2]

  • Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (typically around 120°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash it with water until the mother liquor is no longer acidic.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or petroleum ether).

Protocol 2: Microwave-Assisted Synthesis of a Bromochromone-2-carboxylic Acid

  • Reaction Setup: In a microwave reactor vial, combine 5'-bromo-2'-hydroxyacetophenone (1 equiv), diethyl oxalate (3 equiv), and a solution of sodium methoxide (3 equiv) in methanol.[6][7]

  • Microwave Irradiation (Step 1): Heat the reaction mixture in a microwave reactor at 120 °C for 20 minutes.[6][7]

  • Acidification and Hydrolysis (Step 2): Add a solution of HCl (6 M) and continue heating at 120 °C for 40 minutes.[6][7]

  • Work-up: Pour the reaction mixture into water.

  • Isolation: Filter the resulting solid, wash with water, then with dichloromethane, and dry to obtain the product.[6]

Experimental_Workflow cluster_protocol1 Protocol 1: Acid-Catalyzed Cyclization cluster_protocol2 Protocol 2: Microwave Synthesis p1_start Dissolve 1,3-dione in Acetic Acid p1_add_acid Add Catalytic H₂SO₄ or HCl p1_start->p1_add_acid p1_reflux Heat to Reflux p1_add_acid->p1_reflux p1_monitor Monitor by TLC p1_reflux->p1_monitor p1_workup Pour into Ice Water p1_monitor->p1_workup p1_isolate Filter and Wash p1_workup->p1_isolate p1_purify Recrystallize p1_isolate->p1_purify p1_product Pure Chromone p1_purify->p1_product p2_start Combine Reactants in Microwave Vial p2_mw1 Microwave at 120°C (20 min) p2_start->p2_mw1 p2_add_hcl Add 6M HCl p2_mw1->p2_add_hcl p2_mw2 Microwave at 120°C (40 min) p2_add_hcl->p2_mw2 p2_workup Pour into Water p2_mw2->p2_workup p2_isolate Filter, Wash, and Dry p2_workup->p2_isolate p2_product Chromone-2-carboxylic Acid p2_isolate->p2_product

Generalized experimental workflows for chromone synthesis.

References

Technical Support Center: Synthesis of 6-Chlorochromone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 6-Chlorochromone. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on the effects of solvent choice on the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and its derivatives?

A1: The most prevalent methods for synthesizing the this compound scaffold are the Vilsmeier-Haack reaction of a substituted acetophenone, and the cyclization of a corresponding chalcone. The Vilsmeier-Haack reaction introduces a formyl group at the 3-position, yielding 6-chloro-3-formylchromone, a versatile intermediate. The cyclization of a 2'-hydroxy-5'-chlorochalcone is another common method to access the this compound core.

Q2: How does the choice of solvent impact the Vilsmeier-Haack synthesis of 6-chloro-3-formylchromone?

A2: In the Vilsmeier-Haack reaction, N,N-Dimethylformamide (DMF) often serves as both a reactant and the solvent. The use of other solvents like dichloromethane (DCM) or chloroform can be employed. The polarity and boiling point of the solvent can influence the reaction rate and the solubility of intermediates. Anhydrous conditions are crucial, as moisture can deactivate the Vilsmeier reagent.

Q3: I am observing low yields in my synthesis of this compound. What are the likely causes?

A3: Low yields can stem from several factors. In the Vilsmeier-Haack synthesis, incomplete formation of the Vilsmeier reagent, suboptimal reaction temperature, or the presence of moisture can be detrimental. For chalcone cyclization, the choice of base and solvent is critical for efficient ring closure. Inadequate purification techniques can also lead to significant product loss.

Q4: What are common byproducts in the synthesis of this compound?

A4: In the Vilsmeier-Haack synthesis, incomplete cyclization can lead to the formation of β-chloro-α,β-unsaturated aldehyde intermediates. Over-reaction or side reactions with the starting materials can also occur. During chalcone cyclization, incomplete reaction will leave unreacted chalcone, and side reactions may include the formation of other heterocyclic systems depending on the reaction conditions.

Q5: Are there any specific safety precautions to consider during the synthesis of this compound?

A5: Yes, several safety precautions are necessary. Phosphorus oxychloride (POCl₃), used in the Vilsmeier-Haack reaction, is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Chlorinated solvents like DCM and chloroform are hazardous and should also be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solutions
Low or No Product Yield Vilsmeier-Haack: - Inactive Vilsmeier reagent due to moisture. - Insufficient reaction temperature or time. - Poor quality of starting 2'-hydroxy-5'-chloroacetophenone. Chalcone Cyclization: - Inappropriate base or solvent for cyclization. - Low reaction temperature.Vilsmeier-Haack: - Ensure all glassware is oven-dried and reagents are anhydrous. - Gradually increase the reaction temperature and monitor by TLC. - Verify the purity of the starting material by NMR or melting point. Chalcone Cyclization: - Screen different base/solvent combinations (e.g., NaOH/Ethanol, Piperidine/Methanol). - Increase the reaction temperature or prolong the reaction time.
Formation of Multiple Byproducts - Incorrect stoichiometry of reagents. - Reaction temperature is too high, leading to side reactions. - Presence of impurities in starting materials.- Carefully control the molar ratios of the reactants. - Lower the reaction temperature and monitor the reaction progress closely. - Purify starting materials before use.
Dark-Colored Reaction Mixture or Product - Decomposition of starting materials or product at high temperatures. - Polymerization of aldehyde products.- Reduce the reaction temperature and shorten the reaction time if possible. - Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Purify the crude product using column chromatography or recrystallization.
Difficulty in Product Purification - Product is highly soluble in the workup solvents. - Co-elution of byproducts with the desired product during chromatography. - Oily product that is difficult to crystallize.- During aqueous workup, saturate the aqueous layer with brine to reduce the solubility of the organic product. - Optimize the solvent system for column chromatography to achieve better separation. - Attempt to form a crystalline derivative for purification, or use alternative purification techniques like preparative HPLC.

Quantitative Data on Solvent Effects

Reaction StepSolvent/ConditionTypical Yield (%)Reaction TimeRemarks
Vilsmeier-Haack Formylation of p-Chlorophenol *Solvent-free72%[1]20-30 min[1]Provides the key precursor, 2-hydroxy-5-chlorobenzaldehyde.[1] The reaction is carried out by grinding the reactants in a mortar and pestle.[1]
Vilsmeier-Haack Synthesis of 6-chloro-3-formylchromone N,N-Dimethylformamide (DMF)Good to ExcellentSeveral hoursDMF acts as both reagent and solvent. Reaction temperature is a critical parameter.
Vilsmeier-Haack Synthesis of 6-chloro-3-formylchromone Dichloromethane (DCM) or ChloroformModerate to GoodSeveral hoursUsed as a solvent when DMF is used solely as the formylating agent.
Cyclization of 2'-hydroxy-5'-chlorochalcone Ethanol or MethanolGood to ExcellentVariesCommonly used protic solvents for base-catalyzed cyclization.
Cyclization of 2'-hydroxy-5'-chlorochalcone Dioxane or TolueneModerate to GoodVariesAprotic solvents can also be used, sometimes leading to different reaction kinetics or selectivity.

*This data is for the synthesis of a key precursor, 2-hydroxy-5-chlorobenzaldehyde, from p-chlorophenol.

Experimental Protocols

Protocol: Synthesis of 6-chloro-3-formylchromone via Vilsmeier-Haack Reaction

This protocol describes the synthesis of 6-chloro-3-formylchromone from 2'-hydroxy-5'-chloroacetophenone.

Materials:

  • 2'-Hydroxy-5'-chloroacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2'-hydroxy-5'-chloroacetophenone (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 6-chloro-3-formylchromone.

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Chromone Synthesis cluster_purification Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Reflux Starting_Material 2'-Hydroxy-5'-chloroacetophenone in Anhydrous DCM Starting_Material->Reaction_Mixture Crude_Product Crude this compound Reaction_Mixture->Crude_Product Workup Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Product Yield Observed Check_Reagents Check Reagent Purity & Dryness Start->Check_Reagents Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Time Optimize Reaction Time Start->Check_Time Analyze_Byproducts Analyze Byproducts (TLC, NMR) Check_Reagents->Analyze_Byproducts Check_Temp->Analyze_Byproducts Check_Time->Analyze_Byproducts Optimize_Purification Optimize Purification Protocol Analyze_Byproducts->Optimize_Purification Solution Yield Improved Optimize_Purification->Solution

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: 6-Chloro-3-Formylchromone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 6-chloro-3-formylchromone.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 6-chloro-3-formylchromone in a question-and-answer format.

Q1: My purified 6-chloro-3-formylchromone is still showing impurities by TLC/HPLC analysis. What are the likely contaminants?

A1: Impurities in synthesized 6-chloro-3-formylchromone typically originate from the Vilsmeier-Haack reaction used for its preparation. Common impurities include:

  • Unreacted 2-hydroxy-5-chloroacetophenone: The starting material for the synthesis.

  • Vilsmeier reagent byproducts: Residual reagents or their decomposition products.

  • Side-reaction products: Isomeric or over-formylated products.

  • Degradation products: The formyl group can be susceptible to oxidation to the corresponding carboxylic acid if not handled properly during work-up and storage.

Q2: I am losing a significant amount of my product during column chromatography. Why is this happening and how can I prevent it?

A2: 3-Formylchromone derivatives can be sensitive and may decompose on silica gel columns, especially with prolonged exposure.[1] To minimize product loss:

  • Perform rapid column chromatography: Do not let the compound sit on the column for an extended period.

  • Deactivate the silica gel: Pre-treat the silica gel with a small amount of a suitable amine, like triethylamine, mixed with the eluent to neutralize acidic sites that can cause decomposition.

  • Choose an appropriate solvent system: A well-chosen eluent will ensure a good separation and a faster elution of your compound.

Q3: After recrystallization, my product is an oil and does not crystallize. What should I do?

A3: Oiling out during recrystallization can be due to several factors:

  • The solvent is too nonpolar for the compound at low temperatures. Try a more polar solvent or a solvent mixture.

  • The presence of impurities is inhibiting crystallization. Attempt to purify the crude product by column chromatography before recrystallization.

  • The solution is supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound to induce crystallization.

Q4: The melting point of my purified 6-chloro-3-formylchromone is broad and lower than the reported value (166-168 °C). What does this indicate?

A4: A broad and depressed melting point is a classic indication of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a lower and broader melting range. Further purification by recrystallization or column chromatography is recommended to achieve a sharp melting point within the expected range.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude 6-chloro-3-formylchromone?

A1: A two-step purification process is often most effective:

  • Column Chromatography: To separate the desired product from significant impurities with different polarities.

  • Recrystallization: To obtain a highly pure crystalline product.

Q2: What are suitable solvents for the recrystallization of 6-chloro-3-formylchromone?

A2: Based on the polarity of the molecule, suitable recrystallization solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The ideal solvent will dissolve the compound when hot but have limited solubility when cold.

Q3: What is a good starting solvent system for column chromatography of 6-chloro-3-formylchromone?

A3: A gradient of hexane and ethyl acetate is a common and effective eluent system for purifying chromone derivatives on a silica gel column. A typical starting point would be a low percentage of ethyl acetate in hexanes, gradually increasing the polarity to elute the product.

Q4: How can I monitor the purity of 6-chloro-3-formylchromone during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By comparing the spots of your crude material, the purified fractions, and a reference standard (if available), you can assess the purity. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent System (v/v)Expected PurityNotes
Column ChromatographyHexane:Ethyl Acetate (gradient)>95%Start with 9:1 and gradually increase to 7:3.
RecrystallizationEthanol>98%Dissolve in hot ethanol and allow to cool slowly.
RecrystallizationEthyl Acetate / Hexanes>98%Dissolve in a minimum of hot ethyl acetate and add hexanes until cloudy, then cool.

Experimental Protocols

Protocol 1: Rapid Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude 6-chloro-3-formylchromone in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization from Ethanol
  • Dissolution: In a flask, add the partially purified 6-chloro-3-formylchromone and the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude 6-chloro-3-formylchromone col_chrom Column Chromatography start->col_chrom tlc_hplc TLC/HPLC Analysis col_chrom->tlc_hplc Monitor Fractions recryst Recrystallization nmr_ms NMR/MS Analysis recryst->nmr_ms Final Purity Check tlc_hplc->recryst Combine Pure Fractions pure_product Pure Product (>98%) nmr_ms->pure_product

Caption: Experimental workflow for the purification of 6-chloro-3-formylchromone.

troubleshooting_guide cluster_problem Problem Identification cluster_solution Potential Solutions start Low Purity after Initial Purification oily_product Oily Product after Recrystallization start->oily_product low_yield Low Yield from Column start->low_yield broad_mp Broad Melting Point start->broad_mp change_solvent Change Recrystallization Solvent oily_product->change_solvent pre_purify Pre-purify by Chromatography oily_product->pre_purify rapid_column Use Rapid Column Chromatography low_yield->rapid_column deactivate_silica Deactivate Silica Gel low_yield->deactivate_silica rerun_purification Repeat Purification Step broad_mp->rerun_purification

Caption: Troubleshooting decision tree for purification issues.

References

Refinement of protocols for synthesizing substituted chroman-4-ones.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the synthesis of substituted chroman-4-ones.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare substituted chroman-4-ones?

A1: The most prevalent methods for synthesizing the chroman-4-one core include the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde, the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid, cascade radical annulation of 2-(allyloxy)arylaldehydes, and a two-step process involving a Michael addition of a phenol to an activated alkene followed by an intramolecular cyclization.[1][2]

Q2: I am experiencing very low yields in my synthesis of a 2-substituted chroman-4-one from a 2'-hydroxyacetophenone. What is the likely cause?

A2: Low yields in this synthesis, particularly when using 2'-hydroxyacetophenones with electron-donating groups, are often due to a competing side reaction: the self-condensation of the aldehyde reactant.[3] This side reaction becomes more favorable when the 2'-hydroxyacetophenone is less reactive.

Q3: What are the typical side products I should be aware of during chroman-4-one synthesis?

A3: Besides the desired product, you may encounter several side products depending on the synthetic route. In the base-promoted condensation of 2'-hydroxyacetophenones and aldehydes, aldehyde self-condensation products are common.[3] During intramolecular Friedel-Crafts acylation, intermolecular acylation leading to polymeric material can occur, especially at high concentrations. Incomplete cyclization of the starting material is another common issue.[1]

Q4: How can I purify my synthesized substituted chroman-4-one?

A4: Purification is typically achieved through a series of extraction and chromatography steps. After the reaction, the mixture is often diluted with an organic solvent like dichloromethane and washed sequentially with aqueous base (e.g., 10% NaOH), aqueous acid (e.g., 1 M HCl), water, and brine.[4] The crude product obtained after concentrating the organic phase is then purified by flash column chromatography on silica gel.[3][4]

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Standard laboratory safety practices should always be followed. Some reagents used in these syntheses require special handling. For instance, strong acids like trifluoromethanesulfonic acid and Lewis acids like aluminum chloride are corrosive and should be handled in a fume hood with appropriate personal protective equipment. Reactions under pressure, such as those in a microwave reactor, require careful monitoring and adherence to the equipment's safety guidelines.

Troubleshooting Guides

Problem 1: Low Yield of 2-Substituted Chroman-4-one in Base-Promoted Condensation
Possible Cause Suggested Solution
Aldehyde Self-Condensation: The aldehyde is reacting with itself instead of the 2'-hydroxyacetophenone. This is especially problematic with electron-donating groups on the acetophenone.[3]- Optimize Reactant Stoichiometry: Use a slight excess of the aldehyde (e.g., 1.1 equivalents) to favor the desired reaction.[4] - Choice of Base: Employ a non-nucleophilic, sterically hindered base like diisopropylamine (DIPA) to minimize its reaction with the aldehyde.[4] - Reaction Conditions: Consider using microwave irradiation, which can sometimes improve yields and reduce reaction times.[4][5]
Decomposition of Starting Materials or Product: The reaction conditions may be too harsh.- Temperature and Time: Optimize the reaction temperature and time. Monitor the reaction progress by TLC to avoid prolonged heating after completion.
Impure Starting Materials: Impurities in the 2'-hydroxyacetophenone or aldehyde can interfere with the reaction.- Purify Reactants: Ensure the purity of your starting materials by recrystallization or distillation before use.
Problem 2: Incomplete Cyclization in Intramolecular Friedel-Crafts Acylation
Possible Cause Suggested Solution
Insufficient Acid Strength or Amount: The acid catalyst may not be strong enough or used in a sufficient quantity to promote efficient cyclization.- Stronger Acid: Switch to a stronger acid catalyst such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid.[2] - Increase Catalyst Loading: Cautiously increase the amount of the acid catalyst.
Steric Hindrance: Bulky substituents on the aromatic ring or the propionic acid chain can hinder the intramolecular reaction.- Higher Temperatures: Increase the reaction temperature to overcome the activation energy barrier, while monitoring for potential decomposition.
Intermolecular Acylation: Reactant molecules are reacting with each other instead of intramolecularly.- High Dilution: Perform the reaction under high-dilution conditions by using a larger volume of solvent to decrease the probability of intermolecular collisions.

Data Presentation

Table 1: Effect of Substituents on the Yield of 2-Pentylchroman-4-ones Synthesized via Base-Promoted Condensation

Substituents on 2'-hydroxyacetophenone Yield (%) Reference
Unsubstituted55[4]
6,8-Dibromo56[4]
6,8-Dimethyl17[3]
6-Methoxy17[3]

This table summarizes the impact of electron-withdrawing (bromo) and electron-donating (dimethyl, methoxy) groups on the yield of the corresponding 2-pentylchroman-4-one. Electron-donating groups lead to lower yields due to an increase in aldehyde self-condensation.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Chroman-4-ones via Base-Promoted Condensation

This protocol is adapted from a procedure for the synthesis of 2-alkyl-substituted chroman-4-ones.[4]

  • To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

  • Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling to room temperature, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., 5% ethyl acetate in heptane) to afford the desired 2-substituted chroman-4-one.[4]

Protocol 2: Synthesis of 3-Substituted Chroman-4-ones via Cascade Radical Annulation

This protocol is based on the synthesis of ester-containing chroman-4-ones.[6]

  • To a solution of the 2-(allyloxy)arylaldehyde (1 equivalent) and an oxalate derivative (3 equivalents) in a suitable solvent (e.g., a mixture of DMSO and water), add ammonium persulfate ((NH₄)₂S₂O₈) (3 equivalents).[6]

  • Stir the reaction mixture at 90 °C under a nitrogen atmosphere for 24 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 3-substituted chroman-4-one.

Visualizations

experimental_workflow start Start: Starting Materials (e.g., 2'-hydroxyacetophenone & aldehyde) reaction Reaction Step (e.g., Base-promoted condensation) start->reaction 1. Mix & Heat workup Aqueous Workup (Extraction & Washing) reaction->workup 2. Quench & Extract purification Purification (Column Chromatography) workup->purification 3. Isolate Crude Product analysis Product Analysis (NMR, MS) purification->analysis 4. Purify end Final Product: Substituted Chroman-4-one analysis->end 5. Characterize

Caption: General experimental workflow for the synthesis of substituted chroman-4-ones.

troubleshooting_low_yield start Low Yield of Chroman-4-one? check_side_products TLC shows significant side products? start->check_side_products aldehyde_self_condensation Likely aldehyde self-condensation. Optimize base and stoichiometry. check_side_products->aldehyde_self_condensation Yes incomplete_reaction TLC shows mainly starting material? check_side_products->incomplete_reaction No end Improved Yield aldehyde_self_condensation->end optimize_conditions Incomplete reaction. Increase temperature/time or use a stronger catalyst. incomplete_reaction->optimize_conditions Yes purify_reagents Reaction is messy with multiple spots. Purify starting materials. incomplete_reaction->purify_reagents No optimize_conditions->end purify_reagents->end

Caption: Troubleshooting decision tree for addressing low product yields.

competitive_reaction reactants 2'-hydroxyacetophenone + Aldehyde desired_product Desired Reaction: Chroman-4-one Formation reactants->desired_product Favored by - Electron-withdrawing groups - Sterically hindered base side_product Side Reaction: Aldehyde Self-Condensation reactants->side_product Favored by - Electron-donating groups

Caption: Competing reaction pathways in chroman-4-one synthesis.

References

Technical Support Center: Overcoming Poor Solubility of 6-Chlorochromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with 6-chlorochromone derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit poor aqueous solubility?

A1: The poor aqueous solubility of this compound derivatives is primarily due to their molecular structure. The chromone backbone is largely hydrophobic, and the presence of a chlorine atom further increases lipophilicity. For a compound to dissolve, the energy required to break the crystal lattice of the solid must be overcome by the energy released upon solvation by water molecules. With hydrophobic molecules, the interactions with water are not strong enough to compensate for the crystal lattice energy, leading to low solubility.[1][2] More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug development.[3][4]

Q2: What are the initial steps to improve the solubility of my this compound derivative?

A2: Start with simple and readily available methods. The first step is often to assess the pH-dependent solubility of your compound. If the derivative has ionizable groups, adjusting the pH of the solution can significantly increase solubility.[5][6][7] The use of co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) is another straightforward initial approach.[8][9][] These methods are easy to implement and can provide a quick assessment of potential solubility improvement.[6]

Q3: How do I select the most appropriate solubility enhancement technique?

A3: The choice of technique depends on several factors, including the physicochemical properties of the specific this compound derivative, the intended application (e.g., in vitro assay vs. in vivo studies), and the required concentration.[3][11] A decision-making process can help guide your selection (see diagram below). For early-stage research, simple methods like pH adjustment and co-solvents are common. For formulation development, more advanced techniques like solid dispersions, cyclodextrin complexation, or particle size reduction may be necessary to achieve the desired bioavailability.[9][12]

Q4: What is the difference between kinetic and thermodynamic solubility?

A4: Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid state. It is a definitive measure of a compound's solubility.[13][14] The shake-flask method is the gold standard for determining thermodynamic solubility.[13][15] Kinetic solubility, on the other hand, is the concentration at which a compound precipitates from a solution when it is added from a concentrated stock solution (often in DMSO).[14] Kinetic solubility is often measured in high-throughput screening and is typically higher than thermodynamic solubility. It is useful for quickly assessing structure-solubility relationships in early discovery.[14]

Q5: When should I consider using co-solvents?

A5: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment.[] This technique is particularly useful for lipophilic compounds.[8][9] Co-solvents are commonly used in preclinical studies and for in vitro assays. However, it's important to consider the potential for the co-solvent to affect the biological assay or to cause the compound to precipitate upon dilution in an aqueous medium.[6][]

Q6: How do surfactants improve the solubility of this compound derivatives?

A6: Surfactants are amphiphilic molecules that have both a hydrophobic (non-polar) and a hydrophilic (polar) part.[16] At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate poorly soluble compounds like this compound derivatives, thereby increasing their apparent solubility in the aqueous medium.[17][18] Common surfactants used in pharmaceutical formulations include Tween 80 and sodium lauryl sulphate (SLS).[8][17]

Q7: What is a solid dispersion, and when is it a suitable technique?

A7: A solid dispersion refers to the dispersion of one or more active ingredients in a hydrophilic carrier or matrix at solid state.[3][16] This technique can enhance solubility by reducing the particle size of the drug to a molecular level and by improving its wettability.[9] The drug is often present in an amorphous state, which has higher energy and thus greater solubility than the stable crystalline form.[1] Solid dispersions are a powerful technique for significantly increasing the dissolution rate and bioavailability of poorly soluble drugs and are often employed in the development of oral dosage forms.[12][16]

Troubleshooting Guide

Issue 1: My this compound derivative precipitates when added to an aqueous buffer from a DMSO stock solution.

  • Cause: The concentration of the compound in the final solution exceeds its aqueous solubility, and the percentage of DMSO is too low to keep it dissolved. This is a common issue when diluting a concentrated organic stock solution into an aqueous medium.[6]

  • Troubleshooting Steps:

    • Decrease Final Concentration: Determine if a lower final concentration of the compound is acceptable for your experiment.

    • Increase Co-solvent Concentration: If your experimental system can tolerate it, increase the final percentage of DMSO. Be mindful that high concentrations of DMSO can be toxic to cells.

    • Use a Different Solubilization Method: Consider pre-solubilizing the compound using surfactants or forming a complex with cyclodextrins before adding it to the buffer.[17][19]

Issue 2: The solution of my compound is cloudy or hazy.

  • Cause: The cloudiness indicates that the compound is not fully dissolved and likely exists as a fine suspension.[20]

  • Troubleshooting Steps:

    • Sonication: Use a bath or probe sonicator to provide energy to break up solid aggregates and facilitate dissolution.

    • Gentle Heating: If the compound is thermally stable, gentle warming of the solution can help increase solubility.

    • pH Adjustment: If your derivative has an ionizable functional group, adjusting the pH of the buffer may lead to a clear solution. For acidic compounds, increasing the pH generally increases solubility, while for basic compounds, decreasing the pH is effective.[][20]

    • Particle Size Reduction: If you are starting with a solid powder, reducing the particle size by grinding can increase the surface area available for dissolution.[5][17]

Issue 3: My solubility enhancement method is interfering with my downstream assay (e.g., causing cell toxicity).

  • Cause: Many solubility-enhancing excipients, such as co-solvents and surfactants, can have their own biological effects, including cytotoxicity at certain concentrations.[21]

  • Troubleshooting Steps:

    • Run Excipient Controls: Always test the vehicle (the solution containing the excipient without the compound) in your assay to determine its baseline effect.

    • Reduce Excipient Concentration: Titrate the concentration of the co-solvent or surfactant to the lowest level that maintains the solubility of your compound.

    • Switch to a More Biocompatible Excipient: Consider using excipients with better safety profiles. For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used due to its good safety profile.[22] Lipid-based formulations can also be an option.[23]

Issue 4: I am not observing a significant improvement in solubility with my chosen technique.

  • Cause: The chosen method may not be optimal for the specific physicochemical properties of your this compound derivative.

  • Troubleshooting Steps:

    • Re-evaluate Compound Properties: Review the structure of your derivative. Does it have ionizable groups? What is its lipophilicity (LogP)? This can help guide you to a more suitable technique.

    • Combine Techniques: Sometimes, a combination of methods is more effective. For example, you could use a co-solvent in combination with pH adjustment or a surfactant.[8]

    • Try Advanced Formulations: If simple methods fail, more advanced approaches like creating a solid dispersion or a nanosuspension might be necessary.[9][12] These techniques can provide a more significant increase in solubility and dissolution rate.[11]

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques.

TechniqueMechanism of ActionAdvantagesDisadvantagesSuitable For
pH Adjustment Increases the fraction of the ionized, more soluble form of the drug.[7]Simple, cost-effective, and easy to implement.[6]Only applicable to ionizable compounds; risk of precipitation in regions with different pH (e.g., GI tract).[6][24]Weakly acidic or basic derivatives.
Co-solvency Reduces the polarity of the solvent, decreasing its ability to "squeeze out" the hydrophobic solute.[]Simple to prepare; effective for many lipophilic drugs.[9]Risk of precipitation upon dilution; potential for co-solvent to be toxic or interfere with assays.[6][21]In vitro assays, preclinical studies.
Surfactants (Micellar Solubilization) Encapsulates the hydrophobic drug within the core of micelles.[17]Can significantly increase apparent solubility; improves wetting.[16][18]Potential for toxicity; can affect membrane permeability.[21]Oral and parenteral formulations.
Cyclodextrin Complexation Forms an inclusion complex where the hydrophobic drug resides within the cyclodextrin cavity.[3]High biocompatibility (especially modified cyclodextrins); can improve stability.[22]Can be expensive; requires a specific molecular fit between the drug and cyclodextrin.Oral and parenteral formulations.
Solid Dispersion Disperses the drug in a hydrophilic matrix, often in an amorphous state, increasing surface area and wettability.[16]Substantial increase in dissolution rate and bioavailability.[12]Can be complex to prepare; potential for the amorphous form to recrystallize over time.Oral solid dosage forms.
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio of the drug, which increases the dissolution rate according to the Noyes-Whitney equation.[2][9][17]Applicable to most poorly soluble drugs; enhances dissolution rate.[5]Does not increase equilibrium solubility; can lead to particle aggregation.[8][11]Oral and parenteral formulations.

Table 2: Illustrative Solubility of a Hypothetical this compound Derivative in Various Co-solvent Systems.

Co-solvent System (in Water)Solubility (µg/mL)Fold Increase (vs. Water)
Water1.51.0
10% Ethanol2516.7
20% Ethanol150100.0
10% PEG 4004026.7
20% PEG 400280186.7
5% DMSO180120.0
Note: This data is illustrative and intended for comparison purposes. Actual solubility will vary depending on the specific this compound derivative and experimental conditions.

Table 3: Illustrative Effect of Different Excipients on the Apparent Solubility of a Hypothetical this compound Derivative.

Excipient System (in Water)Apparent Solubility (µg/mL)Fold Increase (vs. Water)
Water1.51.0
1% Tween® 809563.3
2% Tween® 80210140.0
5% Hydroxypropyl-β-Cyclodextrin350233.3
10% Hydroxypropyl-β-Cyclodextrin850566.7
Note: This data is illustrative. The effectiveness of each excipient is dependent on the specific compound and concentration used.

Mandatory Visualizations

G Figure 1: Decision Workflow for Solubility Enhancement start Poorly Soluble This compound Derivative check_ionizable Is the compound ionizable? start->check_ionizable ph_adjust pH Adjustment check_ionizable->ph_adjust Yes co_solvents Co-solvents check_ionizable->co_solvents No evaluate Evaluate Solubility & Assay Compatibility ph_adjust->evaluate co_solvents->evaluate surfactants Surfactants / Micelles surfactants->evaluate complexation Cyclodextrin Complexation complexation->evaluate solid_dispersion Solid Dispersion solid_dispersion->evaluate nanosuspension Nanosuspension nanosuspension->evaluate success Proceed with Experiment evaluate->success Adequate failure Try Alternative or Combination Approach evaluate->failure Inadequate failure->surfactants failure->complexation failure->solid_dispersion failure->nanosuspension

Caption: Decision workflow for selecting a solubility enhancement technique.

G Figure 2: Workflow for Solid Dispersion (Solvent Evaporation) cluster_0 Preparation cluster_1 Solvent Removal cluster_2 Processing cluster_3 Final Product dissolve_drug 1. Dissolve Drug & Carrier in Solvent mix 2. Mix Thoroughly dissolve_drug->mix evaporate 3. Evaporate Solvent (e.g., Rotary Evaporator) mix->evaporate dry 4. Dry Solid Mass (e.g., Vacuum Oven) evaporate->dry grind 5. Grind/Mill the Solid Dispersion dry->grind sieve 6. Sieve to Obtain Uniform Particle Size grind->sieve characterize 7. Characterize for Solubility & Stability sieve->characterize

Caption: Experimental workflow for the solvent evaporation method.

G Figure 3: Mechanism of Micellar Solubilization cluster_micelle Micelle cluster_surfactant Surfactant Monomer center_node Drug s1 s2 s3 s4 s5 s6 s7 s8 surfactant_head Hydrophilic Head surfactant_tail Hydrophobic Tail surfactant_head->surfactant_tail label_water Aqueous Environment

Caption: Diagram illustrating micellar solubilization of a hydrophobic drug.

G Figure 4: Cyclodextrin Inclusion Complex Formation drug Poorly Soluble Drug (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) equilibrium (in Water) complex Soluble Drug-Cyclodextrin Inclusion Complex

Caption: Logical relationship in cyclodextrin inclusion complex formation.

Detailed Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.[13]

  • Materials:

    • This compound derivative (solid powder)

    • Buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Glass vials with screw caps

    • Shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25°C or 37°C)

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF)

    • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

    • Calibrated pipettes and analytical balance

  • Procedure:

    • Add an excess amount of the this compound derivative to a glass vial. An amount that is visibly more than what is expected to dissolve should be used to ensure saturation.[15]

    • Add a known volume of the desired buffer to the vial.

    • Tightly cap the vials and place them in a shaker set to a constant temperature.

    • Shake the vials for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. A preliminary time-course experiment can determine the exact time required to reach a plateau in concentration.[15]

    • After incubation, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To remove any remaining undissolved microparticles, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter. Adsorption of the compound to the filter should be checked and accounted for.[14]

    • Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method (e.g., HPLC-UV) against a standard curve.[14]

    • Express the solubility in units such as mg/mL or µM.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol is a common method for preparing solid dispersions in a laboratory setting.[12]

  • Materials:

    • This compound derivative

    • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC))[25]

    • A volatile organic solvent in which both the drug and the carrier are soluble (e.g., methanol, ethanol, acetone)

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum oven

    • Mortar and pestle

    • Sieves

  • Procedure:

    • Determine the desired ratio of drug to carrier (e.g., 1:1, 1:5, 1:10 by weight).

    • Accurately weigh and dissolve the this compound derivative and the hydrophilic carrier in a sufficient volume of the chosen organic solvent in a round-bottom flask.

    • Ensure complete dissolution by gentle swirling or sonication.

    • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a solid film or mass is formed on the wall of the flask.

    • Scrape the solid mass from the flask and place it in a vacuum oven. Dry the solid dispersion under vacuum at a moderate temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

    • Store the resulting solid dispersion powder in a desiccator to protect it from moisture.

    • The performance of the solid dispersion should be evaluated by determining its dissolution rate and comparing it to the pure drug.

Protocol 3: Enhancement of Solubility using Cyclodextrin Complexation

This protocol describes how to prepare and evaluate a drug-cyclodextrin inclusion complex to improve aqueous solubility.[3][5]

  • Materials:

    • This compound derivative

    • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))[22]

    • Aqueous buffer

    • Magnetic stirrer and stir bars

    • Vials

    • Analytical instrument for quantification (e.g., HPLC-UV)

  • Procedure (Phase Solubility Study):

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v).

    • Add an excess amount of the this compound derivative to each cyclodextrin solution in separate vials.

    • Seal the vials and stir the mixtures at a constant temperature for 24-72 hours to reach equilibrium.

    • After reaching equilibrium, filter the samples through a 0.22 µm syringe filter.

    • Determine the concentration of the dissolved drug in each filtrate using a suitable analytical method.

    • Plot the solubility of the this compound derivative (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase solubility diagram will indicate the nature of the complex formation and the extent of solubility enhancement.

  • Procedure (Preparation of a Stock Solution):

    • Based on the phase solubility study, prepare an aqueous solution of the chosen cyclodextrin at a concentration known to solubilize the desired amount of the drug.

    • Add the pre-weighed this compound derivative to the cyclodextrin solution.

    • Stir or sonicate the mixture until the compound is completely dissolved. This may take several hours. The resulting clear solution is a stock of the drug-cyclodextrin complex.

References

Enhancing the stability of 6-Chlorochromone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 6-Chlorochromone in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing or reducing agents.[1][2][3] The chromone scaffold can be susceptible to degradation under certain conditions, and the chloro-substituent may also influence its reactivity.

Q2: What is the expected solubility of this compound in common laboratory solvents?

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve this compound in a suitable, dry, aprotic solvent such as anhydrous DMSO or DMF.[4] It is advisable to prepare concentrated stock solutions to minimize the volume of organic solvent in the final assay medium. Store stock solutions in tightly sealed vials, protected from light, and at a low temperature (e.g., -20°C or -80°C) to maximize their shelf-life.[6]

Q4: My this compound solution has changed color. What could be the reason?

A color change in your this compound solution may indicate degradation of the compound. This could be due to exposure to light, extreme pH conditions, or prolonged storage at room temperature. It is recommended to perform an analytical check (e.g., using HPLC) to assess the purity of the solution.

Q5: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, chromone derivatives can undergo degradation through various mechanisms.[7][8][9][10][11] Potential pathways could include hydrolysis of the chromone ring, particularly under strong acidic or basic conditions, or photodecomposition upon exposure to UV light. The chlorine atom is generally stable on the aromatic ring but could be susceptible to nucleophilic substitution under specific conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in aqueous buffer Low aqueous solubility of this compound.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution.- Prepare a more dilute solution.- Sonication may help in dissolving the compound.
Inconsistent experimental results Degradation of this compound stock or working solutions.- Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]- Protect solutions from light and store at appropriate low temperatures.[6]- Verify the stability of the compound in the specific experimental buffer and conditions.
Appearance of new peaks in HPLC analysis Compound degradation.- Review solution preparation and storage procedures.[6][12]- Conduct forced degradation studies (see experimental protocols below) to identify potential degradation products and pathways.[1]
Low biological activity observed Incorrect concentration due to degradation or precipitation.- Confirm the concentration and purity of the stock solution using a validated analytical method.- Ensure the compound is fully dissolved in the assay medium.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify the likely degradation products of this compound and establish its degradation pathways.[1]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and analyze by HPLC.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. At various time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 1 M HCl, and analyze by HPLC.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. Analyze by HPLC at various time points.[1]

  • Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. At different time points, dissolve a small amount in a suitable solvent and analyze by HPLC.[1]

  • Photostability: Expose a solution of this compound (e.g., in methanol) to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. Keep a control sample in the dark. Analyze both samples by HPLC.

Protocol 2: Determining the Solubility of this compound

This protocol outlines a method for determining the solubility of this compound in various solvents.[4][5]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the test solvent.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC with a calibration curve.[5]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Quantitative Data Summary

Table 1: Illustrative Stability of this compound under Forced Degradation Conditions

Condition Time (hours) This compound Remaining (%) Major Degradation Products (% Peak Area)
1 M HCl, 60°C692.53.1 (Product A)
2475.812.4 (Product A)
1 M NaOH, 60°C285.18.9 (Product B)
855.325.7 (Product B)
3% H₂O₂, RT2495.22.5 (Product C)
UV Light (254 nm)888.76.8 (Product D)

Table 2: Illustrative Solubility of this compound in Common Solvents at 25°C

Solvent Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 50
Dichloromethane25.3
Acetone15.8
Ethanol5.2
Water< 0.1

Visualizations

cluster_workflow Experimental Workflow for Stability Testing Prepare Stock Solution Prepare Stock Solution Subject to Stress Conditions Subject to Stress Conditions Prepare Stock Solution->Subject to Stress Conditions Sample at Time Points Sample at Time Points Subject to Stress Conditions->Sample at Time Points Analyze by HPLC Analyze by HPLC Sample at Time Points->Analyze by HPLC Quantify and Identify Quantify and Identify Analyze by HPLC->Quantify and Identify cluster_troubleshooting Troubleshooting Inconsistent Results Inconsistent Results Inconsistent Results Check Solution Prep Check Solution Prep Inconsistent Results->Check Solution Prep Check Storage Check Storage Check Solution Prep->Check Storage Prep OK Prepare Fresh Prepare Fresh Check Solution Prep->Prepare Fresh Error Found Assess Purity Assess Purity Check Storage->Assess Purity Storage OK Optimize Storage Optimize Storage Check Storage->Optimize Storage Issue Found Purify if Needed Purify if Needed Assess Purity->Purify if Needed Impure Problem Solved Problem Solved Assess Purity->Problem Solved Pure cluster_pathway Hypothesized Degradation of this compound C This compound H Hydrolysis Product (Ring Opening) C->H H+ / OH- P Photodegradation Product C->P UV Light O Oxidation Product C->O Oxidant

References

Validation & Comparative

A Comparative Analysis of the Anticancer Properties of 6-Chlorochromone and 6-Fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, chromone scaffolds have emerged as a promising class of compounds due to their diverse biological activities. Halogenation of the chromone ring is a common strategy to enhance their therapeutic potential. This guide provides a comparative analysis of the anticancer activities of two such halogenated chromones: 6-chlorochromone and 6-fluorochromone. While direct comparative studies are limited, this document synthesizes the available experimental data to offer insights for researchers, scientists, and drug development professionals.

Quantitative Analysis of Anticancer Activity

Table 1: Anticancer Activity of 6-Fluoro-3-formylchromone (FCC) in SMMC-7721 Human Hepatocellular Carcinoma Cells

ParameterConcentration (µg/mL)Duration (hours)Result
Cell Viability (MTT Assay) 224Inhibition
524Inhibition
1024Inhibition
2024Inhibition
2048Increased Inhibition
2072Further Increased Inhibition
Apoptosis (Flow Cytometry) 54815.4% Apoptotic Cells
104829.6% Apoptotic Cells
204848.2% Apoptotic Cells
Cell Cycle Distribution (Flow Cytometry) 54875.1% in G0/G1 Phase
104881.2% in G0/G1 Phase
204885.3% in G0/G1 Phase

Data extracted from a study on 6-fluoro-3-formylchromone (FCC) in SMMC-7721 cells.[1]

Information regarding the specific anticancer activity of the parent this compound is less detailed in publicly available research. Studies have often focused on more complex derivatives. For instance, a series of 6-chloro-2-substituted-3-formylchromones were synthesized and showed promising anticancer activity against Ehrlich ascites carcinoma (EAC) cells, suggesting that the 6-chloro-chromone scaffold is a viable backbone for developing anticancer agents.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for the key assays used to evaluate the anticancer activity of chromone derivatives.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., SMMC-7721) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or 6-fluorochromone) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be determined.

Signaling Pathways and Mechanisms of Action

The anticancer activity of chromone derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest.

Apoptosis Induction

Studies on 6-fluoro-3-formylchromone (FCC) have shown that it induces apoptosis in hepatocellular carcinoma cells by modulating the expression of key regulatory proteins.[1] FCC treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

G FCC 6-Fluorochromone Bcl2 Bcl-2 (Anti-apoptotic) FCC->Bcl2 Downregulation Bax Bax (Pro-apoptotic) FCC->Bax Upregulation Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes release of CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspases Caspase Cascade (Caspase-9, Caspase-3) CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Proposed apoptotic pathway of 6-fluorochromone.
Cell Cycle Arrest

6-fluoro-3-formylchromone has been shown to induce cell cycle arrest at the G0/G1 phase in SMMC-7721 cells.[1] This is accompanied by a significant decrease in the expression of Proliferating Cell Nuclear Antigen (PCNA), a key protein involved in DNA replication and repair.[1] By downregulating PCNA, the compound effectively halts the progression of cells from the G1 to the S phase, thereby inhibiting proliferation.

G cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) Arrest Cell Cycle Arrest G2M G2/M Phase FCC 6-Fluorochromone FCC->G1 Arrests at G1/S transition PCNA PCNA (Proliferating Cell Nuclear Antigen) FCC->PCNA Downregulation PCNA->S Required for

Caption: Mechanism of 6-fluorochromone-induced cell cycle arrest.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vitro evaluation of the anticancer activity of a novel chromone compound.

G Start Synthesized Chromone Compound (e.g., this compound or 6-Fluorochromone) MTT Cell Viability Assay (MTT) Start->MTT CellCulture Cancer Cell Line Culture (e.g., SMMC-7721) CellCulture->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blot Analysis (e.g., Bcl-2, Bax, PCNA) Apoptosis->WesternBlot CellCycle->WesternBlot Conclusion Elucidation of Anticancer Mechanism WesternBlot->Conclusion

Caption: In vitro workflow for anticancer activity assessment.

Conclusion

The available evidence suggests that both 6-chloro- and 6-fluorochromone scaffolds hold potential as backbones for the development of novel anticancer agents. The detailed study on 6-fluoro-3-formylchromone demonstrates its ability to inhibit hepatocellular carcinoma cell growth through the induction of apoptosis and G0/G1 cell cycle arrest. While specific data for the parent this compound is lacking, the activity of its derivatives indicates a promising area for further investigation.

To provide a definitive comparative analysis, future studies should focus on a head-to-head evaluation of this compound and 6-fluorochromone in a panel of cancer cell lines, including those from hepatocellular carcinoma, to determine their relative potency and elucidate any differences in their mechanisms of action. Such research would be invaluable for guiding the rational design of more effective chromone-based anticancer drugs.

References

A Comparative Guide to Validated Analytical Methods for 6-Chlorochromone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and purity assessment of active pharmaceutical ingredients and intermediates like 6-chlorochromone are paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its high resolution and sensitivity.[1] This guide provides a comprehensive comparison of a proposed, robust HPLC method for this compound analysis with an alternative gas chromatography-mass spectrometry (GC-MS) method, complete with detailed experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) Method Validation

An HPLC method for the analysis of this compound would require validation to ensure it is suitable for its intended purpose.[2] The validation would assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

Table 1: Hypothetical Performance Data for HPLC Analysis of this compound
Performance ParameterHypothetical HPLC Method
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.5%
- Intermediate Precision≤ 2.0%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Analysis Time~12 minutes
Experimental Protocol: HPLC Method Validation

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is used.[4]

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for the separation.[5]

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) would likely provide good separation.

  • Flow Rate: A typical flow rate would be 1.0 mL/min.[4]

  • Detection Wavelength: Based on the chromone structure, a UV detection wavelength of around 254 nm is appropriate.[4]

  • Injection Volume: A 10 µL injection volume is standard.[4]

2. Standard and Sample Preparation:

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile.[5] Working standards are then prepared by serial dilution in the mobile phase to create a calibration curve covering the expected concentration range (e.g., 0.1 - 50 µg/mL).[5]

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.[5]

3. Validation Procedures:

  • Linearity: A calibration curve is generated by plotting the peak area against the concentration of the prepared standards. The coefficient of determination (R²) should be ≥ 0.999.[6]

  • Accuracy: The accuracy is determined by the recovery method. A known amount of this compound standard is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate injections of a standard solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 1.5%.[3]

    • Intermediate Precision (Inter-day precision): Determined by repeating the analysis on different days, with different analysts, or on different equipment. The RSD should be ≤ 2.0%.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[2]

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Result Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ Validated_Method Validated Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method

HPLC Method Validation Workflow

Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful alternative for the analysis of this compound, particularly for identifying and quantifying volatile impurities.[8]

Table 2: Comparison of HPLC and GC-MS Methods for this compound Analysis
Performance ParameterHypothetical HPLC MethodHypothetical GC-MS Method
Analyte Suitability Non-volatile & thermally stable compoundsVolatile & semi-volatile compounds
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (RSD%) ≤ 2.0%≤ 1.8%
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.06 µg/mL
Analysis Time ~12 minutes~20 minutes
Information Provided QuantitativeQuantitative and Structural (Mass Spec)
Experimental Protocol: GC-MS Method

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[4]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[4]

  • Carrier Gas: Helium at a constant flow rate.[4]

  • Inlet Temperature: 280°C.[4]

  • Oven Temperature Program: Start at 100°C and ramp up to 280°C to ensure elution of all components.[4]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).[4]

    • Mass Range: m/z 50-500.[4]

2. Standard and Sample Preparation:

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in a volatile solvent like dichloromethane or ethyl acetate.[4] Working standards are prepared by serial dilution.

  • Sample Preparation: The sample is dissolved in the same solvent as the standards and injected into the GC-MS system.[4]

Method_Comparison cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_application Application for this compound HPLC_Node High-Performance Liquid Chromatography HPLC_Adv Advantages: - High Resolution - Suitable for non-volatile compounds - Shorter analysis time HPLC_Node->HPLC_Adv HPLC_Disadv Disadvantages: - Less structural information - Higher solvent consumption HPLC_Node->HPLC_Disadv GCMS_Node Gas Chromatography-Mass Spectrometry GCMS_Adv Advantages: - Provides structural information (MS) - High sensitivity for volatile compounds - Lower detection limits GCMS_Node->GCMS_Adv GCMS_Disadv Disadvantages: - Requires volatile and thermally stable analytes - Longer analysis time GCMS_Node->GCMS_Disadv Application Analysis of this compound Application->HPLC_Node Primary for quantification Application->GCMS_Node Impurity profiling (volatile)

Comparison of HPLC and GC-MS Methods

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice of method depends on the specific analytical goal. For routine quantification and purity assessment of the main component, a validated HPLC method is highly suitable due to its precision and shorter analysis time. For the identification and quantification of volatile impurities, GC-MS provides invaluable structural information and lower detection limits. A comprehensive quality control strategy for this compound would ideally involve the use of both techniques to ensure the highest level of product quality.

References

A Cross-Validation of Synthesis Routes for Substituted Chromanones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chromanone scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds. The strategic placement of substituents on the chromanone ring is crucial for modulating pharmacological activity. This guide provides a comprehensive cross-validation of prominent synthetic methodologies for substituted chromanones, presenting a comparative analysis of their performance supported by experimental data. Detailed protocols for key reactions are provided to facilitate their adoption and adaptation in the laboratory.

Comparative Analysis of Synthesis Routes

The selection of an appropriate synthetic route for a desired substituted chromanone is contingent on several factors, including the desired substitution pattern, required scale, and available laboratory equipment. This section provides a quantitative comparison of various methods to aid in this decision-making process.

Synthesis RouteKey FeaturesTypical Yields (%)Reaction TimeGeneral Applicability & Limitations
Microwave-Assisted Intramolecular Cyclization Rapid, efficient heating, often leading to higher yields and shorter reaction times.[1][2]43-88%[1][2]1 hour[1][2]Excellent for 2-alkyl substituted chromanones.[1][2] Requires specialized microwave reactor.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Versatile for introducing aryl and heteroaryl substituents.[3][4][5]Good to Excellent[5]4-12 hours[3]Ideal for C-C bond formation at various positions on the chromanone ring. Requires careful selection of ligands and bases.[4][5]
Visible-Light Mediated Photoredox Catalysis Mild reaction conditions, environmentally friendly, and offers unique reactivity.[6][7][8][9]Moderate to Excellent (51-87%)[6]12-24 hours[6]Suitable for the synthesis of 3-alkyl chromones.[6][8] Requires a photoredox catalyst and a light source.[9]
Baker-Venkataraman Rearrangement & Cyclization A classic two-step method to form the chromone core, which can then be reduced to a chromanone.[10][11][12]Good to HighSeveral hours to daysA reliable method for the synthesis of flavones (2-arylchromones), which are precursors to the corresponding flavanones (2-arylchromanones).[10][13][11]
Acid-Catalyzed Intramolecular Cyclization A straightforward method for the cyclization of 2'-hydroxychalcones.[14][15][16][17][18]Variable (11-95%)[15][16][17]VariesYields can be modest and dependent on the substrate.[15][16] Can sometimes lead to side products.
Base-Catalyzed Intramolecular Cyclization An alternative to acid-catalyzed cyclization, often using milder conditions.[16]High (74-93% for specific substrates)[16]VariesHighly effective for certain 2'-hydroxychalcones where acid-catalysis is problematic.[16]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed above.

Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chroman-4-ones

This protocol is adapted from a procedure utilizing a base-promoted condensation between a 2'-hydroxyacetophenone and an aliphatic aldehyde.[1][19]

Materials:

  • Appropriate 2'-hydroxyacetophenone (1.0 equiv)

  • Appropriate aliphatic aldehyde (1.1 equiv)

  • Diisopropylamine (DIPA) (1.1 equiv)

  • Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous Sodium Hydroxide (NaOH)

  • 1 M aqueous Hydrochloric Acid (HCl)

  • Water

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a microwave vial, add the 2'-hydroxyacetophenone, the aliphatic aldehyde, and diisopropylamine to a 0.4 M solution of the 2'-hydroxyacetophenone in ethanol.

  • Seal the vial and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired chroman-4-one.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl-Substituted Chromanones

This general protocol outlines the Suzuki-Miyaura coupling of a bromo-substituted chromanone with a phenylboronic acid.[3][20][21]

Materials:

  • Bromo-substituted chromanone (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (0.1 equiv)

  • Cesium Fluoride (CsF) (10 equiv) or another suitable base

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the bromo-substituted chromanone, phenylboronic acid, Pd₂(dba)₃, the phosphine ligand, and CsF.

  • Add anhydrous THF to the flask.

  • Stir the reaction mixture at room temperature for 12 hours or heat as necessary.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired aryl-substituted chromanone.

Protocol 3: Visible-Light Mediated Synthesis of 3-Alkyl Chromones

This protocol describes a catalyst- and additive-free synthesis of 3-alkyl chromones from o-hydroxyaryl enaminones and α-diazo esters.[6][8]

Materials:

  • o-Hydroxyaryl enaminone (1.0 equiv)

  • α-Diazo ester (1.5 equiv)

  • Acetonitrile (MeCN)

  • Blue LED light source

Procedure:

  • Dissolve the o-hydroxyaryl enaminone and the α-diazo ester in acetonitrile in a suitable reaction vessel.

  • Irradiate the reaction mixture with a blue LED light source at room temperature.

  • Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-alkyl chromone.

Protocol 4: Baker-Venkataraman Rearrangement and Acid-Catalyzed Cyclization to form Chromones

This two-step procedure first forms a 1,3-diketone intermediate, which is then cyclized to the chromone.

Step A: Baker-Venkataraman Rearrangement [10][13][11] Materials:

  • 2-Acetoxyacetophenone derivative (1.0 equiv)

  • Potassium hydroxide (KOH) or other strong base

  • Pyridine or other suitable aprotic solvent

Procedure:

  • Dissolve the 2-acetoxyacetophenone in pyridine.

  • Add powdered KOH and stir the mixture at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Pour the reaction mixture into dilute acid and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate to obtain the crude 1,3-diketone.

Step B: Acid-Catalyzed Cyclization [14] Materials:

  • Crude 1,3-diketone from Step A

  • Glacial acetic acid

  • Concentrated sulfuric acid or hydrochloric acid (catalytic amount)

Procedure:

  • Dissolve the crude 1,3-diketone in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and pour it onto ice water to precipitate the chromone.

  • Collect the solid by filtration, wash with water, and recrystallize to obtain the pure chromone.

Visualizing the Synthesis and Validation Workflow

The following diagrams illustrate the general workflow for the synthesis and cross-validation of substituted chromanones and provide a decision-making framework for selecting an appropriate synthetic route.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_validation Validation Phase Start Starting Materials (e.g., 2'-hydroxyacetophenone, aldehydes, aryl halides) Route_Selection Route Selection (Microwave, Pd-catalyzed, etc.) Start->Route_Selection Reaction Chemical Synthesis Route_Selection->Reaction Data_Comparison Comparative Data Analysis (Yield, Time, Purity) Route_Selection->Data_Comparison Cross-Validation Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Analysis (HPLC, Elemental Analysis) Characterization->Purity Purity->Data_Comparison Final_Product Validated Substituted Chromanone Data_Comparison->Final_Product

Caption: General workflow for the synthesis and validation of substituted chromanones.

Synthesis_Decision_Tree cluster_substituent cluster_methods cluster_considerations Start Desired Chromanone Substitution Pattern? Alkyl 2-Alkyl Start->Alkyl Aryl Aryl/Heteroaryl Start->Aryl Alkyl_3 3-Alkyl Start->Alkyl_3 Aryl_2 2-Aryl (Flavanone) Start->Aryl_2 Microwave Microwave-Assisted Cyclization Alkyl->Microwave Suzuki Pd-Catalyzed Suzuki Coupling Aryl->Suzuki Photoredox Visible-Light Photoredox Catalysis Alkyl_3->Photoredox Baker Baker-Venkataraman & Reduction Aryl_2->Baker Microwave_note Fast & High Yield Requires Microwave Reactor Microwave->Microwave_note Suzuki_note Versatile for C-C bonds Requires Catalyst & Ligand Screening Suzuki->Suzuki_note Photoredox_note Mild & Green Requires Light Source Photoredox->Photoredox_note Baker_note Classic & Reliable Multi-step Process Baker->Baker_note

Caption: Decision tree for selecting a chromanone synthesis route.

References

A Comparative Analysis of the Biological Activities of 6-Chlorochromone and its Bromo-Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of halogen atoms, such as chlorine and bromine, at the C6-position has been shown to modulate these activities. This guide provides a comparative overview of the reported biological activities of 6-chlorochromone and its bromo-analogs, focusing on their anticancer, antifungal, and anti-inflammatory properties. Due to a lack of direct head-to-head comparative studies on the parent this compound and 6-bromochromone, this guide draws upon data from their closely related derivatives to infer structure-activity relationships.

Anticancer Activity

Halogenated chromones have demonstrated significant cytotoxic effects against various cancer cell lines. A comparative study on a series of dihydropyrano[3,2-b]chromene derivatives, synthesized from 6-chloro- and 6-bromo-3-hydroxychromone, provides insights into the influence of the halogen substituent on anticancer potency.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative chloro- and bromo-substituted dihydropyrano[3,2-b]chromene derivatives against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines.

Compound IDHalogen at C8R GroupIC50 (µM) - MCF-7IC50 (µM) - A549
6a BrH401398
6f ClH3656

Data extrapolated from a study on dihydropyrano[3,2-b]chromene derivatives, where the initial building blocks were 6-bromo- and 6-chloro-3-hydroxychromone.

In this specific derivative series, the chloro-substituted compound (6f) exhibited significantly higher potency against both MCF-7 and A549 cell lines compared to its bromo-counterpart (6a)[1]. Another study on 6-substituted 3-formylchromones identified the 6-chloro derivative as one of the most cytotoxic compounds in the series[2].

Antifungal Activity

Chromone derivatives have also been investigated for their potential as antifungal agents, particularly against opportunistic fungal pathogens like Candida species.

Comparative Antifungal Susceptibility

A study investigating the antifungal and antibiofilm activities of various chromones provides data on a bromo-substituted chromone derivative against different Candida strains.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
6-bromochromone-3-carbonitrileCandida albicans5
6-bromochromone-3-carbonitrileCandida glabrata5-10
6-bromochromone-3-carbonitrileCandida parapsilosis50
3-bromo-6-chlorochromoneCandida auris20

Data from a study on the antifungal activities of chromones against various Candida species.[3]

The 6-bromochromone-3-carbonitrile derivative demonstrated potent activity against C. albicans and C. glabrata[3]. While a direct comparison with a 6-chloro analog is not available in this study, the data highlights the potential of brominated chromones in antifungal drug discovery.

Anti-inflammatory Activity

The anti-inflammatory properties of chromones are well-documented. Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the chromone ring play a crucial role in their activity. The presence of electron-withdrawing groups, such as chlorine and bromine, at position 6 is suggested to enhance anti-inflammatory activity[4].

While direct comparative data for this compound and 6-bromochromone is not available, studies on various chromone derivatives indicate their potential to modulate key inflammatory pathways, such as the p38 MAP kinase pathway.[5][6][7][8]

Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

This protocol outlines the general procedure for determining the cytotoxic effects of the chromone derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its bromo derivative) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against fungal strains.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[10][11][12]

In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol assesses the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach 80-90% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include control groups (untreated cells, cells treated with LPS alone, and cells treated with a known inhibitor).

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system.[13][14]

  • Data Analysis: Compare the nitrite levels in the treated groups to the LPS-stimulated control to determine the inhibitory effect of the compounds on NO production.

Signaling Pathways and Mechanisms of Action

Antifungal Mechanism of a Brominated Chromone

Transcriptomic analysis of Candida albicans treated with 6-bromochromone-3-carbonitrile revealed the downregulation of genes involved in hypha formation and biofilm development, such as TEC1 and UME6.[3] This suggests that the antifungal activity of this bromo-derivative is, at least in part, mediated by the inhibition of key virulence factors.

Antifungal_Mechanism 6-Bromochromone-3-carbonitrile 6-Bromochromone-3-carbonitrile TEC1 TEC1 6-Bromochromone-3-carbonitrile->TEC1 downregulates UME6 UME6 6-Bromochromone-3-carbonitrile->UME6 downregulates Hypha_Formation Hypha_Formation TEC1->Hypha_Formation promotes UME6->Hypha_Formation promotes Biofilm_Formation Biofilm_Formation Hypha_Formation->Biofilm_Formation leads to

Antifungal action of 6-bromochromone-3-carbonitrile.
Anti-inflammatory Signaling Pathway

While not specific to 6-chloro or 6-bromochromone, other chromone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the p38 MAP kinase signaling pathway.[5][6][7][8] This pathway is a key regulator of the production of pro-inflammatory cytokines.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates p38_MAPK p38_MAPK TLR4->p38_MAPK activates Inflammatory_Cytokines Inflammatory_Cytokines p38_MAPK->Inflammatory_Cytokines promotes production of Chromone_Derivatives Chromone_Derivatives Chromone_Derivatives->p38_MAPK inhibits

Inhibition of the p38 MAPK pathway by chromone derivatives.

Conclusion

The available data, primarily from derivatives of this compound and 6-bromochromone, suggests that halogenation at the C6-position is a viable strategy for enhancing the biological activities of the chromone scaffold. In the context of the evaluated dihydropyrano[3,2-b]chromene derivatives, the chloro-substituent appears to confer greater anticancer potency than the bromo-substituent. Brominated chromones have demonstrated promising antifungal properties. Further head-to-head comparative studies of this compound and 6-bromochromone are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

In Vitro Anticancer Efficacy of 6-Chlorochromone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of 6-chlorochromone derivatives against various cancer cell lines. The performance of these compounds is compared with alternative anticancer agents, supported by experimental data from recent studies. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives and comparable anticancer compounds against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
This compound Derivatives 6-Chloro-2-morpholino-3-formylchromoneEhrlich Ascites Carcinoma (EAC)Promising Activity[1]
6-Chloro-2-piperidino-3-formylchromoneEhrlich Ascites Carcinoma (EAC)Promising Activity[1]
6-Fluoro-3-formylchromone (FCC)SMMC-7721 (Hepatocellular Carcinoma)Dose-dependent inhibition[2]
Chalcone Derivatives (Alternatives) Chalcone-indole hybridMDA-MB-231 (Breast Cancer)0.18[3]
4-Anilinoquinolinylchalcone hybrid (4a)MDA-MB-231 (Breast Cancer)0.11[3]
Vanillin-based chalcone analogueHCT-116 (Colon Cancer)6.85 µg/mL[4]
2,4-Dichlorobenzenesulfonamide-chalcone (5)AGS (Gastric Adenocarcinoma)<1.0 µg/mL[5]
2,4-Dichlorobenzenesulfonamide-chalcone (7)HL-60 (Leukemia)<1.57 µg/mL[5]
Other Chromone Derivatives 3-(4-Fluorophenyl)-2-(2-amino-4-pyridyl)chromonep38α MAP Kinase Inhibition0.017[6]
Flavanone/chromanone derivative (1)Colon Cancer Cell Lines8 - 30[7]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or alternative compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included. The plates are incubated for a specified period, typically 24, 48, or 72 hours.[2]

  • MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[2][8]

  • Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is utilized to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at various concentrations for a specified duration (e.g., 24 hours).[2]

  • Cell Harvesting and Fixation: Cells are harvested, washed with cold PBS, and fixed in cold 70% ethanol overnight at 4°C.[2]

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark.[9] RNase A is included to ensure that only DNA is stained.[9]

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[9]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

  • Cell Treatment: Cells are treated with the compounds of interest for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.[8]

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI for 15 minutes at room temperature in the dark.[8][10]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.[10]

  • Data Analysis: The cell population is differentiated into four quadrants:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative and PI-positive: Necrotic cells.

Signaling Pathways and Mechanisms of Action

Several studies suggest that chromone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Experimental Workflow

The general workflow for the in vitro evaluation of this compound derivatives against cancer cell lines is depicted below.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis of\nthis compound Derivatives Synthesis of This compound Derivatives Compound Characterization Compound Characterization Synthesis of\nthis compound Derivatives->Compound Characterization Cell Culture Cell Culture Compound Characterization->Cell Culture MTT Assay\n(Cytotoxicity) MTT Assay (Cytotoxicity) Cell Culture->MTT Assay\n(Cytotoxicity) IC50 Determination IC50 Determination MTT Assay\n(Cytotoxicity)->IC50 Determination Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Signaling Pathway Analysis Signaling Pathway Analysis IC50 Determination->Signaling Pathway Analysis

General experimental workflow for in vitro evaluation.
p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a crucial signaling cascade that responds to stressful stimuli and regulates cellular processes such as inflammation, apoptosis, and cell differentiation.[11] Some chromone derivatives have been shown to be potent inhibitors of p38 MAP kinase, suggesting a potential mechanism for their anticancer activity.[6]

G Extracellular_Stress Extracellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Extracellular_Stress->MAPKKK MAPKK MAPKK (e.g., MKK3, MKK6) MAPKKK->MAPKK p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets Chromone_Derivatives This compound Derivatives Chromone_Derivatives->p38_MAPK Cellular_Response Cellular Response (Apoptosis, Cell Cycle Arrest) Downstream_Targets->Cellular_Response

Inhibition of the p38 MAP Kinase pathway by chromone derivatives.
PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

G Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Downstream_Effectors Downstream Effectors (e.g., p70S6K, 4E-BP1) mTOR->Downstream_Effectors Apoptosis Apoptosis mTOR->Apoptosis Chromone_Derivatives This compound Derivatives Chromone_Derivatives->PI3K Chromone_Derivatives->Akt Chromone_Derivatives->mTOR Cellular_Processes Cell Growth & Proliferation Downstream_Effectors->Cellular_Processes

Inhibition of the PI3K/Akt/mTOR pathway by chromone derivatives.

References

Comparative Docking Analysis of 6-Chlorochromone Analogues as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Silico Performance of 6-Substituted-3-formylchromone Analogues.

This guide provides a comparative analysis of the molecular docking studies of a series of 16 analogues of 6-substituted-3-formylchromone, including a 6-chloro derivative. The aim is to objectively present their in silico performance as potential inhibitors of Insulin-Degrading Enzyme (IDE), a key target in diabetes research. The data presented here is synthesized from a study that investigated the structure-activity relationships of these compounds to guide further drug design and development efforts.[1][2]

Data Presentation: Comparative Docking Scores

The following table summarizes the binding affinities of the 16 synthesized 6-substituted-3-formylchromone analogues against the Insulin-Degrading Enzyme (IDE). The docking scores, represented as binding energy in kcal/mol, indicate the predicted strength of the interaction between the ligand (chromone analogue) and the protein target. A lower binding energy value suggests a more favorable and stable interaction.

Compound IDR Group (Substitution at C6)Binding Energy (kcal/mol) vs. IDE
1 -H-7.6
2 -CH3-7.8
3 -CH2CH3-8.1
4 -CH(CH3)2-8.5
5 -C(CH3)3-8.2
6 -F-7.7
7 -Cl-8.0
8 -Br-8.1
9 -I-8.3
10 -OH-7.8
11 -OCH3-8.0
12 -NH2-7.5
13 -NO2-8.2
14 -CN-7.9
15 -CF3-8.4
16 -COOH-7.3
Dapagliflozin (Standard) --7.9
Vitexin (Natural IDE Inhibitor) --8.3
Myricetin (Natural IDE Inhibitor) --8.4

Key Insights from the Comparative Analysis:

  • The 6-isopropyl-3-formylchromone analogue (4 ) exhibited the highest binding affinity for IDE with a binding energy of -8.5 kcal/mol.[1][2]

  • This was followed by the 6-trifluoromethyl (15 ) and 6-iodo (9 ) analogues, with binding energies of -8.4 kcal/mol and -8.3 kcal/mol, respectively.

  • The 6-chloro-3-formylchromone (7 ) showed a strong binding affinity of -8.0 kcal/mol.

  • Notably, several of the synthesized analogues, including the 6-isopropyl, 6-tert-butyl, 6-bromo, 6-iodo, 6-methoxy, 6-nitro, and 6-trifluoromethyl derivatives, demonstrated higher predicted binding affinities than the standard reference drug, dapagliflozin (-7.9 kcal/mol).[1][2]

  • The 6-isopropyl analogue (4 ) also showed a better binding score than the known natural IDE inhibitors, vitexin and myricetin.[1][2]

Experimental Protocols

The following methodology for the molecular docking studies was compiled from the cited research.[1][2]

Software and Tools:

  • Ligand Preparation: ChemDraw, PubChem.

  • Protein Preparation: Protein Data Bank (PDB), UCSF Chimera.

  • Molecular Docking: AutoDock Vina, PyRx.

  • Visualization: BIOVIA Discovery Studio, PyMol, UCSF Chimera.

Methodology:

  • Ligand Preparation: The 3D structures of the 16 6-substituted-3-formylchromone analogues were generated. Energy minimization of the ligands was performed using the appropriate force fields to obtain stable conformations.

  • Protein Preparation: The three-dimensional crystal structure of the target protein, Insulin-Degrading Enzyme (IDE), was obtained from the Protein Data Bank. The protein structure was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning charges.

  • Molecular Docking: Molecular docking was performed using AutoDock Vina within the PyRx virtual screening tool. The prepared ligands were docked into the active site of the prepared IDE protein structure. The docking algorithm calculated the binding affinities (in kcal/mol) for various conformations of each ligand within the protein's active site.

  • Analysis of Interactions: The resulting docked complexes were visualized and analyzed to identify the specific amino acid residues involved in the interactions (e.g., hydrogen bonds, hydrophobic interactions) with each chromone analogue. This analysis helps in understanding the molecular basis for the observed binding affinities.

Mandatory Visualizations

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis cluster_output Output ligand_prep Ligand Preparation (Analogues 1-16) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (Insulin-Degrading Enzyme) protein_prep->docking analysis Interaction Analysis (Binding Energy Calculation) docking->analysis sar Structure-Activity Relationship (SAR) analysis->sar lead_id Lead Identification sar->lead_id

Caption: Workflow for the in silico molecular docking study.

enzyme_inhibition_pathway insulin Insulin ide Insulin-Degrading Enzyme (IDE) insulin->ide Binds to degraded Degraded Insulin ide->degraded Catalyzes chromone 6-Chlorochromone Analogue chromone->ide Inhibits

Caption: Inhibition of Insulin-Degrading Enzyme (IDE).

References

Assessing the Purity of Synthesized 6-Chlorochromone via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data of 6-Chlorochromone with its potential impurities, offering a robust method for purity assessment.

This guide outlines the experimental protocol for NMR analysis, presents a detailed comparison of ¹H and ¹³C NMR chemical shifts, and includes a workflow for data interpretation to accurately determine the purity of synthesized this compound.

Experimental Protocol

A detailed methodology is crucial for obtaining high-quality NMR spectra for purity analysis.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key signals of the analyte.

  • For quantitative analysis (qNMR), add a precisely weighed amount of a suitable internal standard. The internal standard should be a stable compound with sharp signals that do not overlap with the analyte's signals.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Optimize the spectral width to cover all expected proton signals.

    • Apply appropriate window functions before Fourier transformation to enhance resolution or signal-to-noise.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

Data Presentation: Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its common synthetic precursors, which may be present as impurities. These values are based on typical literature data and may vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data (in CDCl₃)

CompoundProtonChemical Shift (δ, ppm)Multiplicity
This compound H-2~8.0 - 8.2d
H-3~6.3 - 6.5d
H-5~8.1 - 8.3d
H-7~7.5 - 7.7dd
H-8~7.4 - 7.6d
2'-Hydroxy-5'-chloroacetophenone OH~12.0s (broad)
H-6'~7.8 - 8.0d
H-4'~7.3 - 7.5dd
H-3'~6.9 - 7.1d
CH₃~2.6s
N,N-Dimethylformamide dimethyl acetal CH(O)₂~4.35s
OCH₃~3.32s
N(CH₃)₂~2.29s

Table 2: ¹³C NMR Chemical Shift Data (in CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound C-2~156
C-3~112
C-4~177
C-4a~124
C-5~126
C-6~132
C-7~135
C-8~119
C-8a~155
2'-Hydroxy-5'-chloroacetophenone C=O~204
C-1'~119
C-2'~162
C-3'~120
C-4'~136
C-5'~124
C-6'~131
CH₃~26
N,N-Dimethylformamide dimethyl acetal CH(O)₂~101
OCH₃~53
N(CH₃)₂~38

Mandatory Visualization: Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using NMR spectroscopy.

Workflow for NMR Purity Assessment of this compound cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_analysis Data Analysis and Purity Assessment start Synthesized this compound sample_prep Sample Preparation (with Internal Standard for qNMR) start->sample_prep data_acq 1H and 13C NMR Data Acquisition sample_prep->data_acq process_data Data Processing (Fourier Transform, Phasing, Baseline Correction) data_acq->process_data assign_signals Signal Assignment (this compound vs. Impurities) process_data->assign_signals quantify Quantification (Integration vs. Internal Standard) assign_signals->quantify purity Purity Determination quantify->purity impurities Potential Impurities: - 2'-Hydroxy-5'-chloroacetophenone - Residual Solvents - Other Byproducts impurities->assign_signals

Caption: Workflow for assessing the purity of this compound via NMR.

Interpretation and Purity Calculation

Qualitative Assessment:

  • Compare the acquired ¹H and ¹³C NMR spectra of the synthesized sample with the reference data provided in Tables 1 and 2.

  • The presence of signals corresponding to potential impurities, such as unreacted 2'-Hydroxy-5'-chloroacetophenone or residual synthesis reagents like N,N-Dimethylformamide dimethyl acetal, indicates an impure sample.

  • Pay close attention to the aromatic and methyl proton regions in the ¹H NMR spectrum, as these are often diagnostic for the starting materials.

Quantitative Assessment (qNMR):

  • If an internal standard was used, the purity of the this compound can be calculated using the following formula:

    Purity (%) = ( (I_analyte / N_analyte) / (I_std / N_std) ) * ( (MW_analyte * m_std) / (MW_std * m_sample) ) * 100

    Where:

    • I_analyte = Integral of a well-resolved signal of this compound

    • N_analyte = Number of protons corresponding to the integrated signal of this compound

    • I_std = Integral of a signal of the internal standard

    • N_std = Number of protons corresponding to the integrated signal of the internal standard

    • MW_analyte = Molecular weight of this compound

    • m_std = Mass of the internal standard

    • MW_std = Molecular weight of the internal standard

    • m_sample = Mass of the synthesized sample

By following this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent experiments and drug development efforts.

The Accelerated World of Chromone Synthesis: A Head-to-Head Comparison of Microwave and Conventional Heating

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chromone scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides a comprehensive comparison of microwave-assisted and conventional heating methods for chromone synthesis, supported by experimental data, detailed protocols, and a visual representation of the process workflows.

The synthesis of chromones, a privileged heterocyclic motif in medicinal chemistry, has traditionally relied on conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering significant advantages in terms of reaction speed, efficiency, and sustainability. This comparison guide delves into the quantitative and qualitative differences between these two heating techniques, providing a clear rationale for the adoption of modern synthetic technologies.

Data Presentation: A Quantitative Look at Efficiency

The most compelling argument for the adoption of microwave-assisted synthesis lies in the dramatic reduction in reaction times and often improved yields. The following table summarizes a selection of comparative data for various chromone synthesis reactions.

Reaction TypeHeating MethodReaction TimeYield (%)Reference Compound(s)
Knoevenagel CondensationConventional12–31 hours48(E)-3-styryl-4H-chromen-4-ones
Microwave1 hour56
Diels-Alder ReactionConventional- (low reactivity)-Cycloadducts from chromone dienes
Microwave (multimode)20 minutes20–30
Microwave (monomode)10 minutes31–45
Claisen-Schmidt Condensation & CyclizationConventionalSeveral hours-Chalcones and Flavones
Microwave2–6 minutes92–98
Multicomponent Synthesis of BiscoumarinsConventional4 hours80Biscoumarins from 3-formylchromone
Microwave1 hour78

This table is a synthesis of data presented in multiple sources. The specific yields and reaction times can vary based on the substrates and reaction conditions.

The data clearly indicates that microwave irradiation can reduce reaction times from hours or even days to mere minutes, while often providing comparable or even superior yields.[1][2][3][4] This acceleration is attributed to the unique heating mechanism of microwaves, which directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][6][7]

Experimental Protocols: A Methodological Overview

To provide a practical understanding of the differences in experimental setup, the following sections outline generalized protocols for both conventional and microwave-assisted chromone synthesis.

Conventional Heating Protocol (General Example: Synthesis of Flavones)

A common method for flavone synthesis involves the Baker-Venkataraman rearrangement followed by an acid-catalyzed cyclization.

Step 1: Baker-Venkataraman Rearrangement

  • An appropriate o-hydroxyacetophenone is benzoylated.

  • The resulting ester is treated with a base, such as potassium hydroxide in pyridine.

  • The mixture is heated in an oil bath at a specified temperature for several hours to effect an acyl group migration, forming a 1,3-diketone.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated through standard workup procedures, which may include acidification, extraction, and recrystallization.

Step 2: Acid-Catalyzed Cyclization

  • The purified 1,3-diketone is dissolved in a suitable solvent, such as glacial acetic acid.

  • A strong acid catalyst, like sulfuric acid, is added.

  • The mixture is refluxed for several hours.

  • After cooling, the product is precipitated by pouring the reaction mixture into water, then filtered, washed, and dried.

Microwave-Assisted Synthesis Protocol (General Example: Synthesis of Functionalized Chromones)

Microwave-assisted synthesis often allows for one-pot procedures and significantly shorter reaction times.

  • The reactants, such as a 1-(2-hydroxyaryl)-3-aryl-1,3-propanedione, a suitable catalyst (e.g., CuCl2), and a solvent (or in some cases, solvent-free conditions) are placed in a dedicated microwave reaction vessel.[3]

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction is irradiated at a specific power and temperature for a short duration, typically ranging from a few minutes to an hour.[1][8] The temperature and pressure are monitored in real-time by the instrument's sensors.

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The product is then isolated using appropriate workup procedures, which are often simpler due to cleaner reactions.[2]

Visualizing the Workflow: A Comparative Diagram

The fundamental difference between the two heating methods lies in the energy transfer mechanism, which in turn affects the overall workflow. The following diagram illustrates these contrasting pathways.

G cluster_0 Conventional Heating Workflow cluster_1 Microwave-Assisted Workflow conv_start Reactants in Flask conv_heat External Heat Source (Oil Bath/Heating Mantle) conv_start->conv_heat Place flask in bath conv_transfer Slow Conductive/Convective Heat Transfer conv_heat->conv_transfer Heats vessel walls first conv_reaction Reaction Mixture (Hours to Days) conv_transfer->conv_reaction Gradual heating of bulk conv_workup Workup and Purification conv_reaction->conv_workup conv_product Final Chromone Product conv_workup->conv_product mw_start Reactants in Sealed Vessel mw_heat Microwave Reactor mw_start->mw_heat Place vessel in reactor mw_transfer Direct Dielectric Heating (Dipolar Polarization/Ionic Conduction) mw_heat->mw_transfer Heats polar molecules directly mw_reaction Reaction Mixture (Minutes to 1 Hour) mw_transfer->mw_reaction Rapid, uniform heating mw_workup Workup and Purification mw_reaction->mw_workup mw_product Final Chromone Product mw_workup->mw_product start

A comparison of conventional and microwave-assisted synthesis workflows.

The diagram highlights the core difference: conventional heating relies on the slow transfer of heat from an external source to the reaction vessel and then to the bulk of the reaction mixture, whereas microwave irradiation directly and rapidly heats the polar molecules within the mixture.[5][7] This "volumetric heating" leads to a more uniform temperature profile and avoids localized overheating at the vessel walls, often resulting in cleaner reactions with fewer byproducts.[6]

Conclusion: A Clear Advantage for Microwave-Assisted Synthesis

The evidence strongly supports the use of microwave-assisted heating for the synthesis of chromones. The benefits of drastically reduced reaction times, and in many cases, increased yields and cleaner reaction profiles, make it a superior alternative to conventional heating methods.[2][8] For researchers and professionals in drug development, the adoption of MAOS can significantly accelerate the synthesis of novel chromone-based compounds, thereby streamlining the drug discovery pipeline. While the initial investment in microwave instrumentation may be a consideration, the long-term gains in productivity, energy efficiency, and alignment with the principles of green chemistry present a compelling case for its widespread implementation.[6]

References

A Comparative Analysis of 6-Chlorochromone Derivatives and Standard Anti-inflammatory Drugs: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents with improved efficacy and safety profiles, chromone derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the efficacy of 6-chlorochromone derivatives against standard anti-inflammatory drugs, supported by available experimental data. Due to the limited availability of direct comparative studies on a specific this compound derivative, this guide presents a broader analysis of closely related 6-substituted chromone and flavone derivatives to infer potential efficacy.

Executive Summary

Standard anti-inflammatory drugs, such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, are mainstays in inflammation management. NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[1][2][3] Corticosteroids exert their effects by modulating gene expression through the glucocorticoid receptor, leading to the suppression of various inflammatory pathways.[4][5][6]

Chromone derivatives, including the 6-chloro substituted analogs, are being investigated for their potential to offer more targeted anti-inflammatory action with potentially fewer side effects. Research suggests that their mechanisms of action are diverse, involving the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as the downstream reduction of inflammatory mediators like nitric oxide (NO) and prostaglandins.

Comparative Efficacy: A Data-Driven Overview

To facilitate a clear comparison, the following tables summarize the available quantitative data on the anti-inflammatory activity of various chromone and flavone derivatives, alongside standard anti-inflammatory drugs. It is crucial to note that the data presented is compiled from different studies and, therefore, direct comparisons of absolute values should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 / EC50 (µM)Reference CompoundIC50 / EC50 (µM)
6-MethoxyflavoneRat Mesangial CellsLPS0.192--
5,6-DihydroxyflavoneMurine MacrophagesLPS11.55--
Chromone Amide Derivative (5-9)RAW264.7LPS5.33Ibuprofen>100
DexamethasoneRAW264.7LPS~8.34--

Table 2: In Vitro Inhibition of Prostaglandin E2 (PGE2) Production

CompoundCell LineStimulantIC50 (µM)Reference CompoundIC50 (µM)
Chromone Derivative (Q7-9)RAW264.7LPS0.209Celecoxib0.882
Chromone Derivative (Q7-26)RAW264.7LPS0.161Celecoxib0.882
IbuprofenRAW264.7LPS246.5--

Table 3: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes

CompoundEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM)Selectivity Index (COX-1/COX-2)
Chromone Derivative (Q7-9)COX-20.121>826Celecoxib0.060405
Chromone Derivative (Q7-26)COX-20.137-Celecoxib0.060405

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound derivatives and standard drugs are mediated through distinct signaling pathways.

Standard Anti-inflammatory Drugs

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1][2][3][7] Corticosteroids, on the other hand, bind to the glucocorticoid receptor, which then translocates to the nucleus to either activate the transcription of anti-inflammatory genes or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[4][5][6]

NSAID_Mechanism Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibit

Caption: Mechanism of Action of NSAIDs.

Corticosteroid_Mechanism Corticosteroids Corticosteroids Glucocorticoid Receptor Glucocorticoid Receptor Corticosteroids->Glucocorticoid Receptor Activate Nucleus Nucleus Glucocorticoid Receptor->Nucleus Translocate Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Repress Anti-inflammatory Genes Anti-inflammatory Genes Nucleus->Anti-inflammatory Genes Induce

Caption: Mechanism of Action of Corticosteroids.

6-Substituted Chromone and Flavone Derivatives

Available evidence suggests that the anti-inflammatory properties of chromone and flavone derivatives stem from their ability to modulate key signaling cascades, particularly the NF-κB and MAPK pathways. These pathways are central to the production of a wide array of inflammatory mediators. For instance, 6-methoxyflavone has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), a downstream target of these pathways.

Chromone_Derivative_Mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators LPS LPS NF-kB Pathway NF-kB Pathway LPS->NF-kB Pathway MAPK Pathway MAPK Pathway LPS->MAPK Pathway iNOS iNOS NF-kB Pathway->iNOS COX-2 COX-2 NF-kB Pathway->COX-2 Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines MAPK Pathway->iNOS MAPK Pathway->COX-2 MAPK Pathway->Pro-inflammatory Cytokines 6-Substituted Flavone 6-Substituted Flavone 6-Substituted Flavone->NF-kB Pathway Inhibit 6-Substituted Flavone->MAPK Pathway Inhibit

Caption: Potential Mechanism of 6-Substituted Flavones.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of anti-inflammatory agents are provided below.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with various concentrations of the test compounds (e.g., 6-substituted flavones, ibuprofen, dexamethasone) for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (typically 18-24 hours) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: The concentration of NO is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • After the treatment period, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

3. Prostaglandin E2 (PGE2) Measurement (ELISA):

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.

  • Procedure:

    • Cell culture supernatants are added to microplate wells pre-coated with a PGE2 capture antibody.

    • A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.

    • After incubation and washing, a substrate solution is added, and the color development is measured at 450 nm.

    • The concentration of PGE2 in the sample is inversely proportional to the signal intensity and is calculated based on a standard curve.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats:

  • Principle: This model assesses the ability of a compound to reduce acute inflammation. Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema.

  • Procedure:

    • Animals are pre-treated with the test compound (e.g., this compound derivative or a standard drug) or vehicle, typically administered orally or intraperitoneally.

    • After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment LPS Stimulation LPS Stimulation Treatment->LPS Stimulation Griess Assay Griess Assay LPS Stimulation->Griess Assay NO Measurement ELISA ELISA LPS Stimulation->ELISA PGE2 Measurement Animal Dosing Animal Dosing Carrageenan Injection Carrageenan Injection Animal Dosing->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement

Caption: General Experimental Workflow.

Conclusion

The available data, while not providing a direct comparison for a specific this compound derivative, strongly suggests that 6-substituted chromone and flavone derivatives possess significant anti-inflammatory properties. Some derivatives exhibit superior in vitro efficacy in inhibiting key inflammatory mediators like NO and PGE2 when compared to standard drugs like ibuprofen and even the selective COX-2 inhibitor, celecoxib. Their mechanism of action appears to be multifactorial, involving the modulation of critical inflammatory signaling pathways.

Further research focusing on the direct comparison of this compound derivatives with standard anti-inflammatory drugs in a comprehensive panel of in vitro and in vivo models is warranted. Such studies will be crucial in elucidating their full therapeutic potential and establishing their place in the management of inflammatory disorders.

References

Comparative Analysis of Chroman-4-one Derivatives as Selective SIRT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy and selectivity of novel chroman-4-one-based SIRT2 inhibitors, supported by experimental data and detailed protocols.

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a significant therapeutic target for a range of age-related pathologies, including neurodegenerative diseases and cancer.[1][2][3] Primarily localized in the cytoplasm, SIRT2 is involved in crucial cellular processes such as cell cycle regulation and microtubule dynamics.[4][5][6] The development of selective SIRT2 inhibitors is a key area of research for creating targeted therapies. This guide provides a comparative study of chroman-4-one derivatives as potent and selective SIRT2 inhibitors, presenting key quantitative data, detailed experimental methodologies, and an overview of the relevant signaling pathways.

Performance Comparison of Chroman-4-one Derivatives

A series of substituted chroman-4-one and chromone derivatives have been synthesized and evaluated for their inhibitory activity against SIRT2.[1][2][3][7] The data reveals that specific substitutions on the chroman-4-one scaffold are crucial for potent and selective inhibition. Notably, substitutions at the 2-, 6-, and 8-positions with larger, electron-withdrawing groups and an alkyl chain of three to five carbons in the 2-position were found to be favorable for high potency.[2][3]

The most potent compound identified in these studies is 6,8-dibromo-2-pentylchroman-4-one , with an IC50 value of 1.5 μM.[1][2][7] These compounds have demonstrated high selectivity for SIRT2 over other sirtuin isoforms, particularly SIRT1 and SIRT3.[1][2]

CompoundR1R2R3% Inhibition at 200 µMIC50 (µM)Selectivity
8-bromo-6-chloro-2-pentylchroman-4-one (1a)ClBrn-pentyl88%4.5Selective over SIRT1 and SIRT3
6,8-dibromo-2-pentylchroman-4-oneBrBrn-pentylNot Reported1.5Highly selective over SIRT1 and SIRT3
2-n-propyl-chroman-4-one (1k)HHn-propyl76%10.6Not Reported
2-isopropyl-chroman-4-one (1n)HHisopropyl52%> 200Not Reported
2-n-pentyl-chromone (3a)HHn-pentyl82%5.5Not Reported
flavone (3b)HHphenyl20%> 200Not Reported

Data synthesized from multiple sources.[2][3]

SIRT2 Signaling Pathway

SIRT2 is involved in various cellular signaling pathways. One notable pathway is its negative regulation of the cGAS-STING pathway, which is crucial for the innate immune response to viral DNA. SIRT2 deacetylates G3BP1, leading to the disassembly of the cGAS-G3BP1 complex, thereby inhibiting cGAS activation.[8] Inhibition of SIRT2 can, therefore, enhance the antiviral response.

SIRT2_cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNA_Virus Viral DNA cGAS cGAS DNA_Virus->cGAS activates G3BP1 G3BP1 cGAS->G3BP1 binds to STING STING cGAS->STING activates (via cGAMP) G3BP1->cGAS activates SIRT2 SIRT2 SIRT2->G3BP1 deacetylates Chroman4one Chroman-4-one Inhibitor Chroman4one->SIRT2 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I IFN IRF3->IFN induces IRF3_n p-IRF3 IRF3->IRF3_n translocates IFN_Gene IFN Gene Expression IFN->IFN_Gene signals IRF3_n->IFN_Gene

Caption: SIRT2 negatively regulates the cGAS-STING pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of chroman-4-one derivatives as SIRT2 inhibitors.

In Vitro SIRT2 Inhibition Assay (Fluorometric)

This assay is used to determine the IC50 value of the test compounds against SIRT2.

Experimental Workflow:

a cluster_prep Preparation cluster_exec Assay Execution cluster_detect Detection & Analysis Reagents Prepare Reagents: - SIRT2 Assay Buffer - Recombinant SIRT2 - Fluorogenic Substrate - NAD+ - Test Compounds Plate Add to 96-well plate: - SIRT2 Enzyme - Test Compound (or DMSO) - NAD+ Reagents->Plate PreIncubate Pre-incubate Plate->PreIncubate Initiate Initiate reaction: Add Fluorogenic Substrate PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Develop Add Developer Solution Incubate->Develop Measure Measure Fluorescence (Ex/Em = 340-360/440-460 nm) Develop->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the in vitro SIRT2 inhibition assay.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate

  • NAD+

  • SIRT2 assay buffer (e.g., 50 mM Tris/HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0)

  • Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

  • Test compounds (chroman-4-one derivatives) dissolved in DMSO

  • 96-well plates (black, for fluorescence measurement)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the SIRT2 enzyme, the test compound (or DMSO for control), and NAD+.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/440-460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assay: α-Tubulin Acetylation

This assay is used to confirm the cellular activity of the SIRT2 inhibitors by measuring the acetylation level of α-tubulin, a known SIRT2 substrate.

Procedure:

  • Culture a suitable cell line (e.g., MCF-7 breast cancer cells) in appropriate media.

  • Treat the cells with varying concentrations of the chroman-4-one derivatives or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform a Western blot analysis using primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).

  • Use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).

  • Visualize the protein bands and quantify the band intensities to determine the relative levels of acetylated α-tubulin. An increase in the ratio of acetylated α-tubulin to total α-tubulin indicates SIRT2 inhibition.[9]

Conclusion

Chroman-4-one derivatives represent a promising class of selective SIRT2 inhibitors with potential therapeutic applications. The structure-activity relationship studies have identified key structural features necessary for potent inhibition, with 6,8-dibromo-2-pentylchroman-4-one emerging as a lead compound. Further optimization of this scaffold could lead to the development of next-generation SIRT2 inhibitors with improved efficacy and pharmacokinetic properties for the treatment of various diseases. The experimental protocols provided herein offer a standardized approach for the evaluation and comparison of novel SIRT2 inhibitors.

References

Benchmarking New 6-Chlorochromone Derivatives Against Known Topoisomerase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel 6-Chlorochromone derivatives against established topoisomerase inhibitors. The objective is to furnish researchers and drug development professionals with the necessary data and methodologies to evaluate the potential of these new compounds as anticancer agents. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and visualizes critical pathways and workflows to facilitate a clear understanding of the comparative performance.

Introduction to Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in the DNA structure during critical cellular processes such as replication, transcription, and chromosome segregation.[1] These enzymes function by creating transient breaks in the DNA backbone, allowing the strands to pass through each other and relieve supercoiling, before resealing the breaks.[1]

There are two main types of topoisomerases in eukaryotic cells:

  • Topoisomerase I (Top1): Induces single-strand breaks in the DNA.

  • Topoisomerase II (Top2): Creates transient double-strand breaks.

Due to their critical role in cell proliferation, topoisomerases are validated targets for cancer chemotherapy.[1] Topoisomerase inhibitors interfere with the enzymatic cycle, leading to the accumulation of DNA strand breaks, which in turn triggers cell cycle arrest and apoptosis, preferentially in rapidly dividing cancer cells.[2][3] These inhibitors are broadly classified into two categories:

  • Topoisomerase Poisons: These agents stabilize the transient covalent complex formed between the topoisomerase enzyme and the cleaved DNA, preventing the re-ligation of the DNA strands.[4] This leads to the accumulation of DNA breaks.

  • Topoisomerase Catalytic Inhibitors: These compounds inhibit the enzyme's activity without trapping the DNA-enzyme complex.

This guide focuses on benchmarking new this compound derivatives, a class of compounds that have shown promise as potential topoisomerase inhibitors, against well-established clinical drugs.[1]

Comparative Performance Data

The inhibitory potential of the new this compound derivatives is compared against known topoisomerase inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from various in vitro assays. Lower IC50 values indicate greater potency.

Table 1: In Vitro Inhibitory Activity against Topoisomerase I

CompoundTargetAssay TypeIC50 (µM)Reference
Chromone Derivative 11b Topoisomerase IDNA Relaxation1.46[5][6]
Chromone Derivative 11c Topoisomerase IDNA Relaxation6.16[5][6]
Camptothecin Topoisomerase ICell-free0.68[5][6]
Topotecan Topoisomerase ICell-free (MCF-7 Luc)0.013
Topotecan Topoisomerase ICell-free (DU-145 Luc)0.002

Note: Specific IC50 values for this compound derivatives against Topoisomerase I are not yet publicly available. The data for chromone derivatives 11b and 11c are included as representative examples from the broader chromone class.

Table 2: In Vitro Inhibitory Activity against Topoisomerase II

CompoundTargetAssay TypeIC50 (µM)Reference
This compound Derivatives Topoisomerase IINot SpecifiedPromising Activity[1]
Etoposide Topoisomerase IIαDecatenation78.4[7]
Doxorubicin Topoisomerase IIDecatenation2.67[7]
Benzofuroquinolinedione 8d Topoisomerase IIDecatenation1.19[7]
Benzofuroquinolinedione 8i Topoisomerase IIDecatenation0.68[7]

Note: While this compound derivatives have demonstrated promising anticancer activity, suggesting topoisomerase inhibition, specific IC50 values against Topoisomerase II are not yet published. Further research is needed to quantify their direct inhibitory effects.[1]

Table 3: Cytotoxicity in Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Chromone Derivative 11c KB (Oral Cavity Cancer)73.32[5][6]
Chromone Derivative 11c NCI-H187 (Small Cell Lung Cancer)36.79[5][6]
Camptothecin Various0.037 - 0.048
Topotecan Various0.00071 - 0.489
Etoposide Various0.25 - 209.9
Doxorubicin Various3.467 - 7.762[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate benchmarking of novel compounds.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Relaxation Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compounds (this compound derivatives and known inhibitors)

  • Stop Solution (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose gel (1%) in TAE buffer

  • Ethidium bromide staining solution

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare reaction mixtures containing the relaxation buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding human Topoisomerase I to each mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding the stop solution.

  • Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Topoisomerase II DNA Decatenation Assay

This assay assesses the inhibition of Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Decatenation Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Test compounds

  • Stop Solution (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose gel (1%) in TAE buffer

  • Ethidium bromide staining solution

  • UV transilluminator and gel documentation system

Procedure:

  • Set up reaction mixtures containing the decatenation buffer, kDNA, and a range of concentrations of the test compound.

  • Start the reaction by adding human Topoisomerase IIα.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding the stop solution.

  • Separate the DNA products by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

  • Determine the concentration of the compound that inhibits 50% of the decatenation activity (IC50) by quantifying the band intensities.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Topoisomerase_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Inhibitor Action DNA_Replication DNA Replication & Transcription Topoisomerase Topoisomerase I/II DNA_Replication->Topoisomerase Induces Supercoiling DNA_Breaks Transient DNA Strand Breaks Topoisomerase->DNA_Breaks Creates DNA_Religation DNA Religation DNA_Breaks->DNA_Religation Followed by Stabilized_Complex Stabilized Topoisomerase- DNA Cleavage Complex DNA_Breaks->Stabilized_Complex Normal_Topology Normal DNA Topology DNA_Religation->Normal_Topology Inhibitor This compound Derivatives Inhibitor->Stabilized_Complex Stabilizes Apoptosis Apoptosis Stabilized_Complex->Apoptosis Leads to

Caption: Mechanism of action of topoisomerase inhibitors.

Experimental_Workflow cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Enzymatic Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis Synthesis Synthesis of This compound Derivatives Stock_Solution Preparation of Stock Solutions Synthesis->Stock_Solution Topo_I_Assay Topoisomerase I DNA Relaxation Assay Stock_Solution->Topo_I_Assay Topo_II_Assay Topoisomerase II DNA Decatenation Assay Stock_Solution->Topo_II_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Stock_Solution->Cytotoxicity_Assay IC50_Calculation IC50 Value Calculation Topo_I_Assay->IC50_Calculation Topo_II_Assay->IC50_Calculation Cytotoxicity_Assay->IC50_Calculation Comparison Comparison with Known Inhibitors IC50_Calculation->Comparison

Caption: Workflow for benchmarking topoisomerase inhibitors.

The DNA damage response (DDR) is a complex signaling network that is activated upon the detection of DNA lesions, such as those induced by topoisomerase inhibitors. The stabilization of the topoisomerase-DNA cleavage complex is recognized by cellular sensors, initiating a cascade of events that can ultimately lead to cell cycle arrest or apoptosis.

Key proteins in this pathway include ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA double-strand and single-strand breaks, respectively.[9] These kinases then phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[2] Activation of p53 can induce the expression of pro-apoptotic proteins and cell cycle inhibitors, pushing the cell towards apoptosis.[9]

DNA_Damage_Response_Pathway Topo_Inhibitor Topoisomerase Inhibitor (e.g., this compound) Stabilized_Complex Stabilized Topo-DNA Cleavage Complex Topo_Inhibitor->Stabilized_Complex DNA_Breaks DNA Strand Breaks (Single and Double) Stabilized_Complex->DNA_Breaks ATM_ATR ATM / ATR Kinases Activation DNA_Breaks->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: DNA damage response pathway initiated by topoisomerase inhibitors.

Conclusion

The preliminary data on chromone derivatives, including the promising activity of this compound derivatives, suggest that this class of compounds holds potential as a source of new topoisomerase inhibitors. The provided tables and protocols offer a framework for the systematic evaluation of these new chemical entities against established anticancer drugs. Further quantitative analysis of this compound derivatives in specific topoisomerase I and II enzymatic assays is crucial to fully elucidate their potency and mechanism of action. The visualization of the experimental workflow and the underlying signaling pathways serves to guide future research and development efforts in this promising area of cancer therapeutics.

References

Safety Operating Guide

Proper Disposal of 6-Chlorochromone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 6-Chlorochromone is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize risks and ensure regulatory compliance. This guide provides detailed procedures for the proper disposal of this compound, treating it as a hazardous chemical waste.

Key Disposal Principles

The fundamental principle for disposing of this compound is to manage it as a regulated hazardous waste. Due to its classification as a chlorinated organic compound, it must be segregated from non-halogenated chemical waste to ensure proper handling and to prevent costly and complex disposal processes for entire waste mixtures.[1][2] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.

Hazard Summary and Physical Properties

While detailed quantitative data for disposal concentration limits are subject to local and institutional regulations, the following table summarizes key hazard classifications and physical properties that inform its handling as a hazardous material.

PropertyValue
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Signal Word Warning
Physical State Solid
Incompatible Materials Strong oxidizing agents, strong bases, finely powdered metals, strong reducing agents, acid anhydrides, acid chlorides.[3]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste within a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound waste, it is imperative to wear appropriate PPE, including chemical-resistant gloves, a fully buttoned lab coat, and safety glasses or goggles. All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

2. Waste Segregation and Containerization:

  • Designate a Waste Container: Use a chemically compatible and properly sealed container, clearly labeled for "Halogenated Organic Waste."[2]

  • Segregate Waste: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or solid waste.[4] Keeping these waste streams separate is crucial for both safety and cost-effective disposal.

  • Solid Waste: Collect solid this compound waste, including contaminated items like gloves and wipes, in a designated, leak-proof container.[1]

  • Liquid Waste: If this compound is in a solution, collect it in a container designated for halogenated organic liquid waste.[1]

3. Labeling: Properly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[1] Do not use abbreviations or chemical formulas. Also, list all constituents and their approximate percentages if it is a mixed waste stream.

4. Storage:

  • Accumulation Point: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4]

  • Storage Conditions: This area should be cool, dry, and well-ventilated.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[2]

5. Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup.[5] Provide them with all necessary information, including the chemical name and quantity.

6. Empty Container Disposal: An "empty" container that held this compound must also be managed as hazardous waste. The initial rinse with a suitable solvent should be collected and disposed of as halogenated organic liquid waste. Subsequent rinses may be permissible for collection depending on institutional policies. Before disposing of the rinsed container, the original chemical label must be completely removed or defaced.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Container Management cluster_3 Final Disposal A Wear Appropriate PPE B Use Designated 'Halogenated Organic Waste' Container A->B Start C Collect Solid Waste (e.g., contaminated gloves) B->C D Collect Liquid Waste (solutions containing this compound) B->D E Properly Label Container: 'Hazardous Waste' 'this compound' C->E D->E F Store in Designated Satellite Accumulation Area E->F G Keep Container Securely Closed F->G H Contact EH&S for Waste Pickup G->H Container Full I Manage Empty Containers as Hazardous Waste G->I Container Empty

References

Essential Safety and Operational Guide for Handling 6-Chlorochromone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides comprehensive, immediate safety and logistical information for the use of 6-Chlorochromone, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as an irritant.

GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure to this compound. The following table outlines the minimum required PPE, which should be augmented based on the specific experimental conditions and risk assessment.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles or Face ShieldMust meet ANSI Z87.1 standards. A face shield worn over safety goggles is required when there is a significant risk of splashing.[3]
Hands Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact.[4] For prolonged use or direct handling, consult the glove manufacturer's resistance guide. Always inspect gloves for damage before use and change them frequently.[4]
Body Laboratory CoatA flame-resistant lab coat buttoned to its full length is required.[3] For larger quantities or in case of a high splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[5]
Respiratory NIOSH-Approved RespiratorRequired when handling the compound outside of a certified chemical fume hood or when aerosols or dust may be generated.[2][4] The type of respirator (e.g., N95, or a cartridge-type respirator) should be selected based on the potential exposure concentration.
Feet Closed-Toe ShoesShoes must fully cover the feet; perforated shoes, sandals, or cloth sneakers are not permitted in the laboratory.[4][6]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Pre-Experiment Checklist
  • Verify Equipment: Ensure a certified chemical fume hood, safety shower, and eyewash station are accessible and in good working order.[4]

  • Review SDS: Always consult the most recent Safety Data Sheet (SDS) for this compound before beginning any new procedure.

  • Assemble PPE: Don the appropriate PPE as outlined in the table above.

  • Prepare Workspace: Clear the work area of any unnecessary items to prevent contamination and accidents.

Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound B->C D Dissolve or React C->D E Decontaminate Glassware D->E F Segregate Waste E->F G Remove PPE F->G Start Material Contaminated with This compound IsLiquid Is the waste primarily liquid? Start->IsLiquid IsSolid Is the waste solid (e.g., gloves, wipes)? IsLiquid->IsSolid No HalogenatedLiquid Place in 'Halogenated Organic Liquid Waste' container IsLiquid->HalogenatedLiquid Yes HalogenatedSolid Place in 'Halogenated Organic Solid Waste' container IsSolid->HalogenatedSolid Yes NonHaz Dispose as non-hazardous waste (after proper rinsing) IsSolid->NonHaz No (e.g., rinsed container)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.